Melanostatin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOJLZTTWSNHOX-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173841 | |
| Record name | Oxytocin C-terminal tripeptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Melanostatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2002-44-0, 9083-38-9 | |
| Record name | L-Prolyl-L-leucylglycinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxytocin C-terminal tripeptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxytocin C-terminal tripeptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-prolyl-L-leucylglycinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELANOCYTE-STIMULATING HORMONE RELEASE-INHIBITING FACTOR-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KY24B4Q62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Melanostatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to Melanostatin: From Discovery to a Multifaceted Neuromodulator
An In-depth Technical Guide on the Core Discovery and History of Melanostatin Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of this compound, also known as MSH-Release Inhibiting Factor (MIF-1) or Pro-Leu-Gly-NH2 (PLG). It details the key experiments, presents quantitative data in a structured format, and outlines the experimental protocols that were instrumental in its characterization. This document also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted peptide.
Discovery and Early History
The story of this compound begins in the mid-1960s with the search for factors from the hypothalamus that control the secretion of hormones from the pituitary gland.
The Hypothalamic Control of MSH Release
In 1966, Andrew V. Schally and Abba J. Kastin provided evidence for a hypothalamic factor that inhibits the release of melanocyte-stimulating hormone (MSH) from the pituitary. This substance was termed MSH-release inhibiting factor, or MIF.
Isolation from Bovine Hypothalami and Structural Elucidation
The first successful isolation of a substance with MIF activity was reported in 1971 by R.M.G. Nair, Abba J. Kastin, and Andrew V. Schally from bovine hypothalamic extracts. Their work culminated in the identification of the tripeptide L-prolyl-L-leucyl-glycinamide (Pro-Leu-Gly-NH2) as the active compound, which they referred to as MIF-I.[1][2] Almost concurrently, Celis and colleagues also identified Pro-Leu-Gly-NH2 as a product of oxytocin (B344502) cleavage with MSH-release inhibiting activity.[3]
An Independent Discovery: A Melanin (B1238610) Synthesis Inhibitor from Microbes
In a separate line of research, a new molecule with melanin synthesis inhibitory properties was discovered.
Screening for Melanin Biosynthesis Inhibitors
In 1990, Tomita and colleagues developed a novel screening method for melanin biosynthesis inhibitors using the melanin-producing bacterium Streptomyces bikiniensis.[4][5] This method led to the discovery of a potent inhibitory compound from the fermentation broth of another actinomycete.
Isolation and Characterization from Streptomyces clavifer
In 1991, Ishihara and a team at the Bristol-Myers Squibb Research Institute in Tokyo, Japan, reported the isolation of a new antibiotic with melanin synthesis inhibitory activity from the fermentation broth of Streptomyces clavifer. They named this compound this compound.[6] Through spectral analysis and degradation experiments, they determined its structure to be identical to that of MIF-1, namely Pro-Leu-Gly-NH2.[6][7]
Biological Activities of this compound
This compound (MIF-1) has been shown to possess a range of biological activities, primarily centered around its ability to inhibit melanin synthesis and modulate the central nervous system, particularly the dopaminergic system.
Inhibition of Melanin Synthesis
This compound's originally described activity from its microbial source was the inhibition of melanin production.[6][7] This effect is thought to be mediated through the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway.
Neuromodulatory Effects: The Dopamine (B1211576) Connection
Early studies with MIF-1 revealed its significant effects on the central nervous system. In 1971, Plotnikoff and colleagues demonstrated that MIF-1 potentiates the behavioral effects of L-DOPA, a precursor to the neurotransmitter dopamine.[1][8] This finding pointed towards an interaction between MIF-1 and the dopaminergic system. Subsequent research has shown that this compound acts as a positive allosteric modulator of D2 and D4 dopamine receptors.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from pivotal studies on this compound.
Table 1: Inhibition of Melanin Synthesis
| Compound | Assay System | Endpoint | IC50 / Inhibition | Reference |
| This compound | Streptomyces bikiniensis | Melanin Formation | - | [7] |
| This compound | B16 Melanoma Cells | Melanin Formation | Strong Inhibition | [6][7] |
Table 2: Dopamine Receptor Binding and Modulation
| Ligand | Receptor/System | Parameter | Value | Reference |
| [3H]Dopamine | Rat Striatal Membranes | Kd | ~5-10 nM | [9] |
| [3H]Haloperidol | Calf Striatal Membranes | Kd | 1-3 nM | [10] |
| Pro-Leu-Gly-NH2 | Bovine Striatal Dopamine Receptors | Modulation | Enhances agonist binding | [11] |
Table 3: Inhibition of α-MSH Release
| Compound | System | Condition | Inhibition | Reference |
| Pro-Leu-Gly-NH2 (0.04 µg - 1 µg) | Male Rat Hypothalamic Slices | Spontaneous Release | Dose-dependent inhibition | [12] |
| Pro-Leu-Gly-NH2 (0.04 µg - 1 µg) | Male Rat Hypothalamic Slices | Potassium-induced Release | Dose-dependent inhibition | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and characterization of this compound.
Isolation of this compound from Streptomyces clavifer (Based on Ishihara et al., 1991)
Objective: To isolate and purify this compound from the fermentation broth of Streptomyces clavifer.
Protocol:
-
Fermentation: Culture Streptomyces clavifer No. N924-2 in a suitable production medium and incubate under optimal conditions for this compound production.
-
Harvesting and Extraction: After fermentation, centrifuge the broth to separate the mycelium. The supernatant contains the crude this compound.
-
Adsorption Chromatography: Pass the supernatant through a column of Diaion HP-20 resin. Wash the column with water and then elute the active fraction with methanol (B129727).
-
Silica (B1680970) Gel Chromatography: Concentrate the methanol eluate and apply it to a silica gel column. Elute with a solvent system of chloroform-methanol.
-
Sephadex LH-20 Chromatography: Further purify the active fractions from the silica gel column using a Sephadex LH-20 column, eluting with methanol.
-
High-Performance Liquid Chromatography (HPLC): The final purification step is performed by reverse-phase HPLC on a C18 column using a water-acetonitrile gradient.
-
Characterization: The purified this compound is characterized by mass spectrometry and NMR to confirm its structure as Pro-Leu-Gly-NH2.
Solid-Phase Synthesis of Pro-Leu-Gly-NH2
Objective: To chemically synthesize the tripeptide Pro-Leu-Gly-NH2.
Protocol:
-
Resin Preparation: Start with a Rink amide resin, which will yield a C-terminal amide upon cleavage.
-
First Amino Acid Coupling (Glycine):
-
Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in DMF.
-
Couple Fmoc-Gly-OH to the resin using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.
-
-
Second Amino Acid Coupling (Leucine):
-
Remove the Fmoc group from the resin-bound glycine (B1666218).
-
Couple Fmoc-Leu-OH to the glycine residue.
-
-
Third Amino Acid Coupling (Proline):
-
Remove the Fmoc group from the resin-bound leucine (B10760876).
-
Couple Fmoc-Pro-OH to the leucine residue.
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Melanin Synthesis Inhibition Assay in B16 Melanoma Cells
Objective: To assess the inhibitory effect of this compound on melanin production in cultured melanoma cells.
Protocol:
-
Cell Culture: Culture B16 melanoma cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Seed the cells in multi-well plates. After cell attachment, treat the cells with various concentrations of this compound. A known melanin synthesis inhibitor like kojic acid can be used as a positive control.
-
Incubation: Incubate the cells with the test compounds for a period of 48-72 hours.
-
Melanin Quantification:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with a solution of NaOH.
-
Measure the absorbance of the lysate at 475 nm using a spectrophotometer. The absorbance is proportional to the melanin content.
-
-
Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed decrease in melanin is not due to cytotoxicity.
Dopamine Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the affinity of a compound for dopamine receptors.
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from a brain region rich in dopamine receptors, such as the striatum. This involves homogenization of the tissue followed by centrifugation to isolate the membranes.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled ligand that binds to dopamine receptors (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification of Radioactivity: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. From this competition curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways
References
- 1. MSH-release inhibiting factors: recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure of hypothalamic MSH release-inhibition hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 4. A new screening method for melanin biosynthesis inhibitors using Streptomyces bikiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound, a new melanin synthesis inhibitor. Production, isolation, chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, A NEW MELANIN SYNTHESIS INHIBITOR [jstage.jst.go.jp]
- 8. Proceedings: The effect of psychotropic drugs on the dopa potentiation test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine receptor binding: differentiation of agonist and antagonist states with 3H-dopamine and 3H-haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition by L-prolyl-L-leucyl-glycinamide (PLG) of alpha-melanocyte stimulating hormone release from hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Melanostatin
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, also known as MSH-release inhibiting factor (MIF-1). The information is curated for researchers, scientists, and professionals involved in drug development. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Physicochemical Properties
This compound is the C-terminal tripeptide of oxytocin, with the amino acid sequence Pro-Leu-Gly-NH2. It is an endogenous peptide that plays a role in the regulation of melanocyte-stimulating hormone (MSH) release.[1][2][3] Its synthetic analog, this compound DM, has also been developed for cosmetic applications.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound (Pro-Leu-Gly-NH2).
| Property | Value | Source |
| Molecular Formula | C13H24N4O3 | [2] |
| Molecular Weight | 284.35 g/mol | [2] |
| Amino Acid Sequence | Pro-Leu-Gly-NH2 | [2] |
| Physical Description | Solid | [2] |
| Theoretical Isoelectric Point (pI) | ~9.7 (Calculated) | |
| XLogP3 | -1.4 | [2] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Determination of Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide like this compound, with a single primary ionizable group (the N-terminal α-amino group), the theoretical pI can be estimated from the pKa of this group. A more precise value can be determined experimentally.
Methodology: Capillary Isoelectric Focusing (cIEF)
-
Principle: cIEF separates molecules based on their pI in a pH gradient. When a peptide reaches the point in the pH gradient that corresponds to its pI, it has no net charge and stops migrating in the applied electric field.
-
Sample Preparation:
-
Dissolve lyophilized this compound in deionized water to a concentration of 1-5 mg/mL.
-
Mix the this compound solution with a solution of carrier ampholytes that cover the expected pI range (e.g., pH 7-11).
-
Add pI markers with known isoelectric points for calibration.
-
-
Instrumentation and Conditions:
-
Instrument: A capillary electrophoresis instrument equipped for cIEF.
-
Capillary: A neutral-coated capillary.
-
Anolyte: An acidic solution (e.g., phosphoric acid).
-
Catholyte: A basic solution (e.g., sodium hydroxide).
-
Focusing: Apply a high voltage to the capillary to establish a stable pH gradient and allow the sample components to migrate to their respective pI positions.
-
Mobilization and Detection: After focusing, mobilize the focused zones past a detector (typically UV at 280 nm) by applying pressure or a chemical mobilizer.
-
-
Data Analysis:
-
Create a calibration curve by plotting the migration time of the pI markers against their known pI values.
-
Determine the pI of this compound by interpolating its migration time on the calibration curve.
-
Solubility Assessment
Determining the solubility of this compound in various solvents is crucial for its formulation and application.
Methodology: High-Throughput Shake-Flask Method
-
Principle: This method determines the equilibrium solubility of a compound in a given solvent by measuring the concentration of the compound in a saturated solution.
-
Materials:
-
This compound powder.
-
Solvents: Deionized water, ethanol, Dimethyl sulfoxide (B87167) (DMSO).
-
Microcentrifuge tubes or a 96-well plate.
-
Shaker/incubator.
-
HPLC system for quantification.
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of each solvent in separate tubes/wells.
-
Seal the tubes/wells and place them on a shaker in a temperature-controlled incubator (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the quantification assay.
-
-
Quantification (RP-HPLC):
-
Develop a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.
-
Detection: UV at 214 nm.
-
-
Prepare a standard curve of this compound of known concentrations.
-
Analyze the diluted supernatant samples by HPLC and determine the concentration from the standard curve.
-
Calculate the solubility in the original solvent, taking the dilution factor into account.
-
Stability Analysis
The stability of this compound in aqueous solutions at different pH and temperature conditions is a critical parameter for its storage and therapeutic use.
Methodology: HPLC-Based Stability Study
-
Principle: The degradation of this compound over time is monitored by measuring the decrease in the concentration of the parent peptide using a stability-indicating HPLC method.
-
Sample Preparation:
-
Prepare buffer solutions at various pH values (e.g., pH 4, 7, and 9).
-
Dissolve this compound in each buffer to a known initial concentration (e.g., 1 mg/mL).
-
Aliquot the solutions into vials and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each condition.
-
Immediately analyze the sample using a stability-indicating RP-HPLC method (as described in the solubility section). The method should be able to separate the intact this compound from its degradation products.[1]
-
-
Data Analysis:
-
For each condition, plot the percentage of remaining this compound against time.
-
Determine the degradation kinetics, which often follows first-order or pseudo-first-order kinetics for peptides in solution.[4]
-
Calculate the degradation rate constant (k) and the half-life (t1/2) or shelf-life (t90) for each condition.
-
Signaling Pathways and Experimental Workflows
Visual representations of the biological context and experimental procedures are provided below using Graphviz (DOT language).
This compound's Role in Melanogenesis Signaling
This compound is known to inhibit the release of α-Melanocyte Stimulating Hormone (α-MSH). This action effectively antagonizes the melanogenesis cascade initiated by α-MSH.
Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
References
- 1. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H24N4O3 | CID 92910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 4. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Melanostatin Peptides: A Technical Guide to Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the Melanostatin peptide family, including the endogenous tripeptide Melanocyte-Inhibiting Factor (MIF-1) and its synthetic derivatives, this compound DM and Nonapeptide-1. The document details their molecular structures, diverse biological functions, and the signaling pathways they modulate. It serves as a comprehensive resource, incorporating quantitative pharmacological data, detailed experimental protocols for key bioassays, and visual representations of critical pathways and workflows to facilitate advanced research and development.
Peptide Structure and Nomenclature
The term "this compound" encompasses a group of peptides that primarily function by inhibiting the release or action of melanocyte-stimulating hormone (MSH). The foundational peptide and its key synthetic analogues are detailed below.
-
This compound (MIF-1): The original and endogenous form, MIF-1 is a tripeptide derived from the enzymatic cleavage of the hormone oxytocin.[1] It is also known as Pro-Leu-Gly-NH2 (PLG).[1] Its structure is notably stable in human plasma.[2][3]
-
This compound DM: A synthetic hexapeptide designed as a more specific inhibitor of α-melanocyte stimulating hormone (α-MSH) for cosmetic and research applications.[4] Its structure incorporates D-amino acids to enhance stability.[5]
-
Nonapeptide-1 (Melanostatine™-5): A synthetic nonapeptide developed as a potent and selective antagonist of the Melanocortin 1 Receptor (MC1R).[6][7] It acts by competitively blocking the binding of α-MSH.[8]
Table 1: Structures of Key this compound Peptides
| Peptide Name | Abbreviation / Synonym | Sequence | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | MIF-1, PLG | Pro-Leu-Gly-NH2 | C13H24N4O3 | 284.35 |
| This compound DM | - | His-D-Arg-Ala-Trp-D-Phe-Lys-NH2 | C41H58N14O6 | 842.99 |
| Nonapeptide-1 | Melanostatine™-5 | Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 | C61H87N15O9S | 1206.50 |
Mechanism of Action and Biological Function
This compound peptides exert their effects through multiple signaling pathways, with the synthetic analogues being more targeted towards melanocortin receptors, while the endogenous MIF-1 displays a broader range of neuromodulatory activities.
Inhibition of Melanogenesis via the MC1 Receptor
The primary function of synthetic analogues like Nonapeptide-1 and this compound DM is the inhibition of melanin (B1238610) synthesis. They achieve this by antagonizing the Melanocortin 1 Receptor (MC1R), a Gs protein-coupled receptor (GPCR) expressed on melanocytes.[4][8]
The canonical signaling pathway is as follows:
-
Activation: α-MSH, released in response to stimuli like UV radiation, binds to MC1R.[9]
-
Second Messenger Production: The activated receptor stimulates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[9]
-
Kinase Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
Transcription Factor Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).
-
Gene Expression: Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF).
-
Melanin Synthesis: MITF acts as a master regulator, promoting the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and TRP2, which catalyze the synthesis of melanin.[6]
This compound peptides competitively bind to MC1R, preventing α-MSH from initiating this cascade, thereby reducing the production of melanin.[6][8]
Neuromodulation by MIF-1
Beyond pigmentation, the endogenous peptide MIF-1 (Pro-Leu-Gly-NH2) functions as a neuromodulator with distinct activities:
-
Dopamine (B1211576) Receptor Modulation: MIF-1 and its peptidomimetics act as positive allosteric modulators of the dopamine D2 receptor.[10] They do not bind to the primary dopamine site but to a distinct allosteric site, enhancing the binding of dopamine agonists like ADTN.[2][11] This modulation shifts the receptor equilibrium towards a high-affinity state, potentiating dopaminergic signaling.[10]
-
Opioid Receptor Interaction: While MIF-1 itself shows negligible affinity for opioid receptors, its analogue Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) can interact with mu (μ) opioid sites, albeit with relatively low potency (IC50 ~1 µM).[12] This suggests a potential, though indirect, role in modulating opioid pathways.
Quantitative Pharmacological Data
The binding affinities and functional potencies of this compound peptides have been characterized in various assays. Nonapeptide-1 is the most extensively studied in this regard.
Table 2: Receptor Binding Affinities (Ki) and Functional Potency (IC50) of this compound Peptides
| Peptide | Target Receptor | Assay Type | Value | Cell Line | Reference(s) |
| Nonapeptide-1 | Human MC1R | Competitive Binding (Ki) | 40 nM | COS-1 | [6] |
| Human MC3R | Competitive Binding (Ki) | 470 nM | COS-1 | [6] | |
| Human MC4R | Competitive Binding (Ki) | 1,340 nM | COS-1 | [6] | |
| Human MC5R | Competitive Binding (Ki) | 2,400 nM | COS-1 | [6] | |
| Human MC1R | cAMP Inhibition (IC50) | 2.5 nM | Melanocytes | [6] | |
| Human MC1R | Melanosome Dispersion (IC50) | 11 nM | Melanocytes | [6] | |
| Tyr-MIF-1 | Mu (μ) Opioid Receptor | Competitive Binding (IC50) | ~1 µM | Brain Tissue | [12] |
| MIF-1 (PLG) | Mu (μ) Opioid Receptor | Competitive Binding (IC50) | > 100 µM | Brain Tissue | [12] |
| This compound DM | Human MC1R | Competitive Binding / Functional | Data not available | - | - |
Note: Lower Ki and IC50 values indicate higher potency.
Pharmacokinetic Properties
The pharmacokinetic profiles of peptides are critical for their development as therapeutic or cosmetic agents. Peptides often face challenges with stability and bioavailability.
Table 3: Pharmacokinetic Parameters of this compound (MIF-1)
| Parameter | Species | Value | Route | Comments | Reference(s) |
| Elimination Half-life (t½) | Rat (in vivo) | 9.8 min | IV | Reflects rapid clearance in rodents. | [2] |
| Distribution Half-life (t½) | Rat (in vivo) | 1.03 min | IV | Rapid distribution out of central compartment. | [2] |
| Plasma Stability (t½) | Rat (in vitro) | 26.4 min | - | Shows moderate stability in rat plasma. | [2] |
| Plasma Stability (t½) | Human (in vitro) | 5.6 days | - | Demonstrates exceptional stability in human plasma compared to rat. | [2][3] |
Experimental Protocols & Workflows
Peptide Synthesis and Purification Workflow
Synthetic peptides like this compound DM and Nonapeptide-1 are typically produced via Solid-Phase Peptide Synthesis (SPPS) and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
In Vitro Bioassay Workflow
The biological activity of this compound peptides is assessed through a series of cell-based assays.
Protocol: Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes following treatment.
-
Objective: To measure the inhibitory effect of a this compound peptide on melanin synthesis.
-
Materials:
-
B16-F10 murine melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
6-well or 24-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 1N NaOH containing 10% DMSO
-
Spectrophotometer (plate reader)
-
-
Methodology:
-
Cell Seeding: Seed B16-F10 cells into wells at a density of 5 x 10⁴ cells/well (for 6-well plates) and incubate for 24 hours to allow attachment.[13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound peptide. Include a positive control (e.g., α-MSH) and an untreated (vehicle) control.
-
Cell Harvesting: Carefully remove the medium and wash the cells twice with cold PBS.
-
Lysis and Solubilization: Add an appropriate volume of Lysis Buffer (e.g., 1 mL for a 6-well plate) to each well. Incubate the plates at 80°C for 1 hour to fully solubilize the melanin granules.[13][14]
-
Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405-492 nm using a spectrophotometer.[14] The absorbance is directly proportional to the melanin content.
-
Normalization (Optional): In parallel wells, determine the total protein content (e.g., via BCA assay) or cell number to normalize melanin content and account for any effects on cell proliferation.
-
Protocol: Cellular Tyrosinase Activity Assay
This assay measures the activity of the rate-limiting enzyme in melanogenesis within cell lysates.
-
Objective: To determine if the this compound peptide inhibits the enzymatic activity of tyrosinase.
-
Materials:
-
Treated cell pellets (from a parallel experiment to 5.3)
-
Lysis Buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
L-DOPA solution (2 mg/mL in PBS)
-
Spectrophotometer (plate reader)
-
-
Methodology:
-
Cell Lysis: Lyse the harvested cell pellets in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA) to ensure equal protein loading.
-
Enzyme Reaction: In a 96-well plate, add a standardized amount of protein lysate to each well. Initiate the reaction by adding the L-DOPA solution.[13]
-
Incubation: Incubate the plate at 37°C for 1 hour.[13]
-
Quantification: Measure the absorbance at 475 nm.[13] This wavelength corresponds to the formation of dopachrome, the colored product of the tyrosinase-L-DOPA reaction.
-
Analysis: Express tyrosinase activity as a percentage relative to the untreated control.
-
Protocol: HTRF cAMP Quantification Assay
This is a high-throughput competitive immunoassay to measure changes in intracellular cAMP levels.
-
Objective: To quantify the antagonistic effect of a this compound peptide on α-MSH-induced cAMP production.
-
Principle: Free cAMP generated by cells competes with a labeled cAMP tracer (e.g., d2-labeled) for binding to a specific anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate). A high level of cellular cAMP disrupts FRET, leading to a low signal, whereas a low level of cellular cAMP results in a high FRET signal.[5]
-
Materials:
-
Cells expressing MC1R (e.g., CHO-hMC1R stable cell line)
-
384-well low-volume plates
-
Stimulation buffer (e.g., PBS with 1 mM IBMX, a phosphodiesterase inhibitor)
-
Agonist (α-MSH) and Antagonist (this compound peptide)
-
HTRF cAMP Assay Kit (containing cAMP-d2 tracer and anti-cAMP cryptate antibody in lysis buffer)
-
HTRF-compatible plate reader
-
-
Methodology:
-
Cell Plating: Dispense cell suspension (e.g., 1500 cells/well) into a 384-well plate and incubate overnight.[1]
-
Antagonist Addition: Add serial dilutions of the this compound peptide to the wells. Incubate for a brief period (e.g., 15-30 minutes) at room temperature.[11]
-
Agonist Stimulation: Add α-MSH at a concentration known to elicit a robust response (e.g., its EC₈₀) to all wells except the negative control.[1]
-
Incubation: Incubate for 30-60 minutes at room temperature to allow for cAMP production.[1][14]
-
Lysis and Detection: Add the pre-mixed HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells. This step lyses the cells and initiates the competitive binding reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.[14]
-
Signal Reading: Read the plate on an HTRF-capable reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Data Analysis: Calculate the ratio of the 665/620 signals and correct for background. Determine the IC50 value of the antagonist by fitting the dose-response data to a four-parameter logistic curve.[1]
-
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. H-Pro-[3H]Leu-Gly-NH2: metabolism in human and rat plasma investigated by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptidesciences.com [peptidesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 8. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 9. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. revvity.com [revvity.com]
- 13. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Mechanism of Action of Melanostatin in Melanocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanostatins are a class of signaling molecules that play a pivotal role in the regulation of melanogenesis within melanocytes. This guide provides a comprehensive overview of the molecular mechanisms by which these molecules, primarily exemplified by the endogenous polypeptide Agouti Signaling Protein (ASIP), exert their effects. By competitively antagonizing the Melanocortin 1 Receptor (MC1R), melanostatins initiate a signaling cascade that leads to a reduction in eumelanin (B1172464) synthesis and a promotion of pheomelanin production. This document details the core signaling pathway, presents quantitative data on the effects of melanostatin (B1678129) analogues, provides detailed experimental protocols for studying these mechanisms, and includes visual diagrams to elucidate the complex interactions involved. This technical guide is intended to be a valuable resource for researchers in dermatology, cosmetology, and pharmacology who are investigating pigmentation disorders and developing novel therapeutic agents.
Introduction to this compound and its Role in Pigmentation
Melanostatins are antagonists of the Melanocortin 1 Receptor (MC1R), a key G protein-coupled receptor (GPCR) expressed on the surface of melanocytes. The most well-characterized endogenous this compound is the Agouti Signaling Protein (ASIP), a 132-amino acid paracrine factor.[1] In humans, ASIP is expressed in various tissues, including the skin.[1] The primary function of melanostatins in the context of pigmentation is to inhibit the production of black/brown eumelanin and promote the synthesis of red/yellow pheomelanin.[1][2] This is achieved by competitively blocking the binding of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), to MC1R.[1][3] In addition to the naturally occurring ASIP, synthetic peptides such as Nonapeptide-1 (also known as Melanostatine-5) have been developed to mimic this antagonistic action for cosmetic and therapeutic purposes.
The Core Mechanism of Action: A Step-by-Step Breakdown
The action of this compound in melanocytes is a well-defined signaling pathway that begins at the cell membrane and culminates in the altered expression of key melanogenic enzymes.
Competitive Antagonism of the Melanocortin 1 Receptor (MC1R)
The signaling cascade is initiated by the binding of this compound (e.g., ASIP) to MC1R.[3] This binding event physically obstructs the interaction of α-MSH with the receptor.[3] As a competitive antagonist, the inhibitory effect of this compound is dependent on its concentration relative to that of α-MSH.
Attenuation of the cAMP Signaling Pathway
The binding of α-MSH to MC1R typically activates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] this compound, by preventing α-MSH binding, abrogates this stimulation, resulting in a significant reduction in intracellular cAMP accumulation.[3]
Downregulation of Protein Kinase A (PKA) Activity
cAMP is a critical second messenger that allosterically activates Protein Kinase A (PKA). With reduced intracellular cAMP concentrations, the catalytic subunits of PKA remain largely inactive as they are bound to the regulatory subunits. This leads to a decrease in the phosphorylation of downstream PKA targets.
Reduced Activation of CREB and MITF Expression
A key substrate of PKA in this pathway is the cAMP response element-binding protein (CREB). Phosphorylation of CREB is a prerequisite for its activation as a transcription factor. Inactivated CREB is unable to bind to the cAMP response element (CRE) in the promoter region of the Microphthalmia-associated transcription factor (MITF) gene, leading to a downregulation of MITF transcription.[5] Studies have shown that ATF2 can also play a role in negatively regulating MITF transcription.[6]
Decreased Expression of Tyrosinase and Other Melanogenic Enzymes
MITF is considered the master regulator of melanocyte differentiation and melanogenesis.[7] It directly activates the transcription of several key melanogenic enzyme genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT).[8] Consequently, the this compound-induced decrease in MITF expression leads to a subsequent reduction in the synthesis of these enzymes.[6]
Inhibition of Melanin (B1238610) Synthesis
Tyrosinase is the rate-limiting enzyme in the melanin synthesis pathway, catalyzing the initial steps of converting tyrosine to dopaquinone.[9] The reduced abundance of tyrosinase and other melanogenic enzymes directly results in a decrease in the overall production of melanin. Furthermore, the altered enzymatic environment favors the production of pheomelanin over eumelanin.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data related to the inhibitory effects of this compound analogues on various stages of the melanogenesis pathway.
| Compound | Receptor | Assay Type | Value | Reference |
| Nonapeptide-1 | MC1R | Competitive Binding (Ki) | 40 nM | MedchemExpress |
| JNJ-10229570 | MC1R | Competitive Binding (IC50) | 270 nM | MedchemExpress |
| Compound | Assay Type | Cell Line | Value | Reference |
| Nonapeptide-1 | α-MSH-induced cAMP inhibition (IC50) | Melanocytes | 2.5 nM | MedchemExpress |
| Nonapeptide-1 | Melanosome dispersion inhibition (IC50) | Melanocytes | 11 nM | MedchemExpress |
| Agouti Signaling Protein (1-10 nM) | α-MSH-induced cAMP accumulation | Human Melanocytes | Blocked stimulatory effects | [3] |
| Treatment | Target Gene/Protein | Effect | Fold Change | Cell Line | Reference |
| ATF2 Knockdown | MITF | Increase | >2-fold | Mouse Melanocytes | [6] |
| MITF Knockdown | Tyrosinase | Decrease | ~5-fold | Melanocytes | [6] |
| Dominant-Negative MITF | Tyrosinase Protein | Decrease | 63 ± 3.7% reduction | Human Melanocytes | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.
MC1R Competitive Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to MC1R.
Materials:
-
HEK293 cells expressing MC1R
-
Binding Buffer (25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% bacitracin, pH 7.4)
-
Radioligand (e.g., [¹²⁵I]NDP-MSH)
-
Unlabeled competitor (this compound analogue)
-
Scintillation counter
Procedure:
-
Harvest HEK-293-EBNA cells expressing MC1R and resuspend in binding buffer.
-
Prepare cell membranes by mechanical homogenization followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
In a 96-well plate, add a constant concentration of radioligand (e.g., 0.4 nM [¹²⁵I]NDP-MSH).
-
Add serial dilutions of the unlabeled this compound competitor.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 2 hours.
-
To determine non-specific binding, include control wells with an excess of unlabeled NDP-MSH (e.g., 1 µM).
-
Separate bound from free radioligand by filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 or Ki value of the competitor.[10]
Intracellular cAMP Measurement
This assay measures the change in intracellular cAMP levels in response to MC1R agonists and antagonists.
Materials:
-
Melanocytes
-
Cell culture medium
-
α-MSH
-
This compound analogue
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Plate melanocytes in a 384-well plate and culture overnight.
-
Pre-treat cells with various concentrations of the this compound analogue for a specified time.
-
Stimulate the cells with a fixed concentration of α-MSH (e.g., 10 nM) for 15-30 minutes at 37°C.
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol of the chosen cAMP assay kit.[11] This typically involves adding a europium-labeled cAMP tracer and a ULight™-labeled anti-cAMP antibody.
-
Read the plate on a TR-FRET capable plate reader at emission wavelengths of 615 nm and 665 nm with an excitation at 320 or 340 nm.
-
Calculate the TR-FRET ratio and determine the effect of the this compound analogue on α-MSH-induced cAMP production.
PKA Activity Assay
This assay measures the enzymatic activity of PKA in cell lysates.
Materials:
-
Melanocytes
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 10 mM β-mercaptoethanol, protease and phosphatase inhibitors)
-
PKA activity assay kit (e.g., PepTag® Assay for Non-Radioactive Detection of PKA, Promega)
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Treat melanocytes with α-MSH and/or this compound as required.
-
Wash cells with ice-cold PBS and lyse with PKA extraction buffer.[12]
-
Determine the protein concentration of the cell lysates.
-
Perform the PKA kinase reaction according to the manufacturer's instructions. This typically involves incubating the cell lysate with a fluorescently labeled PKA substrate peptide and ATP.
-
Stop the reaction and separate the phosphorylated and non-phosphorylated substrate peptides by agarose gel electrophoresis.
-
Visualize the bands under UV light and quantify the amount of phosphorylated substrate, which is proportional to the PKA activity in the sample.
Quantitative Real-Time PCR (qPCR) for MITF and Tyrosinase Gene Expression
This method quantifies the mRNA levels of MITF and tyrosinase.
Materials:
-
Melanocytes
-
TRIzol reagent or RNA isolation kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for MITF, tyrosinase, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Treat melanocytes with this compound for the desired time.
-
Isolate total RNA from the cells using TRIzol or a suitable RNA isolation kit.[13]
-
Synthesize first-strand cDNA from the isolated RNA using reverse transcriptase.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target gene (MITF or tyrosinase) and the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR cycling on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[8]
Western Blotting for MITF and Tyrosinase Protein Expression
This technique is used to detect and quantify the protein levels of MITF and tyrosinase.
Materials:
-
Melanocytes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MITF, tyrosinase, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat melanocytes with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.[14]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.[15]
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes.
Materials:
-
Melanocytes
-
PBS
-
1 N NaOH with 10% DMSO
-
Spectrophotometer
Procedure:
-
Culture melanocytes in a 12-well plate and treat with this compound for the desired duration (e.g., 60 hours).[16]
-
To measure extracellular melanin, transfer an aliquot of the culture medium to a 96-well plate and measure the absorbance at 405 nm.
-
To measure intracellular melanin, wash the cells with PBS.
-
Solubilize the cells in 1 N NaOH with 10% DMSO and incubate at 80°C for 1 hour.[16]
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate.
Visualizing the this compound Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core signaling pathway of this compound and the workflows of key experimental protocols.
Caption: this compound Signaling Pathway in Melanocytes.
Caption: Workflow for qPCR Analysis of Gene Expression.
Caption: Workflow for Western Blot Analysis of Protein Expression.
Conclusion
The mechanism of action of this compound in melanocytes is a well-characterized example of receptor antagonism leading to significant downstream effects on gene expression and cellular function. By competitively inhibiting the MC1R, melanostatins effectively silence the α-MSH-induced signaling cascade, resulting in decreased production of eumelanin. The information and protocols provided in this guide offer a robust framework for researchers to further investigate the nuances of this pathway and to explore the therapeutic and cosmetic potential of modulating melanocyte activity. A thorough understanding of these molecular events is crucial for the development of novel agents for treating pigmentation disorders and for the advancement of skin biology research.
References
- 1. Agouti-signaling protein - Wikipedia [en.wikipedia.org]
- 2. Agouti protein can act independently of melanocyte-stimulating hormone to inhibit melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agouti signaling protein inhibits melanogenesis and the response of human melanocytes to alpha-melanotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic adenosine monophosphate (cAMP) signaling in melanocyte pigmentation and melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MITF mediates cAMP-induced protein kinase C-β expression in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Role for ATF2 in Regulating MITF and Melanoma Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MITF in melanoma: mechanisms behind its expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Deubiquitination of MITF-M Regulates Melanocytes Proliferation and Apoptosis [frontiersin.org]
- 9. Regulation of tyrosinase in human melanocytes grown in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. PKA activity assay [bio-protocol.org]
- 13. 4.6. Quantitative Polymerase Chain Reaction (qPCR) Analysis [bio-protocol.org]
- 14. Western blot analysis [bio-protocol.org]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. 2.11. Melanin Content Assay [bio-protocol.org]
An In-depth Technical Guide on Melanostatin as a Dopamine D2 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanostatin, also known as Prolyl-Leucyl-Glycinamide (PLG) or MIF-1, is an endogenous neuropeptide that has garnered significant interest for its role as a positive allosteric modulator (PAM) of the dopamine (B1211576) D2 receptor (D2R). This technical guide provides a comprehensive overview of the core mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound's interaction with the D2R. By enhancing the affinity of the receptor for its agonists, this compound presents a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders associated with dopaminergic dysfunction, including Parkinson's disease and schizophrenia.[1][2] This document serves as a resource for researchers and drug development professionals, offering detailed methodologies for key experiments and a summary of the current understanding of this compound's modulatory effects.
Introduction
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator of motor control, motivation, and cognition in the central nervous system.[3] Dysregulation of D2R signaling is implicated in the pathophysiology of numerous disorders, making it a key target for therapeutic intervention.[3] Allosteric modulation of GPCRs offers a nuanced approach to drug development, providing the potential for greater subtype selectivity and a ceiling effect that can mitigate the risk of overdose.[4]
This compound (MIF-1) is a naturally occurring tripeptide (Pro-Leu-Gly-NH2) that acts as a positive allosteric modulator of the D2R.[1][5][6] It has been shown to potentiate the binding of agonists to the D2R without exhibiting intrinsic agonist activity itself.[1][7] This modulatory action is believed to stabilize the high-affinity, G protein-coupled state of the receptor, thereby enhancing the efficacy of endogenous dopamine and other D2R agonists.[7] This guide will delve into the quantitative aspects of this modulation and provide detailed protocols for its investigation.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the dopamine D2 receptor, a site topographically distinct from the orthosteric binding site where dopamine and other agonists/antagonists bind. This interaction does not directly activate the receptor but rather influences the binding and/or efficacy of orthosteric ligands.
The primary mechanism of action of this compound as a D2R modulator is the potentiation of agonist binding. It has been demonstrated that this compound increases the affinity of the high-affinity state of the D2R for agonists.[1] This is significant because the high-affinity state is the conformation that couples to intracellular G proteins to initiate a signaling cascade. By stabilizing this state, this compound effectively lowers the concentration of an agonist required to elicit a functional response.
dot
Caption: D2 Receptor Signaling Pathway with this compound Modulation.
Quantitative Data Presentation
The following tables summarize the quantitative data available on the modulatory effects of this compound (MIF-1) and its analogs on the dopamine D2 receptor.
Table 1: Functional Assay Data for this compound (MIF-1) and its Analogs on D2 Receptor
| Compound | Assay Type | Cell Line | Agonist | Parameter | Value | Reference |
| MIF-1 | cAMP Mobilization | Not Specified | Dopamine | EC50 | 23.64 ± 6.73 nM (at 1 nM) | [7][8] |
| MIF-1 | cAMP Mobilization | Not Specified | Dopamine | % of Dopamine Emax | 31.9 ± 17.6% (at 10 nM) | [7] |
| Bioconjugate 1 | cAMP Mobilization | hD2R expressing | Dopamine | EC50 | 26.39 ± 3.37 nM (at 0.01 nM) | [7][8][9] |
| Bioconjugate 1 | cAMP Mobilization | hD2R expressing | Dopamine | Fold Increase in DA Potency | 3.3 | [7][8][9] |
| Bioconjugate 2 | cAMP Mobilization | hD2R expressing | Dopamine | EC50 | 17.82 ± 4.24 nM (at 0.01 nM) | [7][8][9] |
| Bioconjugate 2 | cAMP Mobilization | hD2R expressing | Dopamine | Fold Increase in DA Potency | 4.9 | [7][8][9] |
| Methyl l-pipecolyl-l-leucylglycinate | Functional Assay | D2R expressing | Dopamine | Fold Increase in DA Potency | 4.1 (at 0.01 nM), 4.2 (at 1 nM) | [1] |
Table 2: Radioligand Binding Data for this compound (MIF-1) Analogs on D2 Receptor
| Compound | Radioligand | Assay Type | Parameter | Value | Reference |
| 2-furoyl-l-leucylglycinamide (6a) | [3H]-NPA | Agonist Binding | % Increase in Max Response | 11 ± 1% (at 10 pM) | [10] |
| MIF-1 | [3H]-NPA | Agonist Binding | % Increase in Max Response | 18 ± 9% (at 10 pM) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the modulatory effects of this compound on the dopamine D2 receptor.
Radioligand Binding Assay for Allosteric Modulation
This protocol is designed to assess the effect of an allosteric modulator on the binding of a radiolabeled agonist to the D2 receptor.
Objective: To determine if this compound enhances the binding of a D2R agonist.
Materials:
-
Membrane Preparation: Striatal tissue from rodents or cells expressing the human D2R.
-
Radioligand: [3H]-N-propylnorapomorphine ([3H]-NPA) or other suitable D2R agonist radioligand.
-
Allosteric Modulator: this compound (MIF-1).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM dopamine or other suitable D2R agonist.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the washed membranes in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.
-
Modulator Effect: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration to determine its effect on agonist binding.
dot
Caption: Workflow for Radioligand Binding Assay.
Functional Assay: cAMP Measurement
This protocol measures the functional consequence of D2R activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the effect of this compound on the potency and efficacy of a D2R agonist in modulating cAMP levels.
Materials:
-
Cell Line: A cell line stably expressing the human D2R (e.g., HEK293 or CHO cells).
-
D2R Agonist: Dopamine or another suitable agonist.
-
Allosteric Modulator: this compound (MIF-1).
-
Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture reagents.
-
96- or 384-well plates.
Procedure:
-
Cell Culture: Culture the D2R-expressing cells to an appropriate confluency in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulation: Add the D2R agonist at various concentrations in the presence of forskolin.
-
Incubation: Incubate for a time specified by the cAMP assay kit manufacturer to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the instructions of the chosen assay kit.
-
Data Analysis: Plot the cAMP levels against the agonist concentration in the presence and absence of different concentrations of this compound. Determine the EC50 and Emax values for the agonist under each condition to assess the modulatory effect of this compound.
Downstream Signaling Pathways
The canonical signaling pathway for the dopamine D2 receptor involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[11] this compound, by potentiating agonist binding, is expected to enhance this inhibitory effect.
Beyond the G protein-dependent pathway, D2R signaling can also involve β-arrestin recruitment.[5][12][13] β-arrestins play a role in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[5] To date, there is a lack of specific studies investigating the direct effect of this compound on β-arrestin recruitment to the D2R. Future research should explore whether this compound exhibits bias towards either the G protein or β-arrestin pathway, which would have significant implications for its therapeutic potential and side-effect profile.
dot
Caption: Proposed Mechanism of this compound Action.
Therapeutic Potential and Future Directions
The ability of this compound to positively modulate the dopamine D2 receptor highlights its potential as a therapeutic agent for disorders characterized by dopaminergic hypofunction. In conditions like Parkinson's disease, where there is a loss of dopamine-producing neurons, a PAM like this compound could enhance the effects of remaining endogenous dopamine or lower the required doses of L-DOPA, potentially reducing side effects. In schizophrenia, where D2R antagonists are the primary treatment, a PAM could be used in conjunction with low-dose antagonists to fine-tune dopaminergic signaling.
Future research should focus on several key areas:
-
Determining the precise binding site of this compound on the D2 receptor.
-
Quantifying the Ki values for this compound's modulation of various D2R agonists.
-
Investigating the impact of this compound on D2R downstream signaling pathways , including β-arrestin recruitment and G protein subtype selectivity.
-
Exploring the in vivo efficacy of this compound and its analogs in animal models of dopamine-related disorders.
-
Assessing the effect of this compound on D2 receptor dimerization and internalization , which are important aspects of receptor function and regulation.[14][15]
Conclusion
This compound represents a promising endogenous modulator of the dopamine D2 receptor with significant therapeutic potential. Its ability to enhance agonist affinity provides a subtle yet powerful mechanism for fine-tuning dopaminergic neurotransmission. This technical guide has provided a comprehensive overview of the current knowledge, quantitative data, and experimental protocols necessary for the continued investigation of this compound and the development of novel allosteric modulators targeting the D2R. Further research into its detailed mechanism of action and in vivo effects will be crucial in translating the promise of this neuropeptide into clinical applications.
References
- 1. Proline Homologation in this compound Neuropeptide: Discovery of Potent Modulators of the Dopamine D2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIF-1 attenuates spiroperidol alteration of striatal dopamine D2 receptor ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 6. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stapling Amantadine to this compound Neuropeptide: Discovery of Potent Positive Allosteric Modulators of the D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine D2 Receptors Dimers: How can we Pharmacologically Target Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic social defeat stress increases dopamine D2 receptor dimerization in the prefrontal cortex of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Pro-Leu-Gly-NH2: A Technical Guide for Researchers
An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), also known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1).
Introduction
Pro-Leu-Gly-NH2 (PLG), a tripeptide with the sequence L-Prolyl-L-leucyl-glycinamide, is an endogenous neuropeptide that plays a significant role in the central nervous system.[1] Initially identified for its role in inhibiting the release of melanocyte-stimulating hormone, subsequent research has revealed its multifaceted biological activities, most notably as a positive allosteric modulator of dopamine (B1211576) D2-like receptors.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of PLG, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications, with a particular emphasis on quantitative data and experimental methodologies relevant to researchers in neuroscience and drug development.
Core Mechanism of Action: Allosteric Modulation of Dopamine Receptors
The primary mechanism through which PLG exerts its effects is by acting as a positive allosteric modulator of dopamine D2 and D4 receptor subtypes.[1][2] Unlike orthosteric agonists that bind directly to the dopamine binding site, PLG binds to a distinct, allosteric site on the receptor.[3] This binding event induces a conformational change in the receptor that enhances the binding and signaling of endogenous dopamine and other dopamine receptor agonists.[2] Specifically, PLG has been shown to increase the affinity of the high-affinity state of the dopamine receptor for agonists and to increase the proportion of receptors in this G-protein-coupled, high-affinity state.[2][4] This modulatory effect is selective for D2-like receptors (D2S, D2L, and D4) and does not affect D1 or D3 dopamine receptors.[3]
The interaction of PLG with the D2 receptor is dependent on the receptor being coupled to its G-protein.[2] By enhancing agonist-induced GTPase activity, PLG and its analogs help maintain the receptor in its high-affinity state, thereby potentiating dopaminergic signaling.[5] This allosteric modulation represents a novel mechanism for regulating dopaminergic neurotransmission and offers a promising strategy for the development of new therapeutics.[3]
Quantitative Analysis of PLG's Biological Activity
The positive allosteric modulatory effects of PLG and its analogs on dopamine receptor binding have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of the potency and efficacy of these compounds.
Table 1: Enhancement of Dopamine Agonist Binding by Pro-Leu-Gly-NH2 (PLG)
| Dopamine Agonist | PLG Concentration | Percent Enhancement of Binding | Reference |
| ADTN | 10⁻⁶ M | 26% | [6] |
Table 2: Activity of Pro-Leu-Gly-NH2 (PLG) Analogs on Dopamine Agonist Binding
| PLG Analog | Concentration | Percent Enhancement of Agonist Binding | Agonist | Reference |
| Peptidomimetic 1a | 10⁻⁸ M | 14.6 ± 3.9% | [³H]NPA | [4] |
| Peptidomimetic 3a | Not specified | 21.4 ± 4.2% | [³H]NPA | [4] |
| Spiro bicyclic peptidomimetic 3 | 10⁻⁶ M | 40% | ADTN | [6] |
| Pro-Ahx-Gly-NH2 | 0.1 µM | 16% | ADTN | |
| Pro-Phe-Gly-NH2 | 1 µM | 31% | ADTN | |
| 3(R)-(N-L-prolylamino)-2-oxo-1-pyrrolidineacetamide | 10⁻⁹ and 10⁻¹⁰ M | Significant enhancement (10,000x more active than PLG) | ADTN | [7] |
Signaling Pathways Modulated by Pro-Leu-Gly-NH2
PLG's modulation of the dopamine D2 receptor initiates a cascade of intracellular signaling events. Downstream of G-protein coupling, PLG has been shown to influence the activity of adenylyl cyclase and the phosphorylation status of key signaling proteins like ERK and STAT3.[1][5]
Studies have shown that PLG treatment leads to a transient increase in the phosphorylation of ERK (pERK) and an initial reduction followed by an increase in the phosphorylation of STAT3 (pSTAT3).[1] These changes in signaling culminate in the increased expression of the immediate early gene c-Fos, a marker of neuronal activation.[1] The modulation of these pathways likely underlies the diverse behavioral and therapeutic effects of PLG.
Experimental Protocols
A variety of experimental techniques are employed to characterize the biological activity of PLG. Below are outlines of key methodologies.
Radioligand Competition Binding Assay
This assay is used to determine the ability of PLG and its analogs to modulate the binding of a radiolabeled dopamine agonist to D2 receptors.
Protocol Outline:
-
Membrane Preparation: Homogenize bovine striatal tissue to isolate cell membranes rich in dopamine receptors.[2]
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled dopamine agonist (e.g., [125I]-labeled PLG peptidomimetic) and varying concentrations of PLG or its analogs. The incubation is typically carried out in an appropriate buffer at 4°C for several hours.[2]
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[2]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[2]
-
Data Analysis: Analyze the data to determine the ability of the test compounds to enhance or inhibit the binding of the radioligand.
c-Fos Mapping
This technique is used to identify neuronal populations activated by PLG administration in vivo.
Protocol Outline:
-
Animal Treatment: Administer PLG or a vehicle control to experimental animals (e.g., rats or mice) via an appropriate route (e.g., intraperitoneal injection).
-
Tissue Processing: After a specific time point (e.g., 4 hours), perfuse the animals and collect the brains.[8] The brains are then sectioned for immunohistochemistry.
-
Immunohistochemistry: Incubate the brain sections with a primary antibody against c-Fos, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Imaging and Analysis: Visualize and quantify the number of c-Fos-positive cells in various brain regions using microscopy and image analysis software.[8]
Western Blotting for pERK and pSTAT3
This method is used to quantify changes in the phosphorylation state of key signaling proteins in response to PLG treatment in cell culture or tissue samples.[1]
Protocol Outline:
-
Cell/Tissue Lysis: Treat cultured cells (e.g., SH-SY5Y neuronal cells) with PLG for various time points.[1] Lyse the cells or homogenized brain tissue to extract proteins.
-
Protein Quantification: Determine the total protein concentration in the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK and STAT3, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a chemiluminescent signal for detection.
-
Quantification: Quantify the band intensities to determine the relative changes in protein phosphorylation.[1]
Therapeutic Potential
The unique mechanism of action of PLG and its analogs has generated significant interest in their therapeutic potential for a range of neurological and psychiatric disorders. By enhancing dopaminergic neurotransmission, these compounds may offer benefits in conditions characterized by dopamine deficits, such as Parkinson's disease.[1][8] Furthermore, their ability to prevent and reverse dopamine receptor supersensitivity induced by chronic antagonist treatment suggests a potential role in managing tardive dyskinesia.[2] The antidepressant and nootropic effects observed in preclinical studies also point towards potential applications in depression and cognitive disorders.[1]
Conclusion
Pro-Leu-Gly-NH2 is an endogenous neuropeptide with a well-defined role as a positive allosteric modulator of dopamine D2-like receptors. This technical guide has provided a detailed overview of its biological activity, supported by quantitative data and outlines of key experimental protocols. The unique mechanism of PLG offers a promising avenue for the development of novel therapeutics for a variety of CNS disorders. Further research into the precise molecular interactions of PLG with its receptor and the full spectrum of its downstream signaling effects will be crucial for realizing its therapeutic potential.
References
- 1. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific binding of photoaffinity-labeling peptidomimetics of Pro-Leu-Gly-NH2 to the dopamine D2L receptor: Evidence for the allosteric modulation of the dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of agonist stimulated adenylyl cyclase and GTPase activity by L-pro-L-leu-glycinamide and its peptidomimetic analogue in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor modulation by a highly rigid spiro bicyclic peptidomimetic of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain Activation by Peptide Pro-Leu-Gly-NH(2) (MIF-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Melanostatin Signaling Pathways in Pigmentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the signaling pathways modulated by melanostatin (B1678129) and its analogs in the context of skin pigmentation. This compound, a naturally occurring peptide, and its synthetic derivatives, are potent inhibitors of melanogenesis. Their primary mechanism of action involves the competitive antagonism of the melanocortin 1 receptor (MC1R), a key regulator of melanin (B1238610) production in melanocytes. By blocking the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1R, these peptides effectively downregulate the cyclic AMP (cAMP) signaling cascade, leading to a reduction in the synthesis of melanin. This guide details the molecular interactions within this pathway, presents quantitative data on the binding affinities and inhibitory concentrations of key this compound analogs, provides detailed protocols for essential in vitro assays, and visualizes the core signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of pigmentation disorders and the development of novel depigmenting agents.
Introduction to this compound and Pigmentation
Skin pigmentation is a complex biological process primarily regulated by the production of melanin in specialized cells called melanocytes. Melanin exists in two main forms: eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment). The balance between these two types of melanin determines an individual's skin and hair color. The synthesis of melanin, or melanogenesis, is controlled by a number of signaling pathways, with the melanocortin 1 receptor (MC1R) pathway playing a central role.
This compound, also known as melanocyte-stimulating hormone release-inhibiting factor (MIF-1), is a tripeptide with the sequence Pro-Leu-Gly-NH2. While initially identified for its role in regulating the release of α-MSH from the pituitary, a class of synthetic peptides, structurally related to α-MSH, have been developed that are also referred to as melanostatins. These synthetic analogs, such as Nonapeptide-1 (Melanostatine-5) and this compound DM, act as direct antagonists of MC1R.[1] This guide will focus on the direct antagonistic effects of these synthetic this compound analogs on the MC1R signaling pathway in melanocytes.
The Melanocortin 1 Receptor (MC1R) Signaling Pathway
The MC1R is a G protein-coupled receptor (GPCR) expressed on the surface of melanocytes.[2] Its activation by the endogenous agonist, α-MSH, is the primary stimulus for eumelanin production. The signaling cascade initiated by α-MSH binding to MC1R is as follows:
-
Agonist Binding: α-MSH, released from keratinocytes in response to stimuli such as UV radiation, binds to MC1R.[3]
-
G Protein Activation: This binding event induces a conformational change in the MC1R, leading to the activation of the associated heterotrimeric G protein, Gs.[2]
-
Adenylate Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.[3]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[4]
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[5]
-
CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).[]
-
MITF Expression: Phosphorylated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte gene expression.[7]
-
Melanogenic Gene Transcription: MITF, in turn, promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2/DCT).[8]
-
Melanin Synthesis: These enzymes catalyze the multi-step process of converting the amino acid tyrosine into eumelanin within specialized organelles called melanosomes.
Mechanism of Action of this compound Analogs
This compound analogs, such as Nonapeptide-1, act as competitive antagonists at the MC1R.[9] They bind to the receptor but do not elicit a signaling response. By occupying the binding site, they prevent α-MSH from activating the receptor, thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in MITF expression and, consequently, a decrease in the production of melanogenic enzymes and melanin. The natural antagonist of MC1R is the agouti signal protein (ASIP), which functions in a similar competitive manner to regulate hair pigmentation patterns in mammals.
Signaling Pathway Diagram
Caption: this compound's antagonistic effect on the MC1R signaling pathway.
Quantitative Data on this compound Analogs
The efficacy of this compound analogs is typically quantified by their binding affinity (Ki) for the MC1R and their functional inhibition of α-MSH-induced signaling (IC50). The table below summarizes key quantitative data for the well-characterized this compound analog, Nonapeptide-1.
| Compound | Target | Assay Type | Value | Cell Line | Reference(s) |
| Nonapeptide-1 | Human MC1R | Competitive Binding (Ki) | 40 nM | COS-1 cells expressing human MC1R | [9] |
| Human MC3R | Competitive Binding (Ki) | 0.47 µM | COS-1 cells expressing human MC3R | [9] | |
| Human MC4R | Competitive Binding (Ki) | 1.34 µM | COS-1 cells expressing human MC4R | [9] | |
| Human MC5R | Competitive Binding (Ki) | 2.4 µM | COS-1 cells expressing human MC5R | [9] | |
| α-MSH-induced cAMP production | Functional Inhibition (IC50) | 2.5 nM | Melanocytes | [9] | |
| α-MSH-induced melanosome dispersion | Functional Inhibition (IC50) | 11 nM | Melanocytes | [9] | |
| This compound DM | α-MSH-induced melanogenesis | Functional Inhibition | ~25-33% reduction in melanin | Melanocytes |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the activity of this compound analogs.
Experimental Workflow
Caption: In vitro evaluation of a this compound analog.
MC1R Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the MC1R by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cells expressing MC1R (e.g., COS-1 or HEK293 cells transfected with the human MC1R gene)
-
Radiolabeled MC1R agonist (e.g., [125I]NDP-α-MSH)
-
Unlabeled NDP-α-MSH (for non-specific binding determination)
-
Test compound (this compound analog) at various concentrations
-
Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, 0.2% BSA, pH 7.4)
-
Scintillation fluid and counter
Protocol:
-
Cell Preparation: Culture and harvest cells expressing MC1R. Prepare a cell membrane suspension.
-
Assay Setup: In a 96-well plate, add the cell membrane suspension, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate for a defined period (e.g., 90 minutes at room temperature) to allow binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radiolabeled ligand). Determine the Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay for MC1R Antagonism
This assay measures the ability of a this compound analog to inhibit the α-MSH-induced production of intracellular cAMP.
Materials:
-
Melanocytes or other cells expressing functional MC1R
-
α-MSH
-
Test compound (this compound analog) at various concentrations
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the this compound analog for a short period (e.g., 30 minutes).
-
Stimulation: Add a fixed concentration of α-MSH (typically the EC80, the concentration that gives 80% of the maximal response) to all wells except the negative control.
-
Incubation: Incubate for a defined time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Quantification: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Plot the cAMP level against the log concentration of the this compound analog to determine the IC50 value.
Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within cultured cells.
Materials:
-
B16-F10 melanoma cells or primary melanocytes
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Cell lysis buffer (e.g., phosphate (B84403) buffer containing a non-ionic detergent like Triton X-100)
-
Protein quantification assay kit (e.g., BCA assay)
-
Spectrophotometer
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the this compound analog for a specified period (e.g., 48-72 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Enzyme Reaction: In a 96-well plate, mix equal amounts of protein from each lysate with a solution of L-DOPA.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome, the colored product of the tyrosinase reaction.
-
Data Analysis: Normalize the tyrosinase activity to the protein concentration and express it as a percentage of the untreated control.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured cells.
Materials:
-
B16-F10 melanoma cells or primary melanocytes
-
1 N NaOH with 10% DMSO
-
Spectrophotometer
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the this compound analog for a specified period (e.g., 72 hours).
-
Cell Harvesting: Wash the cells with PBS and harvest the cell pellets.
-
Melanin Solubilization: Dissolve the cell pellets in 1 N NaOH containing 10% DMSO.
-
Incubation: Incubate at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
Measurement: Measure the absorbance of the lysate at 405 nm using a spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the melanin content. Results can be expressed as a percentage of the untreated control.
Conclusion and Future Directions
This compound and its synthetic analogs represent a promising class of compounds for the modulation of skin pigmentation. Their well-defined mechanism of action, centered on the competitive antagonism of the MC1R, provides a clear rationale for their use as skin-lightening agents. The in vitro assays detailed in this guide are essential tools for the discovery and characterization of novel and more potent this compound derivatives.
Future research in this area should focus on several key aspects. The development of small-molecule, non-peptide antagonists of the MC1R could lead to improved bioavailability and stability. Further investigation into the selectivity of these compounds for MC1R over other melanocortin receptors is crucial to minimize off-target effects. Finally, in vivo studies are necessary to confirm the efficacy and safety of these agents for the treatment of hyperpigmentation disorders. A deeper understanding of the complex regulation of the MC1R signaling pathway will undoubtedly pave the way for the development of next-generation therapies for a variety of skin pigmentation conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An 211At-labeled alpha-melanocyte stimulating hormone peptide analog for targeted alpha therapy of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to the rational design of selective melanocortin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Melanostatin in the Inhibition of α-Melanocyte-Stimulating Hormone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of melanostatin (B1678129) and its analogs as inhibitors of α-melanocyte-stimulating hormone (α-MSH) signaling. The primary focus is on the competitive antagonism of the melanocortin 1 receptor (MC1R) by synthetic peptides, particularly Nonapeptide-1 (also known as Melanostatine-5). This document details the molecular mechanisms of inhibition, presents quantitative data on receptor binding and functional antagonism, outlines key experimental protocols for studying these interactions, and provides visual representations of the involved signaling pathways and experimental workflows. The information presented is intended to support research and development efforts in dermatology, cosmetology, and pharmacology.
Introduction
α-Melanocyte-stimulating hormone (α-MSH) is a key endogenous peptide hormone of the melanocortin family, primarily responsible for regulating skin and hair pigmentation through melanogenesis.[1] It exerts its effects by binding to melanocortin receptors, with the melanocortin 1 receptor (MC1R) being the principal target on melanocytes.[2] The inhibition of α-MSH activity is a significant area of research for the development of skin-lightening agents and treatments for hyperpigmentation disorders.[3][4]
Historically, the term "this compound" has been associated with MSH-release inhibiting factor (MIF-1), the tripeptide Pro-Leu-Gly-NH2 (PLG).[5][6] While initially thought to directly inhibit α-MSH release from the pituitary, evidence suggests a more complex role, potentially involving modulation of dopamine (B1211576) receptors and other neuropeptides.[5][7] More recently, a class of synthetic peptides, most notably Nonapeptide-1 (Melanostatine-5), have been developed as direct competitive antagonists of α-MSH at the MC1R, offering a more targeted approach to inhibiting melanogenesis.[8][9] This guide will focus on the direct antagonistic actions of these synthetic melanostatins on the α-MSH signaling pathway.
The α-MSH Signaling Pathway and Its Inhibition
The binding of α-MSH to MC1R on melanocytes initiates a cascade of intracellular events that culminate in the production of melanin (B1238610). This signaling pathway is a critical target for this compound-mediated inhibition.
The α-MSH Signaling Cascade
Activation of MC1R by α-MSH leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[9] PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the expression of the microphthalmia-associated transcription factor (MITF).[10] MITF is a master regulator of melanocyte function, promoting the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT).[11][12] This enzymatic cascade leads to the synthesis of melanin within melanosomes, which are then transferred to surrounding keratinocytes, resulting in skin pigmentation.
Mechanism of Inhibition by this compound Analogs
Synthetic this compound analogs, such as Nonapeptide-1, function as competitive antagonists at the MC1R.[8] They mimic the structure of α-MSH, allowing them to bind to the receptor. However, they do not elicit the conformational changes necessary for receptor activation and subsequent G-protein coupling. By occupying the binding site, they prevent α-MSH from binding and initiating the downstream signaling cascade. This competitive inhibition effectively blocks the α-MSH-induced increase in cAMP and the subsequent activation of the PKA/CREB/MITF pathway, leading to a downregulation in the expression of tyrosinase and other melanogenic enzymes, and ultimately, a reduction in melanin synthesis.[12]
Quantitative Data on this compound Activity
The efficacy of this compound analogs is quantified through various in vitro assays that measure their binding affinity to melanocortin receptors and their ability to inhibit the functional response to α-MSH.
Table 1: Receptor Binding Affinity of Nonapeptide-1 (Melanostatine-5)
| Receptor Subtype | Binding Affinity (Ki) | Cell Line | Reference |
| Human MC1R | 40 nM | COS-1 | [8] |
| Human MC3R | 470 nM | COS-1 | [8] |
| Human MC4R | 1,340 nM | COS-1 | [8] |
| Human MC5R | 2,400 nM | COS-1 | [8] |
Ki values represent the concentration of the competing ligand (Nonapeptide-1) that will bind to half of the receptors at equilibrium in the absence of the radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Inhibitory Activity of Nonapeptide-1 (Melanostatine-5)
| Assay | IC50 Value | Cell Line | Reference |
| Inhibition of α-MSH-induced cAMP accumulation | 2.5 nM | Melanocytes | [8] |
| Inhibition of α-MSH-induced melanosome dispersion | 11 nM | Melanocytes | [8] |
IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory role of this compound analogs.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Nonapeptide-1) for a specific receptor (e.g., MC1R).
Objective: To measure the ability of a non-labeled compound to compete with a radiolabeled ligand for binding to a receptor.
Materials:
-
Cells or cell membranes expressing the melanocortin receptor of interest (e.g., HEK293 cells transfected with human MC1R).[13]
-
Radiolabeled ligand (e.g., [125I]NDP-α-MSH).[13]
-
Unlabeled test compound (e.g., Nonapeptide-1).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of an unlabeled agonist like α-MSH).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
Cell-Based cAMP Functional Assay
This assay measures the ability of a compound to inhibit the α-MSH-induced production of intracellular cAMP.
Objective: To quantify the antagonistic effect of a test compound on the Gs-coupled signaling of MC1R.
Materials:
-
Melanocytes or a cell line expressing MC1R (e.g., B16 melanoma cells).
-
α-MSH.
-
Test compound (e.g., Nonapeptide-1).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., AlphaScreen, TR-FRET, or ELISA-based).[14][15][16]
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compound for a specified duration (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of α-MSH (typically at its EC80) in the presence of a phosphodiesterase inhibitor.
-
Include control wells with no stimulation (basal), α-MSH stimulation only, and test compound only.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value for the inhibition of α-MSH-stimulated cAMP production.
In Vivo Skin Whitening Assay in Mice
This assay evaluates the depigmenting efficacy of a topical formulation containing a this compound analog.
Objective: To assess the ability of a test compound to lighten hyperpigmented skin in a living animal model.
Materials:
-
Hairless or shaved mice (e.g., C57BL/6J).[17]
-
UVB light source.[18]
-
Test formulation containing the this compound analog.
-
Vehicle control formulation.
-
Colorimeter or spectrophotometer to measure skin color.[17]
Procedure:
-
Induce hyperpigmentation on a defined area of the mice's dorsal skin by repeated exposure to UVB radiation.
-
Once hyperpigmentation is established, divide the mice into a control group and a treatment group.
-
Topically apply the vehicle control to the control group and the test formulation to the treatment group on the hyperpigmented area daily for several weeks.
-
Measure the skin color of the treated area at regular intervals using a colorimeter, recording the L* value (lightness).
-
Monitor for any signs of skin irritation.
-
At the end of the study, the mice can be euthanized, and skin biopsies can be taken for histological analysis (e.g., Fontana-Masson staining for melanin).
-
Compare the changes in L* values between the control and treatment groups to determine the skin-whitening effect of the test formulation.
Visualizations
Signaling Pathways
Caption: α-MSH signaling pathway and its inhibition by this compound.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: this compound's Inhibition of Melanogenesis
Caption: Logical flow of this compound's inhibitory action.
Conclusion
This compound and its synthetic analogs, particularly Nonapeptide-1, represent a significant class of inhibitors of α-MSH-induced melanogenesis. Their mechanism of action, centered on the competitive antagonism of the MC1R, is well-supported by quantitative binding and functional data. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of these and novel compounds for applications in dermatology and cosmetology. Future research may focus on optimizing the selectivity and efficacy of these peptides, as well as exploring their potential in treating a broader range of skin pigmentation disorders.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. x-cellr8.com [x-cellr8.com]
- 5. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. karger.com [karger.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 10. Resveratrol Inhibits Alpha-Melanocyte-Stimulating Hormone Signaling, Viability, and Invasiveness in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotechpeptides.com [biotechpeptides.com]
- 13. Co-operative regulation of ligand binding to melanocortin receptor subtypes: evidence for interacting binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UVB-induced pigmentation in hairless mice as an in vivo assay for topical skin-depigmenting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Melanostatin (MIF-1) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanocyte-stimulating hormone release-inhibiting factor (MIF-1), also known as Melanostatin or Pro-Leu-Gly-NH₂, is an endogenous tripeptide with a significant and diverse range of effects within the central nervous system (CNS).[1][2] Initially identified for its role in regulating pituitary hormone release, MIF-1 has since been shown to modulate key neurotransmitter systems, including the dopaminergic and opioid pathways, demonstrating potential therapeutic applications in a variety of neurological and psychiatric disorders.[1][3] This technical guide provides an in-depth overview of the core functions of MIF-1 in the CNS, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of MIF-1 and its analogs.
Core Concepts and Mechanism of Action
MIF-1 is a tripeptide (Pro-Leu-Gly-NH₂) that is unusually resistant to degradation in the bloodstream and can readily cross the blood-brain barrier.[3] Its primary mechanisms of action in the CNS are multifaceted, involving the modulation of both dopaminergic and opioid systems.
Dopaminergic Modulation: MIF-1 acts as a positive allosteric modulator of D2 and D4 dopamine (B1211576) receptors.[3][4] It has been shown to increase the binding affinity of dopamine agonists to the high-affinity state of the dopamine receptor.[1] This modulation of dopaminergic transmission is believed to underlie its potential therapeutic effects in conditions such as Parkinson's disease and tardive dyskinesia.[1][5][6] Clinical studies have indicated that MIF-1 can potentiate the effects of levodopa (B1675098) in Parkinson's disease patients.[1][6]
Opioid System Interaction: MIF-1 exhibits anti-opiate properties, antagonizing the effects of opioid receptor activation.[1][2][3][4] This was one of the first endogenous peptides recognized for its anti-opiate activity.[1][2] The Tyr-MIF-1 family of peptides, which includes MIF-1, shows varying degrees of selectivity for opioid receptor subtypes.[2][7]
Quantitative Data
The following tables summarize key quantitative data from various studies on MIF-1, providing a comparative overview of its binding affinities and effective dosages in different experimental models.
Table 1: Opioid Receptor Binding Affinities of Tyr-MIF-1 Family Peptides
| Peptide | Receptor Subtype | Binding Affinity (Ki) | Selectivity |
| Tyr-MIF-1 | Mu (μ) | ~1 μM | 400-fold greater for μ over delta (δ), 700-fold greater for μ over kappa (κ)[8] |
| Tyr-W-MIF-1 | Mu (μ) | ~71 nM | 200-fold greater for μ over delta (δ) and kappa (κ)[8] |
| Tyr-W-MIF-1 Analog | Mu (μ) | ~1.3 nM | High affinity[8] |
Table 2: Effective Dosages of MIF-1 in Animal Models of CNS Disorders
| CNS Disorder Model | Animal Model | MIF-1 Dosage | Route of Administration | Observed Effect |
| Depression | Rats (Forced Swim Test) | 0.01 mg/kg | Intraperitoneal (IP) | Potentiation of tricyclic antidepressant effects[9] |
| Depression | Rats (Chronic Stress Model) | 0.1 and 1.0 mg/kg | Intraperitoneal (IP) | Increased activity and decreased defecation[10] |
| Haloperidol-Induced Catalepsy | Rats | 1.0 mg/kg | Subcutaneous (SC) | Inhibition of catalepsy[11] |
| Tardive Dyskinesia | Rats | Not specified | Not specified | Potentiated apomorphine-induced stereotypy[5] |
Table 3: Effects of MIF-1 on Neurotransmitter Metabolism
| Neurotransmitter System | Brain Region | MIF-1 Dosage | Route of Administration | Effect on Turnover/Levels |
| Dopamine | Striatum | 5 mg/kg | Intraperitoneal (IP) | Increased tyrosine hydroxylase activity and homovanillic acid levels[12] |
| Dopamine | Olfactory Tubercles | 5 mg/kg | Intraperitoneal (IP) | Reduced dopamine levels[12] |
| Norepinephrine (B1679862) | Olfactory Tubercles, Cerebral Cortex | 5 mg/kg | Intraperitoneal (IP) | Increased norepinephrine levels[12] |
| Serotonin (B10506) | Striatum, Cortex | Not specified | Not specified | Increased serotonin and 5-hydroxyindoleacetic acid levels[12] |
Signaling Pathways
MIF-1 influences intracellular signaling cascades, leading to changes in gene expression and neuronal activity. A key downstream effector is the induction of c-Fos, an immediate early gene often used as a marker for neuronal activation.
MIF-1 Induced c-Fos Expression
Intravenous administration of MIF-1 has been shown to increase c-Fos immunoreactivity in various brain regions, including the cingulate cortex, thalamus, infralimbic cortex, paraventricular nucleus of the hypothalamus, and nucleus accumbens.[1] This activation is thought to be mediated by multiple cellular signals.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of MIF-1's effects on the CNS.
Haloperidol-Induced Catalepsy in Rats
This protocol is used to assess the cataleptic state induced by the dopamine antagonist haloperidol (B65202) and the potential of MIF-1 to reverse it.
Materials:
-
Male rats
-
Haloperidol solution
-
MIF-1 solution
-
Saline solution (vehicle)
-
Horizontal bar apparatus (e.g., a wooden dowel suspended between two supports)
-
Stopwatch
Procedure:
-
Administer haloperidol (e.g., 1.0 mg/kg) subcutaneously (SC) to the rats.[11]
-
Thirty minutes after haloperidol injection, administer MIF-1 (e.g., 1.0 mg/kg, SC) or saline.[11]
-
Thirty minutes after MIF-1 or saline injection (60 minutes after haloperidol), begin testing for catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, record the maximum time.
-
Repeat the test at subsequent time points (e.g., 90 and 120 minutes after haloperidol) to assess the time course of the effect.
Forced Swim Test in Rats for Antidepressant Activity
This widely used behavioral test assesses despair or behavioral helplessness in rodents and is sensitive to antidepressant treatments.
Materials:
-
Male rats
-
Cylindrical water tank (e.g., 40 cm high, 18 cm in diameter)
-
Water at a controlled temperature (23-25°C)
-
MIF-1 solution
-
Tricyclic antidepressant solution (e.g., amitriptyline (B1667244) or desipramine)
-
Saline solution (vehicle)
-
Stopwatch and video recording equipment
Procedure:
-
Fill the water tank to a depth where the rat cannot touch the bottom with its tail or feet.
-
Administer MIF-1 (e.g., 0.01 mg/kg, IP) and/or a tricyclic antidepressant (e.g., amitriptyline 5 mg/kg, IP) or saline.[9]
-
After a predetermined time (e.g., 30-60 minutes), gently place the rat in the water tank.
-
The total test duration is typically 5-6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
After the test, remove the rat, dry it with a towel, and return it to its home cage.
c-Fos Immunohistochemistry for Neuronal Activation Mapping
This protocol allows for the visualization of neurons activated by MIF-1 treatment.
Materials:
-
Mice
-
MIF-1 solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Primary antibody against c-Fos
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Microscope with fluorescence capabilities
Procedure:
-
Administer MIF-1 (e.g., 10 µ g/mouse , intravenously) or saline.[1]
-
After a specific time point (e.g., 4 hours), deeply anesthetize the mouse and perfuse transcardially with PBS followed by 4% PFA.[1]
-
Dissect the brain and post-fix it in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain using a cryostat.
-
Perform immunohistochemical staining on the brain sections using the primary antibody against c-Fos.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount the sections on slides and visualize them under a fluorescence microscope.
-
Quantify the number of c-Fos positive cells in specific brain regions.
Western Blot for pERK and pSTAT3 in SH-SY5Y Cells
This protocol is used to quantify changes in the phosphorylation of ERK and STAT3 proteins in response to MIF-1 treatment in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium
-
MIF-1 solution
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary antibodies against pERK, ERK, pSTAT3, and STAT3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture SH-SY5Y cells to the desired confluency.
-
Treat the cells with MIF-1 (e.g., 10 ng/mL) for various time points (e.g., 10, 60, 120, 180 minutes).[1]
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against pERK, ERK, pSTAT3, and STAT3.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Conclusion and Future Directions
This compound (MIF-1) is a promising endogenous peptide with significant modulatory effects on key neurotransmitter systems in the central nervous system. Its ability to allosterically modulate dopamine receptors and antagonize opioid signaling pathways provides a strong rationale for its investigation as a therapeutic agent for a range of neurological and psychiatric conditions, including Parkinson's disease and depression. The quantitative data presented in this guide highlight its potency at relevant receptors and its efficacy in preclinical models at specific dosages.
The detailed experimental protocols provide a foundation for researchers to further investigate the mechanisms of action and therapeutic potential of MIF-1. Future research should focus on elucidating the precise molecular interactions of MIF-1 with its target receptors, further defining its downstream signaling pathways, and conducting well-controlled clinical trials to translate the promising preclinical findings into effective therapies for human diseases. The development of more stable and potent MIF-1 analogs could also open new avenues for drug development in the field of CNS disorders.
References
- 1. Modulation of oxotremorine-induced tremor by central beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholecystokinin octapeptide (CCK-8), ceruletide and analogues of ceruletide: effects on tremors induced by oxotremorine, harmine and ibogaine. A comparison with prolyl-leucylglycine amide (MIF), anti-Parkinsonian drugs and clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 8. MIF-1: effects on norepinephrine, dopamine and serotonin metabolism in certain discrete brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIF-1 is active in a chronic stress animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fyn is required for haloperidol-induced catalepsy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. benchchem.com [benchchem.com]
Methodological & Application
**Application Note and Protocol: Solid-Phase Synthesis of Melanostatin (Pro-Leu-Gly-NH₂) **
Audience: Researchers, scientists, and drug development professionals.
Introduction: Melanostatin, also known as MSH-release inhibiting factor (MIF-1), is a hypothalamic tripeptide with the amino acid sequence L-prolyl-L-leucyl-glycinamide (Pro-Leu-Gly-NH₂).[1][2] It is an enzymatic degradation product of oxytocin (B344502) that inhibits the release of melanocyte-stimulating hormone (MSH).[1] This document provides a detailed protocol for the chemical synthesis of this compound using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) methodology.[3][4] SPPS offers significant advantages over traditional solution-phase synthesis, including simplified purification steps and the potential for automation.[5][6] This protocol will utilize a Rink Amide resin to yield the C-terminal amide characteristic of this compound.[5][7]
Materials and Reagents
A summary of the required materials and reagents is provided in the table below. High-purity, amine-free Dimethylformamide (DMF) is critical for successful synthesis.[7]
| Category | Item | Grade/Specification |
| Solid Support | Rink Amide AM Resin | 100-200 mesh, ~0.6 mmol/g substitution |
| Amino Acids | Fmoc-Gly-OH | Peptide synthesis grade |
| Fmoc-Leu-OH | Peptide synthesis grade | |
| Fmoc-Pro-OH | Peptide synthesis grade | |
| Solvents | Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | ACS grade or higher | |
| Piperidine (B6355638) | Reagent grade | |
| Diethyl Ether | Anhydrous, cold | |
| Acetonitrile (ACN) | HPLC grade | |
| Deionized Water | 18 MΩ·cm | |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade |
| HOBt (Hydroxybenzotriazole) | Peptide synthesis grade | |
| DIPEA (N,N'-Diisopropylethylamine) | Reagent grade | |
| Cleavage Reagents | Trifluoroacetic Acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the solid-phase synthesis of this compound.
Caption: General workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale.
Step 1: Resin Preparation and Swelling
-
Weigh 167 mg of Rink Amide AM resin (~0.6 mmol/g) and place it into a solid-phase synthesis reaction vessel.
-
Add 5 mL of DMF to the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation (e.g., on a shaker or with nitrogen bubbling).[4]
-
Drain the DMF from the swollen resin.
Step 2: Initial Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain the solution.[4]
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[4][8]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Step 3: Peptide Chain Elongation (Coupling Cycles)
This step involves the sequential coupling of Fmoc-Gly-OH, Fmoc-Leu-OH, and Fmoc-Pro-OH. The general cycle of deprotection and coupling is illustrated below.
Caption: The iterative cycle of Fmoc deprotection and amino acid coupling.
3.1. Glycine Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (89 mg, 0.3 mmol), HBTU (114 mg, 0.3 mmol), and HOBt (46 mg, 0.3 mmol) in 3 mL of DMF.
-
Add DIPEA (105 µL, 0.6 mmol) to the solution and vortex briefly.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[5]
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
3.2. Leucine and Proline Coupling:
-
Fmoc Deprotection: Repeat the deprotection procedure as described in Step 2 to remove the Fmoc group from the newly coupled Glycine.
-
Leucine Coupling: Perform the coupling reaction as in Step 3.1 using Fmoc-Leu-OH (106 mg, 0.3 mmol).
-
Fmoc Deprotection: Repeat the deprotection procedure.
-
Proline Coupling: Perform the coupling reaction as in Step 3.1 using Fmoc-Pro-OH (101 mg, 0.3 mmol).
-
Final Deprotection: After coupling the final amino acid (Proline), perform one last Fmoc deprotection cycle as described in Step 2.
-
Final Wash: Wash the final peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.[9]
Step 4: Cleavage and Global Deprotection
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For 5 mL of cocktail, use 4.75 mL TFA, 125 µL Water, and 125 µL TIS.[5]
-
Add the cleavage cocktail (5-10 mL per gram of resin) to the dried peptide-resin.[4]
-
Agitate the mixture at room temperature for 2-3 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Step 5: Peptide Precipitation and Purification
-
Add the combined filtrate to a 50 mL tube containing ~40 mL of cold diethyl ether to precipitate the crude peptide.[4][8]
-
Centrifuge the suspension (e.g., 10 min at 4000 rpm), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% Acetonitrile/Water) and purify by reverse-phase HPLC (RP-HPLC) using a C18 column.[8]
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
Step 6: Analysis and Characterization
-
Confirm the purity of the final product using analytical RP-HPLC.
-
Verify the identity of the peptide by determining its molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected monoisotopic mass for this compound (C₁₃H₂₄N₄O₃) is approximately 284.18 g/mol .
Summary of Quantitative Data
| Parameter | Value | Notes |
| Synthesis Scale | 0.1 mmol | Based on initial resin loading |
| Resin Type | Rink Amide AM | For C-terminal amide |
| Amino Acid Equivalents | 3 eq. | Relative to resin functionalization |
| Coupling Reagent Equivalents | 3 eq. (HBTU/HOBt) | Relative to resin functionalization |
| Base Equivalents (DIPEA) | 6 eq. | Relative to resin functionalization |
| Fmoc Deprotection Time | 5 + 15 minutes | Two-step process |
| Coupling Reaction Time | 1 - 2 hours | Per amino acid |
| Cleavage Cocktail | TFA / H₂O / TIS (95:2.5:2.5) | Standard for Fmoc/tBu strategy |
| Cleavage Time | 2 - 3 hours | At room temperature |
| Expected Crude Yield | 70-90% | Varies based on handling |
| Expected Purified Yield | 30-50% | Post-HPLC purification |
| Expected Molecular Weight | ~284.18 Da | [M+H]⁺ |
References
- 1. This compound | C13H24N4O3 | CID 92910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rsc.org [rsc.org]
- 9. Solid-Phase Peptide Head-to-Side Chain Cyclodimerization: Discovery of C2-Symmetric Cyclic Lactam Hybrid α-Melanocyte-Stimulating Hormone (MSH)/Agouti-Signaling Protein (ASIP) Analogues with Potent Activities at the Human Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of Synthetic Melanostatin Peptide
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Melanostatin, a tripeptide with the sequence Pro-Leu-Gly-NH2, is a naturally occurring peptide that acts as a release-inhibiting factor for the melanocyte-stimulating hormone (MSH). Its primary biological function involves the modulation of melanin (B1238610) synthesis, making it a significant target in dermatological research and the development of treatments for pigmentation disorders. Following solid-phase peptide synthesis (SPPS), the crude product contains the target this compound peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups. High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of synthetic peptides, offering high resolution and efficiency to achieve the stringent purity levels required for research and pharmaceutical applications.
This document provides detailed application notes and protocols for the reversed-phase HPLC (RP-HPLC) purification of synthetic this compound. RP-HPLC separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent; more hydrophobic peptides are retained longer on the column and elute later.
Principles of Reversed-Phase HPLC for Peptide Purification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of peptide purification, HPLC is indispensable for achieving the high purity necessary for biological assays and therapeutic use. The separation is based on the differential partitioning of the analyte between a stationary phase (the column packing material) and a mobile phase (the solvent moving through the column).
For peptides like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective method. The stationary phase is hydrophobic (e.g., silica (B1680970) particles chemically modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a more non-polar organic solvent like acetonitrile). An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by neutralizing the charges on the peptide and the stationary phase.
The purification process involves injecting the crude peptide solution onto the column. The peptides bind to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent in the mobile phase (a gradient) is then applied. This increasing hydrophobicity of the mobile phase causes the peptides to elute from the column in order of increasing hydrophobicity. Fractions are collected as they elute and are analyzed for purity.
Experimental Protocols
Materials and Reagents
-
Crude synthetic this compound peptide (lyophilized powder)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Analytical HPLC system
-
Reversed-phase C18 column (preparative and analytical)
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (for identity confirmation)
Protocol 1: Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Degas both mobile phases by sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Protocol 2: Sample Preparation
-
Dissolve the crude lyophilized this compound peptide in a small volume of Mobile Phase A. The concentration will depend on the column size and loading capacity. A typical starting concentration for preparative HPLC is 10-50 mg/mL.
-
Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the peptide solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Protocol 3: Preparative RP-HPLC Purification
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a constant flow rate until a stable baseline is achieved on the UV detector.
-
Sample Injection: Inject the filtered crude this compound solution onto the column.
-
Gradient Elution: Start the elution gradient. A typical gradient for purifying a small peptide like this compound would be a linear increase in Mobile Phase B.
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm for peptides) and collect fractions corresponding to the major peak, which should be the this compound peptide.
-
Post-Run Wash: After the gradient is complete, wash the column with a high concentration of Mobile Phase B (e.g., 95%) to elute any strongly bound impurities, followed by re-equilibration with the initial conditions.
Protocol 4: Purity Analysis of Collected Fractions
-
Analytical HPLC: Analyze the purity of each collected fraction using an analytical C18 column and a faster gradient.
-
Mass Spectrometry: Confirm the identity of the peptide in the pure fractions by mass spectrometry to ensure it matches the expected molecular weight of this compound (284.35 g/mol ).
-
Pooling: Pool the fractions that show high purity (typically >98%).
Protocol 5: Lyophilization of Purified Peptide
-
Freeze the pooled pure fractions at -80°C until completely frozen.
-
Lyophilize the frozen sample under high vacuum until all the solvent is removed, resulting in a fluffy white powder of purified this compound.
-
Store the lyophilized peptide at -20°C or lower for long-term stability.
Data Presentation
Table 1: HPLC System and Column Specifications
| Parameter | Analytical HPLC | Preparative HPLC |
| System | Standard Analytical HPLC | Preparative HPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | UV at 214 nm | UV at 214 nm |
| Temperature | 25°C | 25°C |
Table 2: Gradient Conditions for HPLC Purification and Analysis
| Time (minutes) | % Mobile Phase B (Analytical) | % Mobile Phase B (Preparative) |
| 0 | 5 | 10 |
| 5 | 5 | 10 |
| 35 | 65 | 50 |
| 40 | 95 | 95 |
| 45 | 95 | 95 |
| 50 | 5 | 10 |
Table 3: Representative Purification Results for Synthetic this compound
| Parameter | Value |
| Crude Purity | ~65% |
| Amount Injected | 100 mg |
| Post-Purification Purity | >98% |
| Recovery | ~70% |
| Retention Time (Analytical) | ~15.2 min |
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for the purification of synthetic this compound is depicted below. It begins with the crude synthetic peptide and proceeds through sample preparation, HPLC purification, purity analysis, and finally, lyophilization to obtain the pure, stable product.
Caption: Workflow for HPLC Purification of Synthetic this compound.
Signaling Pathway of this compound in Melanogenesis Inhibition
This compound inhibits melanin synthesis by acting on the hypothalamus to reduce the release of α-melanocyte-stimulating hormone (α-MSH). This reduction in circulating α-MSH leads to decreased stimulation of the melanocortin 1 receptor (MC1R) on melanocytes. The subsequent downstream signaling cascade that promotes melanin production is therefore attenuated.
Caption: this compound's Inhibition of the α-MSH Signaling Pathway.
Application Notes and Protocols for Mass Spectrometry Analysis of Melanostatin Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanostatin (Pro-Leu-Gly-NH2) is a tripeptide amide that acts as a melanocyte-stimulating hormone (MSH) release-inhibiting factor. As with any peptide-based therapeutic or research compound, ensuring its purity is critical for accurate biological and pharmacological studies, as well as for clinical applications. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the purity assessment of peptides like this compound.[1] It combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry, allowing for the identification and quantification of the active pharmaceutical ingredient (API) and any related impurities.[1]
These application notes provide a detailed protocol for the determination of this compound purity using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry. The described methodology is suitable for identifying and quantifying impurities, including those arising from synthesis by-products and degradation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for method development.
| Property | Value | Reference |
| Chemical Formula | C13H24N4O3 | PubChem CID: 92910 |
| Molecular Weight (Average) | 284.35 g/mol | PubChem CID: 92910 |
| Monoisotopic Mass | 284.18484064 Da | PubChem CID: 92910 |
| IUPAC Name | (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | PubChem CID: 92910 |
Experimental Workflow
The overall workflow for the analysis of this compound purity by LC-MS involves several key steps, from sample preparation to data analysis. The following diagram illustrates the typical experimental process.
Caption: Experimental workflow for this compound purity analysis by LC-MS.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible results.
-
Materials:
-
This compound reference standard and sample for analysis
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials with inserts
-
-
Protocol:
-
Prepare the mobile phases as described in the LC method. The aqueous solvent is typically used as the sample diluent to ensure compatibility with the initial chromatographic conditions.
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in the aqueous mobile phase (e.g., Water with 0.1% Formic Acid) to a stock concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 100 µg/mL by diluting with the aqueous mobile phase.
-
Transfer the working solution to an HPLC vial for analysis.
-
Liquid Chromatography (LC) Method
Reverse-phase HPLC is the most common technique for peptide separation.[2] The following parameters are a good starting point and may require optimization.
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection (optional) | 214 nm and 280 nm |
Mass Spectrometry (MS) Method
The mass spectrometer is used for the detection and identification of this compound and its impurities. Electrospray ionization (ESI) in positive ion mode is typically used for peptides.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range (MS1 Scan) | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Data Acquisition | Full scan MS and data-dependent MS/MS |
For impurity identification, tandem mass spectrometry (MS/MS) is employed. The precursor ion corresponding to this compound ([M+H]⁺ = 285.19) and any potential impurities are selected for collision-induced dissociation (CID). The resulting fragment ions can be used to confirm the structure.
Data Presentation and Interpretation
Expected Results for Pure this compound
The analysis of a pure this compound sample should yield a single major peak in the chromatogram at a specific retention time. The mass spectrum of this peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺.
| Analyte | Expected Retention Time (min) | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | ~ 8.5 | 285.1921 | 285.1925 |
Analysis of Impurities
Impurities will appear as additional peaks in the chromatogram. The purity of the this compound sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Potential Impurities: Impurities in synthetic peptides can arise from several sources, including:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Insertion sequences: Peptides with additional amino acid residues.
-
Incomplete deprotection: Residual protecting groups from the synthesis process.
-
Side reactions: Modifications such as oxidation or deamidation.
-
Isomers: Diastereomers or racemized forms of the peptide.
The following table provides a hypothetical example of an impurity profile for a this compound sample.
| Peak No. | Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Identity | Area % |
| 1 | 6.2 | 228.14 | Leu-Gly-NH2 (Deletion) | 0.25 |
| 2 | 8.5 | 285.19 | This compound | 99.50 |
| 3 | 9.1 | 301.19 | This compound + O (Oxidation) | 0.15 |
| 4 | 9.8 | 286.19 | Deamidated this compound | 0.10 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the principle of identifying an impurity through the LC-MS/MS workflow.
References
- 1. Determination of melanotan-II in rat plasma by liquid chromatography/tandem mass spectrometry: determination of pharmacokinetic parameters in rat following intravenous administration [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Techniques for Melanin Identification and Estimation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vitro B16 Melanoma Cell Pigmentation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanogenesis, the process of melanin (B1238610) synthesis, is a critical area of research in dermatology, cosmetology, and drug development. Dysregulation of this pathway can lead to various pigmentation disorders, including hyperpigmentation (e.g., melasma, age spots) and hypopigmentation (e.g., vitiligo). The murine B16 melanoma cell line is a well-established and widely used in vitro model for studying melanogenesis and for screening potential therapeutic agents that can modulate melanin production. These cells, particularly the B16-F10 subline, are known for their ability to produce melanin in response to various stimuli.[1]
This document provides detailed protocols for conducting in vitro pigmentation assays using B16 melanoma cells. It covers essential procedures, from cell culture and cytotoxicity assessment to the quantification of melanin content and cellular tyrosinase activity. Additionally, it outlines the key signaling pathways involved in melanogenesis and presents quantitative data for common modulators of pigmentation.
Core Principles
The in vitro B16 melanoma cell pigmentation assay is based on the ability of these cells to synthesize melanin, which can be visually observed and quantitatively measured. The assay typically involves the following steps:
-
Cell Culture and Treatment: B16 melanoma cells are cultured and treated with test compounds at various concentrations. Positive and negative controls are included to validate the assay.
-
Cytotoxicity Assessment: It is crucial to determine the non-toxic concentration range of the test compounds to ensure that any observed effects on pigmentation are not due to cell death. The MTT assay is a common method for this purpose.
-
Induction of Melanogenesis: To enhance melanin production and provide a suitable dynamic range for screening inhibitors or stimulators, melanogenesis is often induced using agents like α-melanocyte-stimulating hormone (α-MSH) or forskolin (B1673556).[2][3]
-
Quantification of Melanin Content: The amount of melanin produced by the cells is quantified spectrophotometrically after cell lysis and melanin solubilization.
-
Measurement of Tyrosinase Activity: Tyrosinase is the rate-limiting enzyme in melanogenesis. Its activity can be measured by monitoring the oxidation of its substrate, L-DOPA, to dopachrome (B613829).
Data Presentation
Quantitative Effects of Melanogenesis Modulators
The following tables summarize the quantitative effects of common inducers and inhibitors on melanin content and tyrosinase activity in B16 melanoma cells, providing a reference for expected experimental outcomes.
Table 1: Induction of Melanogenesis in B16 Cells
| Inducer | Concentration | Incubation Time | Effect on Melanin Content | Reference |
| α-MSH | 10 nM | 72 hours | Noticeable induction of melanogenesis | [2] |
| α-MSH | 200 nM | 72 hours | Marked increase in melanin content (up to ~249% of control) | [4] |
| Forskolin | 20 µM | 48 hours | Significant up-regulation of cellular melanin content | [5] |
| Forskolin | 100 µM | 6 days | Induced differentiation and melanin accumulation | [6] |
Table 2: Inhibitory Effects of Whitening Agents on B16 Cells
| Compound | Assay | IC₅₀ Value (µM) | Reference |
| Kojic Acid | Mushroom Tyrosinase Inhibition | 14.8 | [7] |
| Kojic Acid | B16 Cell Tyrosinase Inhibition | >100 (at 735 µM, 45.7% inhibition) | [7] |
| Kojic Acid | Melanin Content in B16 Cells | 735 (45.7% inhibition) | [7] |
| Arbutin | Melanin Content in B16 Cells | 1130 | [7] |
| 2-Hydroxytyrosol | Mushroom Tyrosinase Inhibition | 13.0 | [7] |
| 2-Hydroxytyrosol | B16 Cell Tyrosinase Inhibition | 32.5 | [7] |
| 2-Hydroxytyrosol | Melanin Content in B16 Cells | 571 | [7] |
| Piperine | Mushroom Tyrosinase Inhibition | 526 | [7] |
| Horsfieldone A | Mushroom Tyrosinase Inhibition | 294 | [7] |
| Maingayone D | Mushroom Tyrosinase Inhibition | 38 | [7] |
Experimental Protocols
Cell Culture and Maintenance of B16-F10 Melanoma Cells
Materials:
-
B16-F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culture B16-F10 cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, when cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new flasks at a recommended split ratio of 1:3 to 1:4.
MTT Assay for Cell Viability
Materials:
-
B16-F10 cells
-
Complete growth medium
-
Test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader
Protocol:
-
Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Replace the medium in the wells with 100 µL of medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Melanin Content Assay
Materials:
-
B16-F10 cells
-
Complete growth medium
-
Test compounds
-
α-MSH or Forskolin (for induction)
-
6-well or 24-well plates
-
PBS
-
Lysis Buffer (1 N NaOH with 10% DMSO)
-
Microplate reader
Protocol:
-
Seed B16-F10 cells in a 6-well or 24-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound in the presence or absence of a melanogenesis inducer (e.g., 100 nM α-MSH or 20 µM Forskolin) for 72 hours.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 100-200 µL of Lysis Buffer (1 N NaOH with 10% DMSO).
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm or 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of a parallel cell lysate (determined by a BCA or Bradford assay).
Cellular Tyrosinase Activity Assay
Materials:
-
B16-F10 cells
-
Complete growth medium
-
Test compounds
-
6-well plates
-
Lysis Buffer (e.g., 1% Triton X-100 in phosphate (B84403) buffer, pH 6.8, with protease inhibitors)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (10 mM)
-
Microplate reader
Protocol:
-
Seed and treat B16-F10 cells as described in the melanin content assay for 48-72 hours.
-
Wash the cells with PBS and lyse them with lysis buffer on ice.
-
Centrifuge the cell lysates at 12,000 x g for 15 minutes at 4°C to collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
In a 96-well plate, mix 80-90 µL of the cell lysate (containing equal amounts of protein) with 10-20 µL of 10 mM L-DOPA solution.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1 hour to determine the rate of dopachrome formation.
-
Express tyrosinase activity as a percentage of the control group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro B16 melanoma cell pigmentation assay.
Melanogenesis Signaling Pathways
Caption: Key signaling pathways regulating melanogenesis in B16 melanoma cells.
Concluding Remarks
The in vitro B16 melanoma cell pigmentation assay is a robust and versatile tool for studying melanogenesis and screening compounds that modulate this process. By following the detailed protocols and considering the underlying signaling pathways presented in these application notes, researchers can obtain reliable and reproducible data. The provided quantitative data serves as a valuable benchmark for interpreting experimental results. Careful execution of these assays, coupled with appropriate data analysis, will facilitate the discovery and development of novel therapeutic and cosmetic agents for pigmentation-related conditions.
References
- 1. Plumbagin Suppresses α-MSH-Induced Melanogenesis in B16F10 Mouse Melanoma Cells by Inhibiting Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Melanogenesis Effect of Polysaccharide from Saussurea involucrata on Forskolin-Induced Melanogenesis in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Melanocyte-Stimulating Hormone Triggers Melanogenesis Via Activation of the Aryl Hydrocarbon Receptor Pathway in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential Oils of Alpinia nantoensis Retard Forskolin-Induced Melanogenesis via ERK1/2-Mediated Proteasomal Degradation of MITF [mdpi.com]
- 6. Multi-facet expressions of adenylate cyclase isoforms in B16-F10 melanoma cells differentiated by forskolin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
Application Notes and Protocols for Melanocyte-Keratinocyte Co-culture in Melanin Transfer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transfer of melanin (B1238610) from melanocytes to surrounding keratinocytes is a fundamental process in skin pigmentation and the primary defense against ultraviolet (UV) radiation. This intricate process, involving complex cell-to-cell communication and cytoskeletal rearrangements, is a key target for the development of therapeutics for pigmentation disorders and for screening the efficacy and safety of cosmetic ingredients. The melanocyte-keratinocyte co-culture system provides a physiologically relevant in vitro model to study the mechanisms of melanin transfer and to assess the effects of various compounds on this process.[1][2]
These application notes provide detailed protocols for establishing melanocyte-keratinocyte co-cultures, quantifying melanin transfer, and exploring the underlying signaling pathways.
I. Experimental Protocols
A. Isolation and Culture of Primary Human Melanocytes and Keratinocytes
The successful establishment of a co-culture model begins with the isolation and culture of high-quality primary cells.
1. Isolation of Epidermal Cells: [3][4]
-
Obtain human skin samples (e.g., neonatal foreskins or adult skin from cosmetic surgeries) under sterile conditions.
-
Wash the tissue multiple times with a sterile phosphate-buffered saline (PBS) solution containing antibiotics.
-
Separate the epidermis from the dermis by incubating the skin sample in a dispase solution overnight at 4°C.[3]
-
Mechanically peel the epidermal sheet from the dermis.[3]
-
Incubate the isolated epidermis in a trypsin-EDTA solution at 37°C to create a single-cell suspension of melanocytes and keratinocytes.[3]
2. Selective Culture of Melanocytes and Keratinocytes:
-
Melanocytes: Culture the epidermal cell suspension in a specialized melanocyte growth medium. To eliminate contaminating keratinocytes, selective agents like geneticin (B1208730) (G418) or differential trypsinization can be employed.[3] Another method involves using a medium containing cholera toxin and isobutylmethylxanthine to enhance melanocyte multiplication, followed by treatment with 5-fluorouracil (B62378) to selectively destroy keratinocytes.[4]
-
Keratinocytes: Culture the epidermal cell suspension in a serum-free keratinocyte growth medium. Keratinocytes will proliferate and can be subcultured.
B. Establishment of Melanocyte-Keratinocyte Co-culture
This protocol describes the setup of a 2D co-culture system.[5][6][7]
-
Cell Seeding: Seed human epidermal keratinocytes into culture plates.
-
Melanocyte Addition: Once the keratinocytes have reached approximately 50-70% confluency, add human epidermal melanocytes to the culture. A common seeding ratio is 1:10 (melanocytes to keratinocytes) to mimic the in vivo epidermal-melanin unit.[1]
-
Co-culture Medium: Maintain the co-culture in a medium that supports the growth and interaction of both cell types. This is often a combination of melanocyte and keratinocyte growth media.
-
Incubation: Incubate the co-culture plates at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to co-culture for several days to facilitate dendrite formation by melanocytes and establish cell-to-cell contacts.
C. Quantification of Melanin Transfer
Several methods can be employed to quantify the amount of melanin transferred from melanocytes to keratinocytes.
1. Flow Cytometry-Based Assay: [8]
-
Principle: This method distinguishes between melanocytes and keratinocytes using specific cell markers and quantifies the melanin content within the keratinocyte population.
-
Protocol:
-
Label melanocytes with a fluorescent dye (e.g., CFSE) before co-culture.
-
After the co-culture period, harvest the cells by trypsinization.
-
Stain the cell suspension with an antibody against a keratinocyte-specific marker (e.g., Pan Cytokeratin) conjugated to a different fluorophore.[8]
-
Analyze the cells using a flow cytometer. The amount of melanin transfer is determined by the fluorescence intensity of the melanin-containing keratinocytes (double-positive for the keratinocyte marker and the melanocyte-derived fluorescent label).[8]
-
2. Pmel 17 (gp100) ELISA Assay: [9][10]
-
Principle: Pmel 17 is a glycoprotein (B1211001) specifically found in the melanosome membrane. Its detection in the culture medium is indicative of melanosome release and transfer.[9][10]
-
Protocol:
-
Establish the melanocyte-keratinocyte co-culture.
-
After the desired incubation period with test compounds, collect the culture supernatant.
-
Quantify the amount of soluble Pmel 17 in the supernatant using a commercially available ELISA kit.[9][10]
-
A decrease in Pmel 17 in the medium suggests an inhibition of melanosome transfer.[9]
-
3. Fontana-Masson Staining: [11]
-
Principle: This histochemical stain specifically labels melanin granules, allowing for their visualization and quantification within keratinocytes.
-
Protocol:
-
Grow the co-culture on glass coverslips.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Perform the Fontana-Masson staining procedure according to the manufacturer's instructions.
-
Visualize the cells under a microscope. Melanin will appear as black or dark brown granules.
-
Quantify the melanin content in keratinocytes using image analysis software.
-
4. Radioactive Labeling with 14C-Thiouracil: [11]
-
Principle: Thiouracil is specifically incorporated into newly synthesized melanin. By using a radiolabeled form, the transfer of melanin can be traced and quantified.[11]
-
Protocol:
-
Incubate melanocytes with 14C-thiouracil to label the melanosomes.
-
Establish the co-culture with unlabeled keratinocytes.
-
After the co-culture period, separate the keratinocytes from the melanocytes. This can be challenging, with methods like differential trypsinization or magnetic bead separation showing variable success.[11]
-
Measure the radioactivity in the keratinocyte fraction using a scintillation counter to quantify the amount of transferred melanin.[11]
-
II. Data Presentation
The following tables summarize hypothetical quantitative data from melanin transfer assays, illustrating how results can be presented for easy comparison.
Table 1: Effect of Test Compounds on Melanin Transfer Measured by Flow Cytometry
| Treatment | Concentration (µM) | % Keratinocytes with Transferred Melanin (Mean ± SD) |
| Vehicle Control | - | 45.2 ± 3.1 |
| Niacinamide (Inhibitor) | 100 | 15.8 ± 2.5 |
| Test Compound A | 10 | 38.7 ± 2.9 |
| Test Compound A | 50 | 25.1 ± 2.2 |
| Test Compound B | 10 | 42.5 ± 3.5 |
| Test Compound B | 50 | 44.1 ± 3.8 |
Table 2: Quantification of Soluble Pmel 17 in Co-culture Supernatant by ELISA
| Treatment | Concentration (µM) | Pmel 17 Concentration (ng/mL) (Mean ± SD) |
| Vehicle Control | - | 580.3 ± 45.7 |
| Niacinamide (Inhibitor) | 100 | 210.5 ± 28.9 |
| Test Compound C | 10 | 450.1 ± 35.2 |
| Test Compound C | 50 | 325.8 ± 31.6 |
| Test Compound D | 10 | 565.9 ± 50.1 |
| Test Compound D | 50 | 572.4 ± 48.3 |
III. Signaling Pathways and Visualizations
The transfer of melanin is a tightly regulated process involving several signaling pathways. Keratinocytes can secrete factors that influence melanocyte function, and direct cell-to-cell contact is crucial.
Key Signaling Molecules and Pathways:
-
Protease-Activated Receptor-2 (PAR-2): Expressed on keratinocytes, PAR-2 is activated by proteases secreted by melanocytes. This activation is a key step in the phagocytosis of melanosome-containing globules by keratinocytes.[12]
-
Rab GTPases: Several Rab proteins are involved in the transport and docking of melanosomes at the melanocyte dendrite tips.
-
Rab27a: Forms a complex with melanophilin and myosin Va to facilitate the peripheral transport of melanosomes.[13]
-
Rab11b and Rab3a: These proteins are implicated in the exocytosis of melanin.[13] Rab3a-dependent exocytosis can be stimulated by factors released from differentiated keratinocytes.[13]
-
-
Cell Adhesion Molecules: E-cadherin mediates the contact between melanocytes and keratinocytes, which is essential for direct melanin transfer.[12][13]
-
Keratinocyte-Derived Factors: Keratinocytes secrete a variety of factors that can stimulate or inhibit melanogenesis and melanin transfer. For example, α-melanocyte-stimulating hormone (α-MSH) released from keratinocytes upon UV exposure can stimulate melanin production.[14][15] Prostaglandin E2 (PGE2) from keratinocytes can stimulate the formation of filopodia in melanocytes.[12]
Diagrams of Signaling Pathways and Workflows:
References
- 1. High Throughput, High Content Screening for Novel Pigmentation Regulators Using a Keratinocyte/Melanocyte Co-culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A melanocyte-keratinocyte coculture model to assess regulators of pigmentation in vitro. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | A Method for Isolating and Culturing Skin Cells: Application to Endothelial Cells, Fibroblasts, Keratinocytes, and Melanocytes From Punch Biopsies in Systemic Sclerosis Skin [frontiersin.org]
- 4. A procedure for the isolation of primary cultures of melanocytes from newborn and adult human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. In vitro quantification of pigment production and transfer in 2D co-cultures and 3D skin organotypic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro quantification of pigment production and transfer in 2D co-cultures and 3D skin organotypic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Melanosome transfer evaluation by quantitative measurement of Pmel 17 in human normal melanocyte-keratinocyte co-cultures: effect of an Alaria esculenta extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Different Approaches for Assaying Melanosome Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Melanin’s Journey from Melanocytes to Keratinocytes: Uncovering the Molecular Mechanisms of Melanin Transfer and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. SIGNALING PATHWAYS IN MELANOSOME BIOGENESIS AND PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dopamine D2 Receptor Binding Assays
Introduction
Dopamine (B1211576) receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental to numerous physiological processes within the central nervous system, including cognition, motivation, and motor control.[1] These receptors are categorized into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). D2-like receptors, the focus of this protocol, typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[1][2] Given their critical role, dopamine D2 receptors are significant therapeutic targets for neurological and psychiatric conditions like schizophrenia and Parkinson's disease.[1]
Radioligand binding assays are a cornerstone technique for studying the interactions between ligands and receptors.[1][3] These assays are essential for determining key pharmacological parameters such as receptor affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing unlabeled compounds.[1][4] This information is vital for the characterization and development of novel drug candidates.
Dopamine D2 Receptor Signaling Pathway
The canonical signaling pathway for the dopamine D2 receptor involves its coupling to inhibitory G proteins (Gαi/o). Upon agonist binding, the receptor activates the G protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which subsequently modulates the phosphorylation state and activity of numerous downstream target proteins.[5][[“]][7] D2 receptors can also signal through G protein βγ subunits and β-arrestin-dependent pathways.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Melanostatin in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanostatin, a biomimetic peptide also known as Nonapeptide-1 or Melanostatine-5, is a potent inhibitor of melanogenesis. Its primary mechanism of action is the competitive antagonism of the α-melanocyte stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[1][2][3][4] By blocking the binding of α-MSH, this compound effectively halts the signaling cascade that leads to the synthesis of melanin (B1238610). This targeted action prevents the activation of tyrosinase, the rate-limiting enzyme in melanin production, and downregulates the expression of key melanogenic factors such as Microphthalmia-associated transcription factor (MITF), tyrosinase-related protein 1 (TRP1), and TRP2.[5][6]
Three-dimensional (3D) skin equivalent models, which are complex, multi-layered tissue constructs containing keratinocytes, fibroblasts, and melanocytes, offer a physiologically relevant in vitro system to evaluate the efficacy of skin-lightening and depigmenting agents.[7] These models successfully replicate the cellular interactions and melanin transfer processes observed in human skin.[8][9]
These application notes provide detailed protocols for utilizing this compound in 3D skin equivalent models to assess its depigmenting efficacy. The methodologies cover model preparation, treatment, and subsequent quantitative and qualitative analyses.
Mechanism of Action: α-MSH Signaling Pathway Inhibition
This compound intervenes at the initial stage of the α-MSH signaling pathway in melanocytes. The diagram below illustrates this mechanism.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound (Nonapeptide-1) from various studies.
Table 1: Inhibition of Melanin Synthesis and Tyrosinase Activity
| Active Ingredient | Concentration | Model/System | Parameter Measured | Result |
| Melanostatine-5 | Not Specified | α-MSH-stimulated melanocytes | Melanin Synthesis | 33% inhibition[2][10] |
| Nonapeptide-1 | 0.3% (v/v) | Enzymatic Assay | Tyrosinase Activity | 16.67% inhibition[11] |
| Nonapeptide-1 | 20 µM | Human Epidermal Melanocytes (HEM) & HaCaT cells | Basal Melanin Synthesis | Significant inhibition and reversal of UVA-induced melanin increase[6] |
Table 2: Clinical and Formulation Efficacy
| Product/Formulation | Active Concentration | Study Duration | Parameter Measured | Result |
| Topical Formulation | 4% Nonapeptide-1 | 8 weeks | Hyperpigmented Lesions | Notable improvement[1] |
| Face Cream | 5 ppm Nonapeptide-1 | 28 days | Skin Lightening (ΔL value) | 6.42% increase[3] |
| Face Cream | 5 ppm Nonapeptide-1 | 56 days | Comprehensive Skin State (ΔE value) | 5.39% increase[3] |
Experimental Protocols
The following section details the experimental workflow for assessing the depigmenting effects of this compound in a 3D pigmented skin equivalent model.
Protocol 1: Treatment of 3D Pigmented Skin Equivalents
This protocol outlines the treatment of commercially available or in-house developed 3D pigmented skin equivalents (e.g., MelanoDerm™, SkinEthic™).
Materials:
-
Pre-cultured 3D pigmented skin equivalent models
-
Assay medium provided by the manufacturer or appropriate for the model
-
This compound (Nonapeptide-1) stock solution (e.g., in sterile water or phosphate-buffered saline)
-
Positive control (e.g., Kojic Acid)
-
Vehicle control (the solvent used for this compound)
-
Sterile 6-well or 24-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Acclimatization: Upon receipt, place the 3D skin equivalents in a sterile culture hood. Transfer them to 6-well plates containing pre-warmed assay medium and allow them to equilibrate in an incubator for 24 hours.
-
Preparation of Treatment Solutions: Prepare working solutions of this compound in the assay medium at desired concentrations (e.g., 5 ppm, 30 ppm, 50 ppm). Also, prepare solutions for the positive and vehicle controls.
-
Treatment Application:
-
Topical Application: Carefully apply a small, defined volume (e.g., 20-50 µL) of the treatment solution directly onto the surface of the skin equivalent.
-
Systemic (In-media) Application: Replace the medium in each well with the medium containing the respective treatment solutions.
-
-
Incubation: Culture the treated skin equivalents for a predefined period, typically ranging from 7 to 14 days. Replace the treatment medium every 2-3 days.
-
Harvesting: At the end of the treatment period, harvest the tissues. One half of each tissue can be fixed for histology, and the other half can be snap-frozen for biochemical assays.
Protocol 2: Melanin Quantification Assay
This assay measures the total melanin content within the 3D skin tissue.
Materials:
-
Harvested 3D skin equivalents
-
Solubilization buffer (e.g., 1 M NaOH with 10% DMSO)
-
Synthetic melanin standard (Sigma-Aldrich)
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Water bath or heat block (60-95°C)
Procedure:
-
Tissue Lysis: Place the skin equivalent tissue in a microcentrifuge tube with 250 µL of solubilization buffer.
-
Melanin Solubilization: Incubate the tubes at 60-95°C for at least 1 hour or until the tissue is fully dissolved and the melanin pellet is solubilized.[12]
-
Standard Curve Preparation: Prepare a standard curve using synthetic melanin dissolved in the same solubilization buffer.
-
Absorbance Measurement: Transfer 200 µL of the sample lysates and standards to a 96-well plate. Read the absorbance at 470-490 nm using a plate reader.[12]
-
Calculation: Calculate the melanin concentration in each sample by interpolating from the standard curve. Normalize the melanin content to the total protein content of the tissue lysate if desired.
Protocol 3: Tyrosinase Activity Assay
This protocol assesses the activity of the tyrosinase enzyme within the tissue lysates.
Materials:
-
Harvested 3D skin equivalents
-
Lysis buffer (e.g., 50 mM Sodium Phosphate buffer, pH 6.8, containing 1% Triton X-100)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) substrate solution
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Tissue Homogenization: Homogenize the skin tissue in ice-cold lysis buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the total protein concentration of the supernatant (lysate) using a standard method (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
-
Substrate Addition: Add the L-DOPA solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 475 nm over a period of 60-90 minutes at 37°C.[13] The rate of dopachrome (B613829) formation is proportional to the tyrosinase activity.
-
Calculation: Calculate the tyrosinase activity as the rate of change in absorbance per minute per milligram of protein.
Protocol 4: Histological Analysis (Fontana-Masson Staining)
This staining method specifically visualizes melanin granules within the tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded 3D skin equivalent sections
-
Fontana-Masson stain kit (containing ammoniacal silver solution, gold chloride, and sodium thiosulfate)
-
Nuclear Fast Red counterstain
-
Microscope
Procedure:
-
Deparaffinization and Hydration: Deparaffinize the tissue sections and rehydrate them through a series of ethanol (B145695) washes to distilled water.
-
Silver Impregnation: Incubate the slides in a pre-warmed (58-60°C) ammoniacal silver solution for 30-60 minutes, or until the melanin-containing sections turn yellowish-brown. This step causes melanin to reduce the silver nitrate (B79036) to metallic silver, appearing black.
-
Toning: Briefly rinse in distilled water and then incubate in gold chloride solution. This step tones the reaction, improving specificity and contrast.
-
Fixation: Rinse and then treat with sodium thiosulfate (B1220275) to remove unreacted silver salts.
-
Counterstaining: Counterstain with Nuclear Fast Red to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections, clear, and mount with a permanent mounting medium.
-
Microscopy: Examine the sections under a light microscope. Melanin granules will appear black, and nuclei will be pink/red. The distribution and density of melanin in the epidermal layers can be qualitatively and semi-quantitatively assessed.
Conclusion
This compound presents a highly specific and effective molecule for the inhibition of hyperpigmentation. The use of 3D pigmented skin equivalent models provides a robust and reliable platform for preclinical evaluation of its depigmenting efficacy. The protocols detailed in these application notes offer a comprehensive framework for researchers to quantify the effects of this compound on melanin synthesis and tyrosinase activity, and to visualize its impact on melanin distribution within a physiologically relevant tissue context.
References
- 1. theskinbeneath.com [theskinbeneath.com]
- 2. activepeptide.com [activepeptide.com]
- 3. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 4. heraldonline.co.zw [heraldonline.co.zw]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The three-dimensional human skin reconstruct model: a tool to study normal skin and melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melanin Transfer in Human 3D Skin Equivalents Generated Exclusively from Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonapeptide-1 - Wholesale Distributor [naturalpoland.com]
- 13. Nonapeptide-1 (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]
Application Notes and Protocols for Melanostatin Research in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms such as bradykinesia, rigidity, and tremor. Current treatments primarily focus on symptomatic relief, highlighting the urgent need for neuroprotective therapies that can slow or halt disease progression. Melanostatin (also known as MSH release-inhibiting hormone or MIF-1), a tripeptide with the sequence Pro-Leu-Gly-NH2, has emerged as a potential therapeutic agent for Parkinson's disease.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the effects of this compound in established animal models of Parkinson's disease.
Animal Models of Parkinson's Disease
Neurotoxin-based models are widely used to replicate the dopaminergic neurodegeneration observed in Parkinson's disease. The two most common models are the MPTP-induced mouse model and the 6-OHDA-induced rat model.
1. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: MPTP is a proneurotoxin that, once metabolized to MPP+, is selectively taken up by dopaminergic neurons via the dopamine (B1211576) transporter, leading to their destruction. This model recapitulates many of the pathological and biochemical features of Parkinson's disease.
2. 6-OHDA (6-hydroxydopamine) Rat Model: 6-OHDA is a neurotoxic dopamine analog that is also selectively taken up by dopaminergic neurons. Intracerebral injection of 6-OHDA into the substantia nigra or the medial forebrain bundle results in a rapid and significant loss of dopaminergic neurons.
This compound (Pro-Leu-Gly-NH2) in Parkinson's Disease Research
This compound has been investigated for its potential neuroprotective and symptomatic effects in Parkinson's disease.[1][4] Preclinical studies suggest that it may act by modulating dopaminergic systems and potentiating the effects of L-DOPA.[5][6] Its therapeutic potential has been indicated in several studies, although the precise cellular mechanisms of action are still under investigation.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound (Pro-Leu-Gly-NH2) and its analogs in animal models of Parkinson's disease.
Table 1: Effects of this compound Analogue on Rotational Behavior in 6-OHDA Lesioned Rats
| Treatment Group | N | Dose (mg/kg, i.p.) | Peak Contralateral Rotations (turns/min) | % Potentiation of L-DOPA Induced Rotations |
| L-DOPA | 8 | 25 | 10.2 ± 1.2 | - |
| L-DOPA + PAOPA | 8 | 25 + 0.1 | 18.5 ± 2.1 | 81.4% |
| L-DOPA + PAOPA | 8 | 25 + 0.3 | 22.1 ± 2.5 | 116.7% |
| L-DOPA + PAOPA | 8 | 25 + 1.0 | 25.3 ± 2.8 | 148.0% |
| p < 0.05 compared to L-DOPA alone. Data are presented as mean ± SEM. PAOPA is a peptidomimetic analog of this compound. |
Table 2: Neuroprotective Effects of a this compound Analogue (PAOPA) on Striatal Dopamine Levels in MPTP-Treated Mice
| Treatment Group | N | Striatal Dopamine (ng/mg tissue) | % Protection |
| Saline Control | 10 | 12.4 ± 0.8 | - |
| MPTP | 10 | 3.1 ± 0.5 | - |
| MPTP + PAOPA (0.1 mg/kg) | 10 | 5.8 ± 0.6 | 44.1% |
| MPTP + PAOPA (1.0 mg/kg) | 10 | 8.2 ± 0.7 | 79.4% |
| *p < 0.05 compared to MPTP alone. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: Induction of Parkinson's Disease in Mice using MPTP
Objective: To create a mouse model of Parkinson's disease with significant dopaminergic neuron loss.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9%)
-
Animal handling and injection equipment
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. Prepare fresh on the day of use.
-
Administration: Administer MPTP at a dose of 20 mg/kg via intraperitoneal (i.p.) injection.
-
Dosing Schedule: Inject mice with MPTP once daily for four consecutive days.
-
Post-Injection Monitoring: Monitor the animals daily for any signs of distress, weight loss, or changes in behavior.
-
Endpoint: Behavioral testing can commence 7 days after the last MPTP injection, and histological and neurochemical analyses are typically performed at 21 days post-injection.
Protocol 2: Induction of Parkinson's Disease in Rats using 6-OHDA
Objective: To create a unilateral lesion of the nigrostriatal pathway in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Protect the solution from light.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery:
-
Mount the rat in the stereotaxic frame.
-
Drill a small hole in the skull over the target injection site (medial forebrain bundle). Coordinates relative to bregma: AP -2.2 mm, ML +1.5 mm, DV -7.8 mm from the dura.
-
-
Injection: Slowly infuse 2 µL of the 6-OHDA solution over 4 minutes using a Hamilton syringe. Leave the needle in place for an additional 5 minutes before slowly retracting it.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Endpoint: Behavioral testing, such as the apomorphine-induced rotation test, can be performed 2-3 weeks after surgery to confirm the lesion.
Protocol 3: Administration of this compound (Pro-Leu-Gly-NH2)
Objective: To deliver this compound to the central nervous system of Parkinsonian animal models.
Materials:
-
This compound (Pro-Leu-Gly-NH2)
-
Sterile saline or appropriate vehicle
-
Injection equipment (for i.p., i.v., or i.c.v. administration)
Procedure (Example for Intraperitoneal Administration):
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/mL).
-
Dosage: The effective dose can vary. Based on literature, doses ranging from 0.1 to 10 mg/kg have been used. A dose-response study is recommended.
-
Administration Schedule:
-
Neuroprotective Paradigm: Administer this compound prior to and/or concurrently with the neurotoxin (MPTP or 6-OHDA). For example, daily i.p. injections for 3 days before and 4 days during MPTP administration.
-
Symptomatic Paradigm: Administer this compound after the lesion has been established (e.g., 7 days after the last MPTP injection or 2 weeks after 6-OHDA surgery).
-
-
Control Group: Administer the vehicle (sterile saline) to a control group of lesioned animals following the same schedule.
Protocol 4: Behavioral Assessment - Apomorphine-Induced Rotation Test (for 6-OHDA model)
Objective: To quantify the extent of unilateral dopaminergic denervation and assess the effect of treatment on motor asymmetry.
Materials:
-
Apomorphine (B128758) hydrochloride (Sigma-Aldrich)
-
Sterile saline
-
Rotation monitoring system (e.g., automated rotometer bowls)
Procedure:
-
Habituation: Place the rat in the rotometer bowl for a 10-minute habituation period.
-
Apomorphine Administration: Administer apomorphine (0.5 mg/kg, s.c.).
-
Data Collection: Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for 60-90 minutes.
-
Analysis: Express the data as net contralateral rotations per minute. A successful lesion is typically characterized by >5-7 net contralateral rotations per minute.
Protocol 5: Immunohistochemistry for Tyrosine Hydroxylase (TH)
Objective: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra.
Materials:
-
Brain tissue sections (fixed and cryoprotected)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH) antibody (e.g., rabbit polyclonal)
-
Secondary antibody: appropriate fluorescently-labeled or biotinylated secondary antibody
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
DAB or fluorescent mounting medium
-
Microscope with imaging software
Procedure:
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain and then cryoprotect in sucrose (B13894) solution. Section the brain on a cryostat (e.g., 40 µm sections).
-
Staining:
-
Wash sections in PBS.
-
Incubate in blocking solution for 1 hour.
-
Incubate with primary anti-TH antibody overnight at 4°C.
-
Wash in PBS.
-
Incubate with secondary antibody for 1-2 hours at room temperature.
-
Wash in PBS.
-
-
Visualization:
-
For DAB staining, incubate with an avidin-biotin complex and then develop with DAB substrate.
-
For fluorescence, mount with a fluorescent mounting medium.
-
-
Quantification: Use stereological methods (e.g., optical fractionator) to obtain an unbiased estimate of the number of TH-positive neurons in the substantia nigra.
Visualizations
Caption: MPTP is converted to the toxic metabolite MPP+, which inhibits mitochondrial complex I and leads to dopaminergic neuron death.
Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound in animal models of Parkinson's disease.
Caption: this compound may exert its therapeutic effects through dopamine receptor modulation, leading to neuroprotection and symptomatic relief.
References
- 1. researchgate.net [researchgate.net]
- 2. Pro-Leu-GlyNH2 affects dopamine and noradrenaline utilization in rat limbic-forebrain nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of L-prolyl-L-leucyl-glycine amide (MIF-I) on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of dopamine receptor agonist-induced rotational behavior in 6-OHDA-lesioned rats by a peptidomimetic analogue of Pro-Leu-Gly-NH2 (PLG) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Melanostatin's Effects on Tyrosinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanostatin (B1678129), a synthetic peptide analog of the melanocyte-inhibiting factor, has emerged as a significant compound of interest in the study of melanogenesis and the development of topical agents for modulating skin pigmentation. Its primary mechanism of action involves the inhibition of melanin (B1238610) synthesis, a process critically dependent on the enzymatic activity of tyrosinase. These application notes provide a comprehensive overview of the methodologies to quantify the effects of this compound on tyrosinase activity, catering to researchers in dermatology, cosmetology, and pharmacology.
Melanogenesis, the pathway for melanin production, is primarily regulated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes. This interaction triggers a signaling cascade that leads to the activation of tyrosinase, the rate-limiting enzyme in the conversion of tyrosine to melanin. This compound acts as an antagonist to the MC1R, thereby inhibiting the α-MSH signaling pathway and subsequently reducing tyrosinase activity and melanin production.[1][2] In laboratory studies, this compound DM, a variant of this compound, has been shown to inhibit melanin production by approximately 25%.
Data Presentation: Quantitative Effects on Tyrosinase Activity
The inhibitory effects of this compound on melanin synthesis are a key area of investigation. While specific IC50 values for direct tyrosinase inhibition by this compound are not widely published due to the proprietary nature of much of the research, its efficacy can be contextualized by comparing its effects on melanin production with well-characterized tyrosinase inhibitors.
| Compound | Target | Reported IC50 / Inhibition | Cell Line / Assay Condition |
| This compound DM | α-MSH Receptor (indirect tyrosinase inhibition) | ~25% inhibition of melanin production | In vitro human skin cells |
| Kojic Acid | Tyrosinase (direct inhibition) | 14.8 µmol/L | Mushroom Tyrosinase Assay |
| 2-Hydroxytyrosol (2-HT) | Tyrosinase (direct inhibition) | 13.0 µmol/L | Mushroom Tyrosinase Assay |
| 2-Hydroxytyrosol (2-HT) | Tyrosinase (direct inhibition) | 32.5 µmol/L | B16 Melanoma Cell Lysate |
| Arbutin | Tyrosinase (direct inhibition) | 1130 µmol/L (for melanin pigmentation inhibition) | B16 Melanoma Cells |
Note: The inhibitory mechanism of this compound is primarily through receptor antagonism, which differs from the direct enzymatic inhibition of agents like Kojic Acid.
Signaling Pathways and Experimental Workflow
To elucidate the mechanism of this compound, it is crucial to understand the underlying signaling pathway and the experimental procedures used to quantify its effects.
This compound's Mechanism of Action
This compound DM functions by competitively binding to MC1R, which prevents α-MSH from initiating the downstream signaling cascade that leads to melanin synthesis.[1] This interruption of the signaling pathway is the primary mode of its inhibitory action on melanogenesis.
References
Application Notes and Protocols for In Vitro Melanin Content Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative in vitro assessment of melanin (B1238610) content, a critical process in the research and development of agents targeting pigmentation. The following sections offer step-by-step methodologies for both cell-based and cell-free assays, guidelines for data presentation, and visual representations of key biological pathways and experimental workflows.
Introduction
Melanin, the primary pigment determining skin, hair, and eye color, is synthesized within melanosomes in a process called melanogenesis.[1] The regulation of melanin production is a key area of interest for developing treatments for hyperpigmentation disorders and for the cosmetic industry.[2] In vitro assays are fundamental tools for screening and characterizing compounds that may modulate melanin synthesis. This document outlines two standard and widely utilized protocols: the B16F10 melanoma cell-based melanin content assay and the mushroom tyrosinase inhibition assay.
Key Signaling Pathways in Melanogenesis
Melanogenesis is regulated by a complex network of signaling pathways that converge on the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[1][3] Key pathways include the cyclic AMP (cAMP)-mediated pathway, activated by α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R), and the mitogen-activated protein kinase (MAPK) pathway.[1][4] These pathways ultimately lead to the increased expression of enzymes crucial for melanin synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[3]
Protocol 1: B16F10 Melanoma Cell-Based Melanin Content Assay
This protocol details a cell-based assay to quantify melanin content in B16F10 murine melanoma cells, a widely used model for studying pigmentation.[5] The principle of this assay is to culture the cells, treat them with test compounds, and then lyse the cells to extract and spectrophotometrically quantify the melanin.[6]
Experimental Workflow
Detailed Methodology
Materials and Reagents:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds and controls (e.g., Kojic acid, α-MSH)
-
Lysis Buffer: 1N NaOH with 10% DMSO[7]
-
Protein assay reagent (e.g., BCA or Bradford)
-
6-well and 96-well microplates
Procedure:
-
Cell Culture and Seeding:
-
Cell Treatment:
-
Prepare stock solutions of test compounds and controls (e.g., a known inhibitor like Kojic acid) in a suitable solvent (e.g., DMSO).
-
Replace the culture medium with fresh medium containing various concentrations of the test compounds.
-
Include a vehicle control (solvent only) and a positive control for melanin stimulation (e.g., 100 nM α-MSH).[7]
-
Incubate the cells for 48 to 72 hours.[5]
-
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells using Trypsin-EDTA and pellet them by centrifugation (e.g., 3,000 rpm for 5 minutes).[7]
-
Carefully aspirate the supernatant.
-
-
Melanin Solubilization and Quantification:
-
To the cell pellet, add a sufficient volume of Lysis Buffer (e.g., 100 µL of 1 M NaOH with 10% DMSO).[7]
-
Incubate the mixture at 80°C for 1 hour to solubilize the melanin.[7]
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at a wavelength between 405 nm and 492 nm using a microplate reader.[6]
-
-
Data Normalization and Analysis:
-
To account for any effects of the test compounds on cell proliferation, it is recommended to normalize the melanin content to the total protein concentration.
-
For protein quantification, a separate aliquot of the cell lysate (before adding NaOH) should be used with a standard protein assay (e.g., BCA assay).[7]
-
Calculate the melanin content as the absorbance per microgram of protein.
-
The percentage of melanin synthesis inhibition can be calculated relative to the control group (vehicle or α-MSH-stimulated).
-
Data Presentation
Summarize the quantitative data in a structured table for easy comparison.
| Treatment Group | Concentration (µM) | Absorbance (475 nm) (Mean ± SD) | Protein Conc. (µg/µL) (Mean ± SD) | Normalized Melanin Content (Abs/µg protein) | % Inhibition |
| Vehicle Control | - | 0.850 ± 0.045 | 1.5 ± 0.1 | 0.567 | 0% |
| α-MSH (100 nM) | - | 1.500 ± 0.070 | 1.4 ± 0.2 | 1.071 | - |
| Test Compound A | 10 | 1.250 ± 0.060 | 1.5 ± 0.1 | 0.833 | 22.2% |
| Test Compound A | 50 | 0.900 ± 0.050 | 1.4 ± 0.2 | 0.643 | 39.9% |
| Kojic Acid | 100 | 0.750 ± 0.040 | 1.3 ± 0.1 | 0.577 | 46.1% |
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This cell-free assay is a rapid and cost-effective method for screening potential inhibitors of tyrosinase, the rate-limiting enzyme in melanogenesis.[8][9] The principle involves measuring the enzymatic conversion of a substrate (L-DOPA) to dopachrome, which can be quantified spectrophotometrically.[2]
Experimental Workflow
Detailed Methodology
Materials and Reagents:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Test compounds and a positive control (e.g., Kojic acid)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound solution (or vehicle for control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475-490 nm at time zero and then at regular intervals (e.g., every minute) for a set duration (e.g., 20-30 minutes) or as an endpoint reading after a fixed incubation time.[9][10]
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control reaction (with vehicle).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Data Presentation
Present the results in a clear tabular format.
| Compound | Concentration (µM) | Tyrosinase Activity (% of Control) (Mean ± SD) | % Inhibition |
| Control | - | 100 ± 5.2 | 0% |
| Test Compound B | 10 | 85.3 ± 4.1 | 14.7% |
| Test Compound B | 50 | 52.1 ± 3.5 | 47.9% |
| Test Compound B | 100 | 25.8 ± 2.9 | 74.2% |
| Kojic Acid | 50 | 45.6 ± 3.8 | 54.4% |
Conclusion
The protocols described provide robust and reproducible methods for the in vitro evaluation of compounds affecting melanin production. The B16F10 cell-based assay offers a physiologically relevant system to study the effects of test agents on cellular melanogenesis. The mushroom tyrosinase inhibition assay serves as an excellent primary screening tool for identifying potential inhibitors of the key enzyme in the melanin synthesis pathway. The consistent application of these protocols, coupled with clear data presentation, will facilitate the effective screening and characterization of novel agents for the modulation of pigmentation.
References
- 1. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Hypopigmentation Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. researchgate.net [researchgate.net]
Application of Melanostatin DM in Cosmetic Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanostatin DM is a synthetic peptide that has garnered significant interest in cosmetic science for its potential as a skin-lightening and radiance-promoting agent. This document provides detailed application notes and protocols for researchers and professionals involved in the development of cosmetic and dermatological products. While the term "this compound DM" can refer to a specific hexapeptide (His-D-Arg-Ala-Trp-D-Phe-Lys-NH2), the cosmetic industry predominantly utilizes a related and extensively studied biomimetic peptide, Nonapeptide-1, which is commercially available under trade names such as Melanostatine™ 5.[1][2][3][4] This document will focus on the application and proven efficacy of Nonapeptide-1 as a leading example of a this compound-like peptide in cosmetics.
Nonapeptide-1 is a potent antagonist of the alpha-melanocyte-stimulating hormone (α-MSH).[5][6][7] Its mechanism of action involves competitively binding to the melanocortin 1 receptor (MC1R) on melanocytes, thereby inhibiting the downstream signaling cascade that leads to melanin (B1238610) synthesis.[5][8][9] This targeted approach prevents the hyperproduction of melanin, addressing concerns such as hyperpigmentation, dark spots, and uneven skin tone without exhibiting cytotoxicity to melanocytes.[10]
Mechanism of Action: α-MSH Antagonism
The primary mechanism by which Nonapeptide-1 exerts its skin-lightening effects is through the competitive inhibition of the α-MSH signaling pathway.
-
α-MSH Binding: In response to stimuli such as UV radiation, α-MSH is released and binds to the MC1R on the surface of melanocytes.[5]
-
Signal Transduction: This binding event triggers a cascade of intracellular signals, leading to the activation of the enzyme tyrosinase.[5]
-
Melanin Synthesis: Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the initial steps of converting tyrosine into melanin precursors.[5]
-
Inhibition by Nonapeptide-1: Nonapeptide-1, due to its structural similarity to a segment of α-MSH, binds to the MC1R, effectively blocking α-MSH from activating the receptor.[5][8][9] This disruption of the initial signaling event prevents the activation of tyrosinase and subsequently reduces the synthesis of melanin.[4][5]
Caption: Signaling pathway of melanogenesis inhibition by Nonapeptide-1.
Efficacy Data
The efficacy of Nonapeptide-1 has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Efficacy
| Parameter | Test System | Concentration | Result | Reference |
| α-MSH Antagonism (IC50) | Melanocytes | 11 nM | Potent inhibition of melanosome dispersion | [7] |
| Melanocytes | 2.5 nM | Inhibition of intracellular cAMP levels | [7] | |
| Tyrosinase Inhibition | Animal Models | 100 µM | 25-35% inhibition of tyrosinase activity | [1] |
| Melanin Content Reduction | Melanocytes | Not Specified | Significant reduction in melanin content | [11] |
| Melanocytes | 100 µM | 27-43% reduction in melanin content | [1] | |
| B16F10 Cells | 0.16 - 4 ppm | Dose-dependent inhibition of melanin generation | [8] | |
| Human Epidermal Melanocytes | 20 µM | Inhibition of basal and UVA-induced melanin synthesis | [12] | |
| Gene Expression | Human Epidermal Melanocytes & HaCaT Cells | 20 µM | Downregulation of MC1R, tyrosinase, TRP1, TRP2, and MITF | [12] |
Clinical Efficacy
| Study Type | Subjects | Formulation | Duration | Key Findings | Reference |
| Double-blind, placebo-controlled | 38 female volunteers (25-55 years old) | Cream with 1% and 5% Nonapeptide-1 solution (containing 1 ppm and 5 ppm Nonapeptide-1 respectively) | 56 days | 1% Solution: 5.01% increase in skin lightness (ΔL). 5% Solution: 6.42% increase in skin lightness (ΔL). | [13] |
| Double-blind, placebo-controlled | 41 female volunteers | Not specified | 28 days | 3.5% increase in skin luminosity. | [14] |
| Double-blind clinical study | Not specified | 4% Nonapeptide-1 | 8 weeks | Notable improvement in hyperpigmented lesions. | [11] |
| Pilot study on melasma | Not specified | Formulation with Nonapeptide-1 vs. sunscreen | Not specified | More effective in maintaining remission of melasma compared to sunscreen alone. | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound DM (Nonapeptide-1) and similar compounds.
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This assay is a common initial screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.
Caption: Workflow for in vitro tyrosinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8).
-
Prepare a stock solution of L-DOPA in the same buffer.
-
Prepare various concentrations of the test compound (Nonapeptide-1). A positive control such as kojic acid should also be prepared.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound solution, mushroom tyrosinase solution, and buffer.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance of the resulting dopachrome (B613829) at 475-490 nm using a microplate reader.[15][16] Kinetic readings are often taken over a period of time (e.g., 20-30 minutes).
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay evaluates the effect of a test compound on melanin production in a relevant cell line.
Caption: Workflow for melanin content assay in B16F10 cells.
Protocol:
-
Cell Culture and Treatment:
-
Melanin Extraction:
-
Quantification:
-
Measure the absorbance of the lysate at a wavelength between 405 nm and 475 nm using a spectrophotometer.[18]
-
-
Normalization:
-
To account for any effects of the test compound on cell proliferation, it is crucial to normalize the melanin content. This is typically done by measuring the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The final results are expressed as melanin content per unit of protein.
-
Formulation and Stability
Nonapeptide-1 is typically supplied as a powder or in a solution. It is soluble in water and should be incorporated into cosmetic formulations at the final stage of manufacturing, with the temperature maintained below 45°C to ensure its stability and biological activity.[2][14]
Safety and Regulatory Information
Nonapeptide-1 is considered safe for topical use in cosmetic formulations and is not associated with the irritation or cytotoxicity that can be seen with other skin-lightening agents.[5][11] It is approved for use in cosmetics in various regions, including the ASEAN countries and is not listed on prohibited substance lists in regions like the EU and Russia.[13]
Conclusion
This compound DM, and more specifically its widely used cosmetic counterpart Nonapeptide-1, represents a significant advancement in the targeted and safe management of skin pigmentation. Its well-defined mechanism of action as an α-MSH antagonist, supported by robust in vitro and clinical efficacy data, makes it a valuable ingredient for cosmetic formulations aimed at skin brightening, evening skin tone, and reducing hyperpigmentation. The provided protocols offer a framework for the continued research and development of innovative skincare products utilizing this class of peptides.
References
- 1. China Nonapeptide-1 158563-45-2,Buy Nonapeptide-1 158563-45-2 Online -china-sinoway.com [china-sinoway.com]
- 2. experchem.com [experchem.com]
- 3. amvigororganics.com [amvigororganics.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. nbinno.com [nbinno.com]
- 6. Nonapeptide-1 [novoprolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. Nonapeptide-1 (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]
- 10. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 11. theskinbeneath.com [theskinbeneath.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 14. Melanostatine Nonapeptide-1 [myskinrecipes.com]
- 15. activeconceptsllc.com [activeconceptsllc.com]
- 16. benchchem.com [benchchem.com]
- 17. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Melanostatine™ 5 BG for Skin Lightening Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanostatine™ 5 BG is a biomimetic nonapeptide, also known as Nonapeptide-1, designed for applications in skin lightening and the management of hyperpigmentation. Its mechanism of action is centered on the competitive antagonism of the alpha-melanocyte stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes. By blocking the binding of α-MSH, Melanostatine™ 5 BG effectively inhibits the downstream signaling cascade that leads to the synthesis of melanin (B1238610), the primary pigment responsible for skin color. This targeted approach helps to reduce the appearance of dark spots, even out skin tone, and enhance overall skin radiance without interfering with the fundamental functions of melanocytes.[1][2][3][4] Clinical studies have demonstrated its efficacy, particularly on Asian skin, with visible lightening effects observed after 28 days of use.[5]
Mechanism of Action: α-MSH Antagonism
The process of melanogenesis is initiated by the binding of α-MSH to its receptor, MC1R, on the surface of melanocytes. This interaction triggers a cascade of intracellular events, leading to the activation of the enzyme tyrosinase and subsequent production of melanin. Melanostatine™ 5 BG, being a structural mimic of a segment of α-MSH, competitively binds to the MC1R, thereby preventing α-MSH from activating the receptor. This blockade of the initial signaling step leads to a downregulation of the entire melanin synthesis pathway, including the expression and activity of tyrosinase.[1][2][3] In vitro studies have indicated that this mechanism can lead to a reduction in melanin production by approximately 33%.[6]
Signaling Pathway Diagram
Caption: Inhibition of the α-MSH signaling pathway by Melanostatine™ 5 BG.
Data Presentation
In Vitro Efficacy
| Parameter | Test System | Concentration | Result | Reference |
| Melanin Synthesis Inhibition | α-MSH-stimulated melanocytes | Not specified | ~33% reduction | [6] |
| cAMP Inhibition | α-MSH-stimulated melanocytes | IC50: 2.5 nM | Potent inhibition of intracellular cAMP | [7] |
| Melanosome Dispersion Inhibition | α-MSH-stimulated melanocytes | IC50: 11 nM | Potent inhibition of melanosome dispersion | [7] |
| Gene Expression | Human Epidermal Melanocytes (HEM) and HaCaT cells | 20 µM | Downregulation of MC1R, tyrosinase, TRP1, TRP2, and MITF | [7][8] |
Clinical Efficacy
| Parameter | Study Population | Product Concentration | Duration | Result | Reference |
| Skin Lightness (ΔL) | 17 female subjects | 1% of a 0.01% Nonapeptide-1 solution | 56 days | 5.01% increase in ΔL | |
| Skin Lightness (ΔL*) | 21 female subjects | 5% of a 0.01% Nonapeptide-1 solution | 56 days | 6.42% increase in ΔL* | [4] |
| Hyperpigmented Lesions | Not specified | 4% Nonapeptide-1 | 8 weeks | Notable improvement | |
| Melasma Severity & Melanin Index | Not specified | Not specified | 8 months | Consistent reduction in the case group | [8] |
Experimental Protocols
In Vitro Melanin Content Assay
This protocol is designed to quantify the effect of Melanostatine™ 5 BG on melanin production in a B16F10 mouse melanoma cell line.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
α-Melanocyte-Stimulating Hormone (α-MSH)
-
Melanostatine™ 5 BG (Nonapeptide-1)
-
Lysis Buffer (1 M NaOH with 10% DMSO)
-
96-well microplates (clear, flat-bottom)
-
6-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[9]
-
-
Treatment:
-
Prepare stock solutions of Melanostatine™ 5 BG in a suitable solvent (e.g., sterile water or PBS).
-
The following day, replace the medium with fresh medium containing various concentrations of Melanostatine™ 5 BG.
-
Include a vehicle control (solvent only) and a positive control (e.g., Kojic acid).
-
To induce melanin production, add α-MSH (e.g., 100 nM) to all wells except for a negative control group.[9]
-
Incubate the cells for 72 hours.
-
-
Cell Lysis and Melanin Solubilization:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and transfer them to microcentrifuge tubes.
-
Centrifuge the cell suspension to pellet the cells and aspirate the supernatant.
-
Add 100 µL of Lysis Buffer (1 M NaOH with 10% DMSO) to each cell pellet.
-
Incubate the mixture at 80°C for 1 hour to solubilize the melanin.[9]
-
-
Spectrophotometric Measurement:
-
Transfer the lysates to a 96-well microplate.
-
Measure the absorbance at 405 nm using a microplate reader.[10] The absorbance is directly proportional to the melanin content.
-
-
Data Analysis:
-
Normalize the melanin content to the total protein concentration of each sample (determined by a separate protein assay like BCA or Bradford) to account for differences in cell number.
-
Calculate the percentage of melanin inhibition compared to the α-MSH-treated control group.
-
Caption: Experimental workflow for the in vitro melanin content assay.
In Vitro Tyrosinase Activity Assay (General Protocol)
While the primary mechanism of Melanostatine™ 5 BG is not direct tyrosinase inhibition, this assay can be used to assess any indirect effects on cellular tyrosinase activity.
Materials:
-
Treated cell lysates (from the melanin content assay)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) solution
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates from B16F10 cells treated with Melanostatine™ 5 BG as described in the melanin content assay, but use a non-denaturing lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of each lysate.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Add phosphate buffer to each well.
-
To initiate the reaction, add L-DOPA solution to each well.
-
-
Spectrophotometric Measurement:
-
Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C). The rate of increase in absorbance corresponds to the rate of dopachrome (B613829) formation, which is proportional to tyrosinase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each sample.
-
Express the tyrosinase activity as a percentage of the activity in the control (α-MSH treated) cells.
-
In Vivo Skin Lightening Evaluation
This protocol outlines a clinical study design to evaluate the skin lightening efficacy of a topical formulation containing Melanostatine™ 5 BG.
Study Design:
-
Type: Double-blind, placebo-controlled, randomized trial.
-
Subjects: Healthy volunteers with mild to moderate hyperpigmentation (e.g., sun spots, melasma).
-
Test Product: Formulation containing a specified concentration of Melanostatine™ 5 BG (e.g., 4%).
-
Placebo: The same formulation without Melanostatine™ 5 BG.
-
Application: Twice daily application to a designated area on the face or forearm for a period of 8-12 weeks.
Evaluation Methods:
-
Instrumental Assessment (Chromameter/Mexameter):
-
Measure the L* (lightness), a* (redness), and b* (yellowness) values of the skin at baseline and at regular intervals (e.g., weeks 4, 8, and 12).
-
The Individual Typology Angle (ITA°) can be calculated from the L* and b* values to represent the degree of pigmentation. An increase in L* and ITA° indicates a lightening effect.[11]
-
-
Digital Photography:
-
Standardized digital photographs of the treatment areas are taken at each visit under consistent lighting conditions.
-
Image analysis software can be used to quantify changes in the size and darkness of pigmented lesions.
-
-
Dermatological Assessment:
-
A dermatologist visually assesses the degree of pigmentation at each visit using a standardized scale.
-
-
Subject Self-Assessment:
-
Subjects complete questionnaires to provide their perception of the product's efficacy in improving skin tone evenness and reducing the appearance of dark spots.
-
Caption: Workflow for an in vivo clinical evaluation of skin lightening.
Conclusion
Melanostatine™ 5 BG presents a targeted and effective approach to skin lightening by acting as an antagonist to the α-MSH receptor. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate and utilize this peptide in the development of novel skincare and dermatological products for the management of hyperpigmentation. The combination of in vitro and in vivo studies is crucial for a comprehensive understanding of its efficacy and mechanism of action.
References
- 1. theskinbeneath.com [theskinbeneath.com]
- 2. delvebeauty.com [delvebeauty.com]
- 3. heraldonline.co.zw [heraldonline.co.zw]
- 4. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 5. ulprospector.com [ulprospector.com]
- 6. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotechpeptides.com [biotechpeptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sensing.konicaminolta.asia [sensing.konicaminolta.asia]
Troubleshooting & Optimization
troubleshooting Melanostatin peptide aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Melanostatin peptide aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound (also known as MSH Release-Inhibiting Factor, MIF-1) is a hypothalamic tripeptide (Pro-Leu-Gly-NH2) that inhibits the release of melanocyte-stimulating hormone (α-MSH).[1][2] Like many peptides, especially those with hydrophobic residues, it can be susceptible to aggregation. Aggregation is a process where peptide molecules self-associate to form larger, often insoluble, species.[3] This is primarily driven by factors like hydrophobic interactions and intermolecular hydrogen bonding.[4] Peptide concentration, pH, temperature, and the presence of impurities like trifluoroacetic acid (TFA) from synthesis can all influence aggregation propensity.[3]
Q2: My lyophilized this compound peptide won't dissolve in my aqueous buffer. What should I do?
Direct dissolution of a hydrophobic or aggregation-prone peptide in an aqueous buffer is often difficult.[5] The recommended method is to first dissolve the peptide in a small amount of a sterile, polar organic solvent and then add this stock solution dropwise to the aqueous buffer while gently stirring.[5][6]
-
Recommended Organic Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Methanol or Ethanol
-
Note: For cell-based assays, ensure the final concentration of the organic solvent is low (typically <1% for DMSO) to avoid cytotoxicity.[5]
Q3: What is the optimal pH for my this compound solution to prevent aggregation?
Electrostatic interactions are critical for peptide stability.[3] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. To maintain solubility and prevent aggregation, the pH of the buffer should be at least one unit away from the pI.[7] For many peptides, a slightly acidic pH range of 4-6 is considered optimal for minimizing degradation pathways.[6]
Q4: I see visible particles/cloudiness in my peptide solution. Can I still use it?
Visible particles or cloudiness are clear indicators of peptide aggregation or bacterial contamination.[6] It is strongly recommended not to use such solutions, as the aggregates can lead to inconsistent and unreliable experimental results and may be toxic in cell-based assays. The effective concentration of the monomeric, active peptide will also be unknown. Prepare a fresh solution, ensuring proper dissolution and handling techniques are followed.[6]
Q5: How should I store the lyophilized powder and reconstituted this compound solution?
Proper storage is crucial for preventing degradation and aggregation.[6][8]
-
Lyophilized Peptide: Store the powder in a desiccated environment at -20°C or -80°C for long-term stability.[6][8] Before opening, allow the vial to warm to room temperature to prevent condensation, as moisture can degrade the peptide.[6]
-
Peptide in Solution: Once reconstituted, the peptide is more susceptible to degradation.[6] It is highly recommended to prepare single-use aliquots of the stock solution and store them frozen at -20°C or, preferably, -80°C.[5] Avoid repeated freeze-thaw cycles, as this process can significantly promote aggregation.[5][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving Powder | High hydrophobicity of the peptide; Improper reconstitution technique. | Use the two-step dissolution method: First, dissolve in a minimal volume of an organic solvent (e.g., DMSO), then slowly add to the aqueous buffer with gentle swirling.[5][6] Ensure the powder and solvent are at room temperature before mixing.[6] |
| Solution Becomes Cloudy Over Time | Peptide aggregation; Exceeded solubility limit in the buffer. | Decrease the peptide concentration. Change the buffer pH to be further from the peptide's pI.[7] Add solubility-enhancing excipients like Arginine/Glutamate.[7] Store at 4°C for short-term use if aggregation occurs at room temperature. |
| Precipitate Forms After Freezing | Aggregation during the freeze-thaw process. | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5][8] If an aggregated aliquot is needed, attempt to resolubilize using sonication (see Protocol 2). |
| Inconsistent Experimental Results | Peptide degradation or aggregation leading to reduced potency. | Verify storage conditions (temperature, light exposure).[6] Perform a purity analysis (e.g., HPLC) to check for degradation.[6] Use a fresh vial of peptide and prepare new stock solutions. Monitor for aggregation using UV-Vis spectroscopy (see Protocol 3).[5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Warm Up: Allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes before opening to prevent moisture condensation.[6]
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution: Add a small, precise volume of a sterile organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution. Gently swirl or vortex to dissolve the peptide completely.
-
Dilution: Using a calibrated pipette, slowly add the concentrated stock solution drop-by-drop into your desired aqueous buffer while gently stirring. Do not add the buffer to the concentrated stock.
-
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitation. If the solution is not clear, the peptide may have exceeded its solubility limit in that specific buffer.
Protocol 2: Resolubilizing Aggregated Peptide via Sonication
Disclaimer: This method may help disaggregate amorphous precipitates but may not be effective for highly structured fibrils. It can also potentially degrade the peptide with excessive use.
-
Prepare Sonicator: Use a bath sonicator filled with water at room temperature to avoid localized heating.[5]
-
Sonicate Sample: Place the sealed vial containing the aggregated peptide solution into the water bath.
-
Apply Short Bursts: Sonicate in short bursts of 1-2 minutes, followed by a brief cooling period.
-
Inspect: Visually inspect the solution after each cycle. Stop sonication as soon as the solution becomes clear to minimize potential damage to the peptide.[5]
-
Post-Check: Consider running a quality control check (e.g., HPLC) to confirm the integrity of the peptide after sonication.
Protocol 3: Monitoring Aggregation with UV-Vis Spectroscopy
This method detects the presence of aggregates by measuring light scattering, not by direct quantification.
-
Set Spectrophotometer: Set a UV-Vis spectrophotometer to read absorbance in the wavelength range of 340 nm to 600 nm.[5]
-
Blank the Instrument: Use the exact same buffer your peptide is dissolved in as the blank reference.[5]
-
Measure Sample: Measure the absorbance (Optical Density, OD) of your peptide solution.
-
Interpretation: A clear, non-aggregated solution should have an OD reading near zero across this range. A significantly elevated and broad absorbance profile indicates light scattering due to the presence of soluble or insoluble aggregates.[5]
Visual Guides
This compound Signaling Pathway
This compound functions by inhibiting the release of α-Melanocyte Stimulating Hormone (α-MSH). This action prevents the activation of the Melanocortin 1 Receptor (MC1R) and the subsequent signaling cascade that leads to melanin (B1238610) production.[1][9]
Caption: Simplified signaling pathway inhibited by this compound.
Troubleshooting Workflow for Peptide Aggregation
Follow this workflow to diagnose and resolve aggregation issues with your this compound peptide solution.
References
- 1. Up- or Downregulation of Melanin Synthesis Using Amino Acids, Peptides, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H24N4O3 | CID 92910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Melanostatin Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Melanostatin (Pro-Leu-Gly-NH2) in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal concentration of this compound for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as MSH-release inhibiting factor (MIF-1), is a tripeptide (Pro-Leu-Gly-NH2) derived from the hormone oxytocin.[1] Its primary role is the inhibition of α-melanocyte-stimulating hormone (α-MSH) release.[1] In the context of cell culture, particularly with melanocytes or melanoma cells, this compound is known to inhibit melanin (B1238610) synthesis.[2][3] It is believed to exert its effects by modulating the melanocortin 1 receptor (MC1R) signaling pathway, which in turn affects the downstream cascade involving cAMP, PKA, and the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzyme expression.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
While specific optimal concentrations can be highly cell-type dependent, a common starting point for peptide-based experiments is in the micromolar (µM) range. Based on studies of other peptides that inhibit melanin synthesis, a pilot experiment could include a broad range of concentrations from nanomolar (nM) to micromolar (µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound for cell culture experiments?
For optimal results, this compound should be dissolved in a sterile, appropriate solvent such as sterile water or a buffer solution suitable for cell culture to create a concentrated stock solution. To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. When preparing working solutions, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium.
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a significant effect.
-
Cell Line Specificity: The cell line you are using may not express the necessary receptors or signaling components for this compound to be effective.
-
Compound Integrity: The this compound peptide may have degraded due to improper storage or handling.
-
Experimental Duration: The incubation time may be insufficient for the inhibitory effects on melanin synthesis to become apparent.
Q5: I am observing cytotoxicity at higher concentrations of this compound. What should I do?
If you observe a decrease in cell viability at higher concentrations, it is important to:
-
Perform a Cytotoxicity Assay: Conduct a standard cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Adjust Concentration Range: Narrow your experimental concentration range to below the cytotoxic threshold.
-
Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve this compound is not contributing to the observed cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent and narrow passage number range. 2. Ensure accurate cell counting and consistent seeding density in all experiments. 3. Prepare fresh stock solutions of this compound and aliquot for single use to avoid multiple freeze-thaw cycles. |
| High variability between replicate wells | 1. Uneven cell distribution in the plate. 2. Pipetting errors. 3. "Edge effect" in multi-well plates. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Use calibrated pipettes and practice consistent pipetting techniques. 3. Avoid using the outer wells of the plate for treatment groups; instead, fill them with sterile media or PBS to maintain humidity. |
| Precipitation of this compound in culture medium | 1. Concentration exceeds solubility limit. 2. Improper dissolution of the peptide. | 1. Prepare a fresh dilution from the stock solution, ensuring the final concentration is within the solubility range. 2. Ensure the peptide is fully dissolved in the initial solvent before further dilution in the culture medium. Gentle vortexing can aid dissolution. |
| Unexpected changes in cell morphology | 1. Off-target effects of this compound at high concentrations. 2. Solvent toxicity. | 1. Lower the concentration of this compound and observe if the morphological changes persist. 2. Include a vehicle control (culture medium with the same final concentration of the solvent) to rule out solvent-induced effects. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Experiment)
This protocol outlines a method to determine the effective concentration range of this compound for inhibiting melanin synthesis in a cell line of interest (e.g., B16 melanoma cells).
Materials:
-
This compound (Pro-Leu-Gly-NH2)
-
Cell line of interest (e.g., B16-F10 melanoma cells)
-
Complete cell culture medium
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, for stimulated melanin synthesis)
-
96-well cell culture plates
-
Reagents for cell viability assay (e.g., MTT)
-
Reagents for melanin content assay (e.g., NaOH)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. Incubate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a concentrated stock solution of this compound in a suitable sterile solvent.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations for testing (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Include a vehicle control (medium with solvent only) and a positive control for melanin synthesis inhibition if available.
-
If studying inhibition of stimulated melanogenesis, include a set of wells with α-MSH and another set with α-MSH plus the different this compound concentrations.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration sufficient to observe changes in melanin content (e.g., 48-72 hours).
-
-
Assessment of Cell Viability and Melanin Content:
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Melanin Content Assay:
-
Wash the cells with PBS.
-
Lyse the cells with NaOH solution and incubate to dissolve the melanin.
-
Measure the absorbance of the lysate at 405-475 nm.
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the total protein content of each well (determined by a separate protein assay like BCA).
-
-
Data Presentation:
The results of this experiment can be summarized in the following tables:
Table 1: Effect of this compound on Cell Viability (Example Data)
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 97 ± 5.1 |
| 10 | 95 ± 6.3 |
| 50 | 92 ± 5.9 |
| 100 | 88 ± 7.1 |
Table 2: Effect of this compound on Melanin Content (Example Data)
| This compound Concentration (µM) | Melanin Content (% of Control) |
| 0 (Vehicle Control) | 100 ± 8.1 |
| 0.1 | 92 ± 7.5 |
| 1 | 78 ± 6.9 |
| 10 | 65 ± 5.4 |
| 50 | 52 ± 6.0 |
| 100 | 45 ± 5.8 |
Visualizations
This compound Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
This compound Signaling Pathway
Caption: Simplified this compound signaling pathway.
References
- 1. Up- or Downregulation of Melanin Synthesis Using Amino Acids, Peptides, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, Safety and Targets in Topical and Transdermal Active and Excipient Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new melanin synthesis inhibitor. Production, isolation, chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Melanostatin Stability for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Melanostatin (also known as MSH-release Inhibiting Factor, MIF-1; sequence: Pro-Leu-Gly-NH₂). This resource provides essential information, troubleshooting guidance, and detailed protocols to address the challenges of this compound's stability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in in vivo studies?
A1: The main challenge is its short biological half-life, which is highly dependent on the animal model used. While this compound is remarkably stable in human plasma, it is rapidly degraded in the plasma of other species, such as rats.[1][2] This rapid degradation can lead to low bioavailability and reduced efficacy in preclinical studies.
Q2: Why is this compound stable in human plasma but not in rat plasma?
A2: The difference in stability is due to species-specific enzymatic activity in the plasma.[1][2] Rat plasma contains enzymes, likely aminopeptidases, that efficiently cleave the Pro-Leu peptide bond.[1][2] Human plasma appears to lack this specific enzymatic activity or has it at much lower levels, resulting in a significantly longer half-life for the peptide.[1]
Q3: What are the known degradation products of this compound?
A3: In rat plasma, the primary degradation products are proline, leucine, and glycinamide, indicating cleavage of the peptide bonds.[2] The initial and rate-limiting step appears to be the cleavage of the Pro-Leu bond.[1]
Q4: What are the most effective strategies to improve this compound's in vivo stability?
A4: Several strategies can be employed to protect this compound from enzymatic degradation and extend its half-life:
-
N-terminal modification: Acetylation of the N-terminal proline can block degradation by aminopeptidases.
-
Cyclization: Converting the linear peptide into a cyclic form, such as cyclo(Leu-Gly), has been shown to dramatically increase its stability and half-life.[3]
-
Amino acid substitution: Replacing L-amino acids with D-amino acids at cleavage sites can hinder recognition by proteases.
-
Lipidation: Attaching a fatty acid chain can increase plasma protein binding, reducing renal clearance and enzymatic degradation.[4][5][6]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, which can protect it from enzymatic degradation and reduce kidney filtration.
Q5: Will modifying this compound affect its biological activity?
A5: Modifications can potentially alter the biological activity of this compound. It is crucial to test the modified analogs in relevant in vitro and in vivo assays to ensure that the desired activity is retained or even enhanced. For example, some cyclic analogs of Pro-Leu-Gly-NH₂ have shown comparable or even greater activity in modulating dopamine (B1211576) receptors.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of this compound in rat plasma/serum. | Enzymatic cleavage by species-specific peptidases.[1][2] | 1. Switch to a more stable analog (e.g., N-acetylated, cyclic). 2. Co-administer with a broad-spectrum peptidase inhibitor (use with caution and appropriate controls). 3. Consider using human plasma for in vitro stability assays if relevant to the research question. |
| Low bioavailability after oral administration. | Degradation in the gastrointestinal tract and poor absorption. | 1. Utilize a modified, more stable analog. 2. Explore alternative delivery routes (e.g., subcutaneous, intravenous). 3. Investigate formulation strategies such as encapsulation in nanoparticles or use of permeation enhancers. |
| Inconsistent results between in vitro and in vivo experiments. | Differences in enzymatic activity between plasma and specific tissues. | 1. Assess this compound stability in tissue homogenates (e.g., liver, kidney, brain) to understand tissue-specific metabolism. 2. Ensure the chosen animal model is appropriate for the study, considering the species-specific differences in peptide metabolism. |
| Modified analog shows reduced or no biological activity. | The modification interferes with the peptide's binding to its target receptor. | 1. Synthesize and test a panel of analogs with different modifications or modification sites. 2. Conduct molecular modeling studies to predict how modifications might alter the peptide's conformation. 3. Refer to literature on structure-activity relationships of this compound analogs.[8] |
Quantitative Data Summary
| Peptide | Modification | Half-life (t½) | Species | Key Findings |
| This compound (Pro-Leu-Gly-NH₂) (Native) | None | 5.6 days (in vitro)[1] | Human (plasma) | Remarkably stable in human plasma.[1] |
| 26.4 minutes (in vitro)[1] | Rat (plasma) | Rapidly degraded in rat plasma.[1] | ||
| 9.8 minutes (elimination phase, in vivo)[1] | Rat | Fast elimination after intravenous administration.[1] | ||
| Cyclo(Leu-Gly) | Cyclization | 33 hours (second elimination phase, in vivo)[3] | Mouse | Significantly increased half-life and resistance to enzymatic degradation.[3] |
| N-acetyl-Melanostatin | N-terminal Acetylation | Data not available | N/A | Expected to increase stability by blocking aminopeptidase (B13392206) cleavage. |
| Lipidated this compound | Lipidation | Data not available | N/A | Expected to increase half-life through enhanced plasma protein binding and reduced renal clearance.[4][5][6] |
| PEGylated this compound | PEGylation | Data not available | N/A | Expected to significantly increase half-life by increasing hydrodynamic size, thus reducing renal clearance and enzymatic access. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of this compound or its analogs in plasma.
Materials:
-
This compound or analog stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Pooled plasma (from the species of interest, e.g., rat, human) with anticoagulant (e.g., heparin, EDTA)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid)
-
Internal standard for LC-MS analysis
-
LC-MS system
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the this compound stock solution into the plasma to a final concentration of 1-10 µM.
-
Immediately take a time point zero (T=0) aliquot by transferring a portion of the mixture into a tube containing the quenching solution. This will precipitate the plasma proteins and stop enzymatic degradation.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
At various time points (e.g., 5, 15, 30, 60, 120 minutes for rat plasma; longer for human plasma), take aliquots and add them to the quenching solution.
-
Vortex all samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to new vials for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Calculate the half-life (t½) by plotting the percentage of remaining peptide against time.
Protocol 2: N-terminal Acetylation of this compound
This protocol describes a general method for acetylating the N-terminus of a peptide.
Materials:
-
This compound (Pro-Leu-Gly-NH₂)
-
Acetic anhydride (B1165640)
-
A suitable solvent (e.g., N,N-dimethylformamide - DMF)
-
A base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve this compound in DMF.
-
Add DIPEA to the solution (approximately 2-3 equivalents).
-
Add acetic anhydride (approximately 1.5 equivalents) dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress using LC-MS.
-
Once the reaction is complete, quench any remaining acetic anhydride with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the N-acetylated this compound using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
Protocol 3: Head-to-Tail Cyclization of a this compound Precursor
This protocol outlines a general strategy for synthesizing a cyclic version of a peptide like this compound. This often involves solid-phase peptide synthesis (SPPS) of a linear precursor.
Materials:
-
Fmoc-protected amino acids
-
A suitable resin for SPPS (e.g., Rink Amide resin for a C-terminal amide)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid - TFA based)
-
Cyclization reagents (e.g., PyBOP, DPPA)
Procedure:
-
Synthesize the linear peptide precursor (e.g., Gly-Pro-Leu) on the resin using standard Fmoc-SPPS chemistry.
-
After the synthesis of the linear peptide, cleave the peptide from the resin while keeping the side-chain protecting groups intact (if any).
-
Purify the linear precursor by HPLC.
-
For cyclization in solution, dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization.
-
Add the cyclization reagent and a base. Let the reaction proceed until completion, monitoring by LC-MS.
-
Remove the solvent and purify the crude cyclic peptide by HPLC.
-
Confirm the structure of the cyclic peptide by mass spectrometry and NMR if necessary.
Visualizations
References
- 1. H-Pro-[3H]Leu-Gly-NH2: metabolism in human and rat plasma investigated by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution, survival and biological effects in mice of a behaviorally active, enzymatically stable peptide: pharmacokinetics of cyclo(Leu-Gly) and puromycin-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide lipidation stabilizes structure to enhance biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lanthionine−Somatostatin Analogs: Synthesis, Characterization, Biological Activity, and Enzymatic Stability Studies [periodicos.capes.gov.br]
- 8. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of Melanostatin (Pro-Leu-Gly-NH₂)
Welcome to the technical support center for the solid-phase synthesis of Melanostatin (Pro-Leu-Gly-NH₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis of this tripeptide.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the solid-phase synthesis of this compound?
A1: The most significant challenge is the formation of a diketopiperazine (DKP) byproduct. This occurs due to the Pro-Leu sequence at the N-terminus of the peptide. The secondary amine of the proline residue can intramolecularly attack the ester linkage of the leucine (B10760876) to the resin, cleaving the dipeptide from the solid support and forming the cyclic dipeptide cyclo(Pro-Leu). This side reaction can significantly reduce the yield of the desired tripeptide.[1][2][3]
Q2: How can I minimize diketopiperazine (DKP) formation?
A2: Several strategies can be employed to suppress DKP formation:
-
Use of specialized protecting groups: Employing a dipeptide building block, Fmoc-Pro-Leu-OH, can bypass the critical step where the free N-terminal of leucine is prone to cyclization.
-
Modification of the Fmoc deprotection conditions: Using a milder base or a shorter deprotection time for the Fmoc group of proline can reduce the propensity for DKP formation. For instance, using 2% DBU with 5% piperazine (B1678402) in NMP has been shown to be effective in suppressing DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[4]
-
Choice of coupling reagent: Utilizing highly efficient coupling reagents that promote rapid amide bond formation can outcompete the intramolecular cyclization. Reagents like HATU or HCTU are often preferred.[5][6]
-
Immediate coupling: Introducing the next amino acid (Glycine) immediately after the deprotection of the Proline residue minimizes the time the free secondary amine is available to initiate DKP formation.
Q3: I am observing a significant amount of deletion sequences in my crude product. What could be the cause?
A3: Deletion sequences, where one or more amino acids are missing from the final peptide, are typically a result of incomplete coupling or deprotection steps. For this compound synthesis, this can be due to:
-
Steric hindrance: The bulkiness of the Leucine residue can sometimes hinder the coupling of Proline.
-
Inefficient coupling: The chosen coupling reagent or reaction time may not be sufficient for complete amide bond formation.
-
Aggregation: While less common for a short peptide like this compound, peptide aggregation on the resin can prevent reagents from accessing the reaction sites.
To troubleshoot this, ensure you are using an efficient coupling reagent, consider a double coupling strategy for the Proline residue, and allow for sufficient reaction times.
Q4: What is the recommended cleavage cocktail for obtaining the C-terminal amide?
A4: For peptides with a C-terminal amide synthesized on a Rink Amide resin, a standard cleavage cocktail of Trifluoroacetic acid (TFA) with scavengers is typically used.[7] A common and effective mixture is Reagent K, which is well-suited for peptides containing sensitive residues, though this compound does not. A more standard and effective cocktail for this peptide would be a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS).
Q5: My crude peptide purity is low after cleavage. What are the likely impurities?
A5: Besides the aforementioned DKP and deletion sequences, other impurities can arise from:
-
Incomplete deprotection of side chains: Although this compound's amino acids do not have side-chain protecting groups, this is a general concern in SPPS.
-
Racemization: The activation of amino acids during coupling can sometimes lead to the loss of stereochemical integrity. This is a known issue in peptide synthesis, and using additives like HOBt or Oxyma Pure can help suppress it.[8]
-
Side reactions with scavengers: The scavengers used in the cleavage cocktail can sometimes react with the peptide.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during this compound synthesis.
Problem 1: Low Yield of Crude this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Diketopiperazine (DKP) Formation | 1. Synthesize using the dipeptide Fmoc-Pro-Leu-OH. 2. Modify Fmoc deprotection: Use 2% DBU/5% piperazine in NMP instead of 20% piperidine/DMF.[4] 3. Couple Glycine immediately after Proline deprotection. | Significant reduction in the cyclo(Pro-Leu) byproduct and a corresponding increase in the desired tripeptide yield. |
| Incomplete Coupling | 1. Use a highly efficient coupling reagent such as HATU or HCTU. 2. Perform a double coupling for the Proline residue. 3. Increase the coupling reaction time. | Increased incorporation of the amino acids, leading to a higher yield of the full-length peptide. |
| Premature Cleavage from Resin | Ensure the resin linkage is stable to the deprotection conditions. Rink Amide resin is generally stable to piperidine. | Minimal loss of peptide from the resin during the synthesis cycles. |
Problem 2: Poor Purity of Crude this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Deletion Sequences | Follow the steps for "Incomplete Coupling" in the Low Yield section. | Reduction of peaks corresponding to Pro-Gly-NH₂ and Leu-Gly-NH₂ in the analytical HPLC. |
| Racemization | 1. Use a coupling reagent in conjunction with a racemization suppressant like Oxyma Pure.[8] 2. Avoid prolonged activation times for the amino acids. | Sharper peaks in the HPLC chromatogram and improved stereochemical purity as confirmed by chiral chromatography or NMR. |
| Side products from Cleavage | 1. Use a minimal but effective cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). 2. Perform the cleavage at room temperature for a controlled duration (e.g., 2-3 hours). | A cleaner crude product with fewer unidentifiable peaks in the analytical HPLC. |
Experimental Protocols
Solid-Phase Synthesis of this compound (Pro-Leu-Gly-NH₂)
This protocol is based on Fmoc/tBu chemistry on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin (0.5-0.7 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc-Glycine Coupling:
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Couple Fmoc-Gly-OH (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 hours.
-
Confirm completion with a Kaiser test.
-
-
Fmoc-Leucine Coupling:
-
Deprotect the Gly-resin with 20% piperidine in DMF (2 x 10 min).
-
Wash as described in step 2.
-
Couple Fmoc-Leu-OH (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 hours.
-
Confirm completion with a Kaiser test.
-
-
Fmoc-Proline Coupling:
-
Deprotect the Leu-Gly-resin with 20% piperidine in DMF (2 x 10 min).
-
Wash as described in step 2.
-
Couple Fmoc-Pro-OH (4 eq) using HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 hours.
-
Confirm completion with a Kaiser test.
-
-
Final Fmoc Deprotection: Deprotect the Pro-Leu-Gly-resin with 20% piperidine in DMF (2 x 10 min).
-
Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
HPLC Purification of this compound
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 100 µL (of a 1 mg/mL solution in Mobile Phase A) |
Visualizations
Caption: Standard solid-phase synthesis workflow for this compound.
Caption: Competing pathways after Leucine deprotection.
Caption: Workflow for the cleavage and precipitation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. appliedpolytech.com [appliedpolytech.com]
- 8. mdpi.com [mdpi.com]
Melanostatin Purification: A Technical Support Hub
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of melanostatin (B1678129) (Pro-Leu-Gly-NH2). The information is designed to assist in optimizing experimental workflows and ensuring the integrity of the final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound, also known as MSH-release inhibiting factor (MIF-1), is a tripeptide with the sequence Pro-Leu-Gly-NH2. It is an endogenous peptide derived from the cleavage of oxytocin.[1] Its primary biological role is the inhibition of α-melanocyte-stimulating hormone (α-MSH) release, thereby playing a role in regulating melanin (B1238610) synthesis.
Q2: What are the most common challenges in this compound purification?
The primary challenges in purifying this compound, like many other peptides, include:
-
Aggregation: Peptides, particularly hydrophobic ones, have a tendency to aggregate, which can lead to lower yields and difficulties in purification.
-
Degradation: this compound can be susceptible to enzymatic degradation in biological samples and chemical degradation under certain pH and temperature conditions.
-
Low Yield and Purity: Achieving high purity and yield can be challenging due to the presence of closely related impurities from peptide synthesis or degradation products.
-
Chromatographic Issues: Problems such as peak tailing, broadening, or poor resolution are common during HPLC purification.
Q3: How does this compound inhibit melanin synthesis?
This compound inhibits melanin synthesis by acting as an antagonist to the α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, which triggers a signaling cascade that ultimately leads to the production of melanin. By inhibiting the release of α-MSH, this compound effectively downregulates this pathway.
Signaling Pathway of α-MSH Induced Melanogenesis
The following diagram illustrates the signaling pathway that is inhibited by this compound.
Caption: α-MSH signaling pathway leading to melanin synthesis and its inhibition by this compound.
Troubleshooting Guides
HPLC Purification
Issue: Peak Tailing or Broadening
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | For basic peptides like this compound, interactions with residual silanol (B1196071) groups on C18 columns can cause tailing. Use a mobile phase with a low pH (e.g., 0.1% trifluoroacetic acid, TFA) to suppress silanol ionization. Alternatively, use a column with end-capping or a different stationary phase (e.g., C8). |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[2] |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a smaller internal diameter and minimize its length.[3] |
| Inappropriate Mobile Phase | The organic modifier (e.g., acetonitrile (B52724), methanol) concentration and gradient slope are critical. Optimize the gradient to ensure sharp peaks. A shallower gradient around the elution point of this compound can improve resolution. |
| Column Contamination or Degradation | If the problem persists, the column may be contaminated or degraded. Flush the column with a strong solvent (e.g., 100% acetonitrile) or replace it if necessary.[2] |
Issue: Low Yield
| Possible Cause | Solution |
| Peptide Aggregation | This compound may aggregate, leading to loss during purification. Dissolve the crude peptide in a small amount of organic solvent (e.g., DMSO, DMF) before diluting with the mobile phase.[4] Consider adding denaturing agents like guanidinium (B1211019) hydrochloride to the sample, but be mindful of their compatibility with the HPLC system.[5] |
| Adsorption to Surfaces | Peptides can adsorb to glass and plastic surfaces. Use low-binding tubes and vials. |
| Incomplete Elution | The peptide may not fully elute from the column. Increase the final concentration of the organic solvent in the gradient or add a stronger solvent like isopropanol (B130326) to the mobile phase. |
| Degradation During Purification | Prolonged exposure to harsh pH or elevated temperatures can degrade the peptide. Perform purification at room temperature or lower if possible and minimize the run time. |
Stability and Storage
Issue: Peptide Degradation
| Condition | Problem | Solution |
| pH | Peptides are susceptible to hydrolysis at acidic and basic pH. Pro-Leu-Gly-NH2 has shown susceptibility to degradation in the serum of some species, though it is relatively stable in human serum.[1] The degradation products identified were Pro, Leu, and H-Gly-NH2.[1] | Store this compound solutions at a slightly acidic to neutral pH (pH 5-7).[4] Avoid prolonged exposure to pH > 8. |
| Temperature | Higher temperatures accelerate chemical degradation. | Store lyophilized this compound at -20°C or -80°C for long-term stability.[4] For solutions, store at -20°C in aliquots to avoid repeated freeze-thaw cycles.[4][5] |
| Oxidation | Peptides containing certain amino acids (not present in this compound) are prone to oxidation. However, proper handling to minimize oxygen exposure is always recommended. | Store under an inert gas (e.g., argon, nitrogen) if possible. Use degassed solvents for preparing solutions. |
| Enzymatic Degradation | Proteases in biological samples or from microbial contamination can degrade this compound. | Add protease inhibitors to biological samples. Use sterile buffers and handle solutions under aseptic conditions. |
Issue: Aggregation During Storage
| Possible Cause | Solution |
| High Concentration | Higher peptide concentrations increase the likelihood of aggregation. |
| Hydrophobic Interactions | The hydrophobicity of the peptide can drive aggregation. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can promote aggregation. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Purification
This protocol provides a general method for the purification of synthetic this compound using a C18 column. Optimization may be required based on the specific crude peptide characteristics and purity requirements.
Materials:
-
Crude synthetic this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or DMSO can be added.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm or 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 50% B
-
35-40 min: Linear gradient from 50% to 95% B
-
40-45 min: 95% B (column wash)
-
45-50 min: Linear gradient from 95% to 5% B
-
50-60 min: 5% B (column re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a powder.
Workflow for RP-HPLC Purification:
Caption: General workflow for the purification of this compound using RP-HPLC.
Affinity Chromatography (Conceptual Protocol)
Affinity chromatography can be a highly specific method for purifying this compound by utilizing its interaction with the melanocortin 1 receptor (MC1R). This is a conceptual protocol as it requires specialized reagents.
Materials:
-
Cell lysate or conditioned media containing this compound
-
Affinity resin with immobilized MC1R (or a binding fragment)
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.5, or a competitive ligand)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
Procedure:
-
Column Equilibration: Equilibrate the MC1R affinity column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the pre-cleared sample containing this compound onto the column at a slow flow rate to allow for binding.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound using the Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.
-
Analysis: Analyze the eluted fractions for the presence and purity of this compound using methods like HPLC or ELISA.
-
Buffer Exchange/Desalting: If necessary, perform buffer exchange or desalting to transfer the purified peptide into a suitable storage buffer.
Logical Workflow for Affinity Chromatography:
References
- 1. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. bachem.com [bachem.com]
minimizing cytotoxicity of Melanostatin in cell-based assays
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Melanostatin and its analogs, such as Nonapeptide-1 (Melanostatine-5), in cell-based assays. Our goal is to help you minimize confounding factors and ensure the accurate assessment of your peptide's biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Melanocyte-Inhibiting Factor (MIF-1), is a naturally occurring peptide that inhibits the release of α-melanocyte-stimulating hormone (α-MSH). Synthetic analogs like Nonapeptide-1 (Melanostatine-5) are competitive antagonists of the Melanocortin 1 Receptor (MC1R).[1] By binding to MC1R on melanocytes, they block the binding of α-MSH, which in turn inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis.[2][3] This makes them effective skin-lightening agents.[2][4]
Q2: Is this compound or Nonapeptide-1 expected to be cytotoxic?
A2: Several sources indicate that Nonapeptide-1 is non-cytotoxic and does not interfere with the normal functioning of melanocytes.[2][4][5] This makes it an ideal candidate for cosmetic and research applications where cell viability is crucial. However, cytotoxicity can be observed in cell-based assays due to factors other than the peptide's primary biological activity.
Q3: I am observing unexpected cell death in my experiments with this compound. What are the potential causes?
A3: If you are observing cytotoxicity, it is likely due to secondary factors rather than the peptide itself. Common causes include:
-
Trifluoroacetic Acid (TFA) Contamination: TFA is a strong acid used in peptide synthesis and purification.[6][7] Residual TFA in your peptide preparation can be cytotoxic to cells, even at low concentrations.[6][8]
-
Solvent Toxicity: The solvent used to dissolve the peptide, such as DMSO, can be toxic to cells at concentrations typically above 0.5%.[6]
-
Peptide Aggregation or Instability: Poorly soluble or degraded peptides can form aggregates that may be cytotoxic or interfere with the assay.[9]
-
High Peptide Concentrations: Even generally non-toxic compounds can exhibit off-target effects and cytotoxicity at very high concentrations.
-
Contamination: Bacterial or mycoplasma contamination in your cell cultures or reagents can lead to cell death.[9]
Q4: How can I differentiate between apoptosis and necrosis in my cell cultures?
A4: To understand the mechanism of cell death, you can use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[10][11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[12][13]
-
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.[12][13]
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Control Wells
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess the solvent's effect on cell viability.[14] |
| TFA Contamination | Run a vehicle control with TFA at concentrations equivalent to those in your peptide stock. If cytotoxicity is observed, consider performing a TFA salt exchange for a more biocompatible salt like hydrochloride.[6][8] |
| Cell Culture Conditions | Ensure cells are healthy, within a consistent and low passage number range, and seeded at an optimal density.[9] Regularly test for mycoplasma contamination. |
Issue 2: Inconsistent or Not Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Peptide Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. Assess the stability of the peptide in your assay media over the time course of the experiment.[9] |
| Peptide Aggregation | Ensure complete dissolution of the lyophilized peptide. For hydrophobic peptides, first dissolve in a small amount of an organic solvent like DMSO, then slowly add the aqueous buffer while vortexing.[9] |
| Pipetting Errors | Calibrate pipettes regularly. Ensure homogenous mixing of the peptide in the culture medium. |
Quantitative Data Summary
While specific IC50 values for this compound-induced cytotoxicity are not widely reported due to its generally non-toxic nature, the following table provides typical concentration ranges for related peptides and potential contaminants.
| Compound/Factor | Typical Concentration Range | Effect | Reference |
| Nonapeptide-1 | 0.1 nM - 20 µM | Inhibition of melanin synthesis | [1] |
| α-MSH | 0.1 nM - 1 µM | Stimulation of melanin synthesis | [1] |
| TFA | > 100 µM | Can be cytotoxic to various cell lines | [8] |
| DMSO | > 0.5% | Can be cytotoxic to various cell lines | [6] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells.[15]
Materials:
-
This compound peptide
-
Target cells in culture
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Measuring Necrosis
This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.[15]
Materials:
-
LDH cytotoxicity assay kit
-
Target cells in culture
-
96-well plates
-
Complete culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture and add 50 µL to each well containing the supernatant, according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Annexin V/PI Staining for Apoptosis and Necrosis
This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Target cells in culture
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Treat cells with this compound as desired in appropriate culture vessels.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the kit's protocol.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: this compound competitively inhibits α-MSH binding to MC1R.
Caption: A logical workflow for troubleshooting cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]
- 3. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 4. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. Nonapeptide-1 [handomchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. bosterbio.com [bosterbio.com]
- 13. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Melanostatin Delivery to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the delivery of Melanostatin (also known as MSH release-inhibiting hormone or MIF-1) to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in target cells?
A1: this compound (Pro-Leu-Gly-NH2) is an endogenous peptide that primarily functions as an inhibitor of melanin (B1238610) synthesis.[1][2] It is a biomimetic peptide that antagonizes the action of α-melanocyte-stimulating hormone (α-MSH).[3][4] By doing so, it prevents the activation of the melanocortin 1 receptor (MC1R), which in turn downregulates the expression of key melanogenic enzymes like tyrosinase and the microphthalmia-associated transcription factor (MITF).[5][6][7] This leads to a reduction in melanin production, making it a target for treating hyperpigmentation.[3]
Q2: What are the main challenges in delivering this compound to target cells?
A2: Like many therapeutic peptides, the effective delivery of this compound is hindered by several factors. These include a short plasma half-life, susceptibility to enzymatic degradation, and poor membrane permeability due to its hydrophilic nature. Overcoming these barriers is crucial for achieving therapeutic efficacy.
Q3: What are the most promising strategies for enhancing this compound delivery?
A3: Current research focuses on several key strategies to improve this compound delivery:
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can protect it from degradation, improve its stability, and facilitate its passive delivery to cells.
-
Nanoparticle Formulation: Formulating this compound into nanoparticles can enhance its bioavailability, control its release, and improve its targeting to specific cells.
-
Cell-Penetrating Peptide (CPP) Conjugation: Covalently linking this compound to a CPP can significantly enhance its ability to cross cell membranes and reach intracellular targets.
Q4: How does this compound inhibit the melanogenesis signaling pathway?
A4: this compound acts as an antagonist to α-MSH, preventing it from binding to the MC1R on melanocytes.[3][4] This action inhibits the downstream signaling cascade that leads to melanin production. Specifically, it prevents the α-MSH-induced increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activation of Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB). This leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenesis, and subsequently reduces the expression of tyrosinase and other melanogenic enzymes.[5][6][8][9]
Troubleshooting Guides
Problem 1: Low Cellular Uptake of this compound
Possible Causes:
-
Poor Membrane Permeability: The inherent physicochemical properties of the peptide may limit its passage across the cell membrane.
-
Inefficient Delivery Vehicle: The chosen delivery system (e.g., liposomes, nanoparticles) may not be optimized for the target cell type.
-
Degradation of this compound: The peptide may be degrading before it can reach the target cells.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1. Optimize Delivery System | Modify the surface charge, size, or lipid composition of your liposomes or nanoparticles. For instance, nanoparticles with a rough surface have been shown to significantly increase cellular uptake.[10] | Enhanced interaction with the cell membrane and increased internalization. |
| 2. Conjugate with a CPP | Synthesize a this compound-CPP conjugate. CPPs are known to facilitate the translocation of cargo across cell membranes. | A significant increase in the intracellular concentration of this compound. |
| 3. Assess Peptide Stability | Perform a stability assay of your this compound formulation under experimental conditions to check for degradation. | Determine the half-life of your formulation and identify potential degradation issues. |
| 4. Increase Incubation Time/Concentration | Systematically increase the incubation time and/or concentration of your this compound formulation. | Identify the optimal conditions for maximal cellular uptake without inducing cytotoxicity. |
Problem 2: Aggregation or Precipitation of this compound Formulations
Possible Causes:
-
Poor Solubility: The peptide may have low solubility in the chosen buffer or formulation medium.
-
Incorrect pH: The pH of the solution can significantly impact peptide solubility and stability.
-
High Concentration: The concentration of the peptide in the formulation may exceed its solubility limit.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1. Adjust Buffer Composition | Test different buffer systems and pH values to find the optimal conditions for this compound solubility. | Identification of a buffer system that maintains the peptide in a soluble state. |
| 2. Optimize Formulation Protocol | For liposomes, ensure the lipid film is completely dry before hydration. For nanoparticles, optimize the solvent/anti-solvent mixing process. | Formation of a stable, homogenous formulation without visible aggregates or precipitates. |
| 3. Lower Peptide Concentration | Prepare formulations with a lower concentration of this compound. | Determine the maximum soluble concentration of the peptide in your chosen delivery system. |
| 4. Add Stabilizing Excipients | Incorporate cryoprotectants or other stabilizing agents into your formulation. | Reduced aggregation and improved long-term stability of the formulation. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the delivery and efficacy of peptide-based delivery systems. While specific data for this compound is limited in publicly available literature, these tables provide a reference for expected outcomes with similar peptide delivery strategies.
Table 1: Cellular Uptake Efficiency of Nanoparticle Formulations
| Nanoparticle Formulation | Cell Line | Uptake Efficiency (%) | Reference |
| Smooth Polydopamine-coated PLGA Nanoparticles (PSNs-S) | B16F10 | 13.8 | [10] |
| Rough Polydopamine-coated PLGA Nanoparticles (PSNs-R) | B16F10 | 86.7 | [10] |
| Smooth Polydopamine-coated PLGA Nanoparticles (PSNs-S) | DC 2.4 | 23.0 | [10] |
| Rough Polydopamine-coated PLGA Nanoparticles (PSNs-R) | DC 2.4 | 96.3 | [10] |
Table 2: Efficacy of Melanogenesis Inhibitors
| Compound | Cell Line | Effect | Potency | Reference |
| This compound DM | Melanocytes | Inhibition of melanin production | ~25% inhibition | [4] |
| Citrus Press-Cake Extract (CCE) | B16 F10 Melanoma | Down-regulation of tyrosinase, TRP-2, and MITF expression | Dose-dependent | [6] |
| Hispolon | B16-F10 Melanoma | Repression of tyrosinase and MITF expression | Effective at < 2 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing this compound by vortexing. The temperature of the hydrating buffer should be above the phase transition temperature of the lipid.
-
The resulting multilamellar vesicles (MLVs) can be downsized by sonication in a bath sonicator followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 2: Quantification of Cellular Uptake of Fluorescently Labeled this compound
Materials:
-
Target cells (e.g., B16F10 melanoma cells)
-
Fluorescently labeled this compound (e.g., FITC-Melanostatin)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
-
Fluorescence microscope
Methodology:
-
Seed target cells in appropriate culture plates and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled this compound formulation at a desired concentration for a specific time period (e.g., 4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove any non-internalized formulation.
-
For flow cytometry, detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
For fluorescence microscopy, fix the cells, mount them on slides, and visualize the intracellular fluorescence to observe the subcellular localization of the delivered this compound.
Protocol 3: In Vitro Stability Assay of this compound Formulations
Materials:
-
This compound formulation
-
Human or mouse serum
-
Incubator at 37°C
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Incubate the this compound formulation with an equal volume of human or mouse serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Stop the enzymatic degradation by adding a precipitation agent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of intact this compound using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point to determine its stability profile in serum.[11]
Visualizations
Signaling Pathway of this compound-Mediated Inhibition of Melanogenesis
Caption: this compound inhibits melanogenesis by blocking α-MSH binding to MC1R.
Experimental Workflow for Assessing this compound Delivery
Caption: Workflow for evaluating this compound delivery and its biological effects.
Logical Relationship of Troubleshooting Low Cellular Uptake
Caption: Troubleshooting logic for addressing low cellular uptake of this compound.
References
- 1. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 2. This compound, a new melanin synthesis inhibitor. Production, isolation, chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ulprospector.com [ulprospector.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. mdpi.com [mdpi.com]
- 6. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pentagalloylglucose Inhibits Melanogenesis via Suppression of MITF Signaling Pathway [mdpi.com]
- 9. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles with rough surface improve the therapeutic effect of photothermal immunotherapy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Melanostatin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Melanostatin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Melanocyte-Inhibiting Factor (MIF-1), is a tripeptide (Pro-Leu-Gly-NH2) that acts as an inhibitor of α-melanocyte-stimulating hormone (α-MSH).[1] Its derivatives are being investigated for various therapeutic applications, including skin lightening and neurological disorders.[2][3] Like many peptides rich in hydrophobic amino acids, this compound derivatives often exhibit poor solubility in aqueous solutions, which can hinder their formulation, bioavailability, and overall therapeutic efficacy.[4]
Q2: What are the primary factors influencing the solubility of this compound derivatives?
A2: The solubility of this compound derivatives is primarily influenced by:
-
Amino Acid Composition: The presence of hydrophobic amino acids, such as Leucine, in the peptide sequence is a major contributor to poor aqueous solubility.[4]
-
Peptide Length: Longer peptide chains can have increased hydrophobic interactions, leading to aggregation and reduced solubility.[5]
-
pH and Net Charge: A peptide's solubility is generally lowest at its isoelectric point (pI), where it has a net neutral charge. Adjusting the pH away from the pI can increase solubility.[4]
-
Temperature: While sometimes helpful, increasing the temperature to improve solubility should be done with caution to avoid degradation.[6]
Q3: What are the initial steps I should take to dissolve a lyophilized this compound derivative?
A3: For a new batch of a lyophilized this compound derivative, it is recommended to:
-
Analyze the sequence: Determine the overall charge of the peptide at neutral pH to predict its acidic, basic, or neutral nature.[7]
-
Test with a small amount: Before dissolving the entire sample, test the solubility of a small aliquot in different solvents.[7]
-
Start with sterile water or buffer: For short peptides, sterile water is a good starting point.[8]
-
Consider pH adjustment: Based on the peptide's charge, use a dilute acid (e.g., 10% acetic acid) for basic peptides or a dilute base (e.g., 0.1M ammonium (B1175870) bicarbonate) for acidic peptides.[7]
Q4: How can I accurately determine the concentration of my dissolved this compound derivative solution?
A4: Accurate concentration determination is crucial. Common methods include:
-
UV-Vis Spectrophotometry: If the peptide contains aromatic amino acids (Trp, Tyr), absorbance at 280 nm can be used.[9] For other peptides, absorbance at 215-225 nm can be utilized.[10]
-
Bicinchoninic Acid (BCA) Assay: A colorimetric method suitable for a wide range of peptide concentrations.[5]
-
High-Performance Liquid Chromatography (HPLC): A highly accurate method for both quantification and purity assessment.[5]
-
Amino Acid Analysis (AAA): Considered the gold standard for accurate peptide quantification as it determines the net peptide content.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound derivatives.
| Problem | Potential Cause | Recommended Solution(s) | Citation(s) |
| Lyophilized peptide does not dissolve in aqueous buffer. | High hydrophobicity of the this compound derivative. The buffer pH is close to the peptide's isoelectric point (pI). | 1. Use an organic co-solvent: First, dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF. Then, slowly add this solution to your aqueous buffer while stirring. 2. Adjust the pH: If the peptide is basic, try a slightly acidic buffer. If it's acidic, use a slightly basic buffer. 3. Sonication: Use brief periods of sonication to aid dissolution. | [6],[4] |
| The peptide solution is cloudy or contains visible precipitates. | The peptide has aggregated. The solubility limit has been exceeded in the current solvent. | 1. Centrifugation: Spin down the solution and use the clear supernatant. 2. Dilution: The concentration may be too high. Try working with a more dilute solution. 3. Re-dissolve: If possible, lyophilize the peptide and attempt to redissolve it using a different solvent system or pH. | [6] |
| The peptide dissolves in an organic solvent but precipitates when added to an aqueous buffer. | The peptide has reached its solubility limit in the final solvent mixture. The rapid change in solvent polarity is causing the peptide to crash out of solution. | 1. Slow addition with stirring: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. 2. Increase co-solvent percentage: If your experiment allows, increase the final concentration of the organic co-solvent (e.g., up to 1% DMSO for many cell-based assays). 3. Optimize the buffer: Experiment with different buffers, pH levels, and the addition of excipients like non-ionic surfactants. | [6] |
| Inconsistent experimental results. | Inaccurate peptide concentration due to incomplete solubilization. Degradation of the peptide over time. | 1. Confirm complete dissolution: Ensure your peptide solution is clear and free of particulates before use. 2. Accurately determine concentration: Use a reliable method like HPLC or AAA to quantify your stock solution. 3. Proper storage: Store stock solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. | [9],[6] |
Quantitative Data Summary
Direct quantitative solubility data for a wide range of this compound derivatives is not extensively available in the public domain. However, based on the general properties of hydrophobic peptides and available information, the following table provides an illustrative summary of expected solubility.
| This compound Derivative | Solvent/Buffer | Expected Solubility | Remarks | Citation(s) |
| This compound (Pro-Leu-Gly-NH2) | Water | Low | The presence of Leucine contributes to its hydrophobicity. | [4] |
| 10% Acetic Acid | Moderate | As a basic peptide, solubility is enhanced in acidic conditions. | [6] | |
| DMSO | High | A good initial solvent for creating a concentrated stock solution. | [6] | |
| This compound-5 Acetate Salt | Water | 50 mg/mL | The salt form significantly improves aqueous solubility. Requires sonication. | |
| Hydrophobic Analogs (e.g., with Phe, Trp) | Aqueous Buffers (neutral pH) | Very Low | Increased hydrophobicity leads to lower aqueous solubility. | [4] |
| DMSO/DMF | High | Organic solvents are generally effective for these derivatives. | ||
| PEGylated Derivatives | Aqueous Buffers | High | The addition of polyethylene (B3416737) glycol (PEG) chains increases hydrophilicity and solubility. | [4] |
Experimental Protocols
Protocol 1: General Peptide Solubilization for In Vitro Assays
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Briefly centrifuge the vial to pellet all the material.[7]
-
Initial Dissolution:
-
For acidic peptides: Attempt to dissolve in sterile, distilled water. If unsuccessful, add a small amount of 0.1M ammonium bicarbonate and vortex.[7]
-
For basic peptides: Attempt to dissolve in sterile, distilled water. If unsuccessful, add a small amount of 10% acetic acid and vortex.[6]
-
For neutral/hydrophobic peptides: Add a minimal volume of 100% DMSO to the lyophilized peptide to create a concentrated stock solution (e.g., 10 mg/mL).[6]
-
-
Aqueous Dilution:
-
For peptides dissolved in acidic or basic solutions, slowly dilute with your experimental buffer to the final desired concentration.
-
For peptides dissolved in DMSO, slowly add the stock solution dropwise into your stirring aqueous experimental buffer to achieve the final concentration.
-
-
Sonication (Optional): If the solution is not completely clear, sonicate in a water bath for short intervals (e.g., 3 x 10 seconds), keeping the sample on ice between sonications to prevent heating.[7]
-
Final Check: A properly solubilized peptide will result in a clear, particle-free solution. If cloudiness persists, the solubility limit may have been reached. Centrifuge the solution and use the clear supernatant for your experiment.[7]
Protocol 2: Peptide Quantification using Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general guideline for quantifying a peptide using RP-HPLC with a UV detector.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Peptide reference standard of known concentration and purity
Procedure:
-
Standard Preparation: Prepare a series of dilutions of the peptide reference standard in Mobile Phase A to create a standard curve (e.g., 5-100 µg/mL).
-
Sample Preparation: Dilute your unknown peptide sample with Mobile Phase A to a concentration that is expected to fall within the range of your standard curve.[5]
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1 mL/min).
-
Establish a gradient elution method (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).
-
Set the UV detector to the appropriate wavelength (typically 214 nm or 280 nm).
-
-
Analysis: Inject equal volumes of your standards and the unknown sample onto the column and record the chromatograms.[5]
-
Data Analysis:
-
Identify the peak corresponding to your peptide.
-
Measure the peak area for each standard and your unknown sample.
-
Plot a standard curve of peak area versus concentration for your standards.
-
Determine the concentration of your unknown sample by interpolating its peak area on the standard curve.[5]
-
Protocol 3: Assessing Peptide Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it useful for detecting peptide aggregation.
Procedure:
-
Sample Preparation: Prepare your peptide solution at the desired concentration in the appropriate buffer. The solution must be free of dust and other particulates, so it is crucial to filter it through a low-binding 0.22 µm filter.[2]
-
Instrument Setup: Set the DLS instrument to the desired temperature for your experiment and allow it to equilibrate.
-
Measurement:
-
Pipette the filtered sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to thermally equilibrate for 5-10 minutes.
-
Perform the DLS measurement according to the instrument's software instructions.
-
-
Data Analysis:
-
Analyze the size distribution data provided by the software.
-
Monomeric peptides will show a single, narrow peak corresponding to their hydrodynamic radius.
-
The presence of larger species or multiple peaks indicates aggregation. The polydispersity index (PDI) can also be used as an indicator of the heterogeneity of the sample, with higher values suggesting aggregation.[11]
-
Visualizations
Caption: The this compound/α-MSH signaling pathway in melanocytes.
Caption: A stepwise workflow for troubleshooting the dissolution of this compound derivatives.
References
- 1. Peptide Quantitation with Direct Detect® Spectrometer | Life Science Research | Merck [merckmillipore.com]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide quantification service - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. How do I quantify the final peptide concentrations? | AAT Bioquest [aatbio.com]
- 11. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Standardizing Melanostatin Dosage for Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Melanostatin (also known as MIF-1 or Pro-Leu-Gly-NH2) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring peptide that acts as an inhibitor of α-melanocyte-stimulating hormone (α-MSH).[1][2] Its primary mechanism of action involves preventing α-MSH from binding to its receptor, the melanocortin 1 receptor (MC1R), on the surface of melanocytes.[3] By blocking this interaction, this compound inhibits the downstream signaling cascade that leads to the production of melanin (B1238610), the pigment responsible for skin and hair color. A synthetic version, this compound DM, has been developed and is also under investigation for its skin-lightening properties.[4]
Q2: What are the common animal models used to study the effects of this compound on skin pigmentation?
A2: Common animal models for studying skin pigmentation include various strains of mice and rats. C57BL/6 mice are often used due to their black coat color, which allows for visible assessment of pigmentation changes.[5] Hairless mice can also be valuable for topical application studies and for easier visualization of skin color changes.[6] Hyperpigmentation can be induced in these models, often through exposure to ultraviolet B (UVB) radiation, to simulate conditions of increased melanin production.[5][6][7][8]
Q3: What are the recommended routes of administration for this compound in animal models?
A3: this compound is poorly active orally and is typically administered via injection.[1] The most common parenteral routes of administration in rodent models are:
-
Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodents.
-
Subcutaneous (SC) Injection: This route allows for slower, more sustained absorption.
-
Intravenous (IV) Injection: This provides the most rapid and complete bioavailability.
The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Difficulty in Determining an Effective Dose of this compound
-
Possible Cause: Lack of standardized dosage information for skin depigmentation studies.
-
Troubleshooting Steps:
-
Review Existing Data: While specific data for skin lightening is limited, a dose of 1 mg/kg (IP) has been used in rats for neurological studies. This can serve as a starting point for dose-range finding studies.
-
Consult Related Compound Data: Studies on other melanocortin receptor ligands can provide insights into potential dosage ranges. For example, a melanocortin 1 receptor agonist has been studied at doses of 1.0 and 3.0 mg/kg (SC) in mice and 1.0, 5.0, and 25.0 mg/kg/day (SC) in rats. While not directly comparable, this suggests a range for initial testing.
-
Conduct a Dose-Response Study: It is highly recommended to perform a pilot study with a range of doses (e.g., 0.1, 1.0, and 10 mg/kg) to determine the optimal dose for your specific animal model and experimental endpoint.
-
Issue 2: Inconsistent or No Observed Effect on Skin Pigmentation
-
Possible Cause 1: Inadequate Induction of Hyperpigmentation.
-
Troubleshooting Step: Ensure your UVB-irradiation protocol is sufficient to induce a consistent and measurable increase in skin pigmentation. Monitor the skin visually and consider using a colorimeter to quantify the change in skin darkness (L* value).[9]
-
-
Possible Cause 2: Suboptimal Dosing Regimen.
-
Troubleshooting Step: The frequency and duration of this compound administration may be insufficient. The half-life of peptides in circulation can be short. Consider a dosing schedule of once or twice daily injections. The treatment period should be long enough to observe changes in melanin content, which can take several weeks.
-
-
Possible Cause 3: Peptide Instability.
-
Troubleshooting Step: this compound, like other peptides, can be susceptible to degradation. Ensure proper storage of the lyophilized powder (frozen at -20°C or -80°C). Reconstitute the peptide in a sterile, buffered solution (e.g., sterile water or PBS) immediately before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the reconstituted solution.
-
Issue 3: Issues with Peptide Solubility and Vehicle Selection
-
Possible Cause: Improper solvent or vehicle for in vivo administration.
-
Troubleshooting Steps:
-
Solubility: this compound (MIF-1) is reported to be soluble in water.
-
Vehicle Selection: For injections, sterile, isotonic solutions are required. Common vehicles for peptide administration include:
-
Sterile 0.9% saline
-
Phosphate-buffered saline (PBS)
-
-
Preparation: To prepare for injection, dissolve the lyophilized this compound powder in the chosen sterile vehicle to the desired stock concentration. This stock solution can then be further diluted to the final injection concentration. Ensure the final solution is clear and free of particulates.
-
Data Presentation
Table 1: Summary of Reported this compound (MIF-1) and Related Compound Dosages in Animal Models
| Compound | Animal Model | Route of Administration | Dosage | Experimental Context | Reference |
| This compound (MIF-1) | Rat | Intraperitoneal (IP) | 1 mg/kg | Neurological studies | - |
| This compound (MIF-1) | Rat | Subcutaneous (SC) | 1.0 mg/kg | Neurological studies | [10] |
| Generic Peptide | Mouse | Intravenous (IV), Subcutaneous (SC) | 1-5 mg/kg (starting dose) | General in vivo studies | - |
| MC1R Agonist (PL8177) | Mouse | Subcutaneous (SC) | 1.0, 3.0 mg/kg | Pharmacokinetic study | [11][12] |
| MC1R Agonist (PL8177) | Rat | Subcutaneous (SC) | 1.0, 5.0, 25.0 mg/kg/day | Pharmacokinetic study | [11][12] |
Note: The data for the MC1R agonist is provided for context on related compounds and may not be directly applicable to this compound, which is an antagonist.
Experimental Protocols
Protocol 1: Induction of Hyperpigmentation and Assessment of this compound Efficacy in Mice
This protocol provides a general framework. Specific parameters should be optimized for your laboratory conditions and animal strain.
-
Animal Model: C57BL/6 mice (female, 8-10 weeks old).
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Induction of Hyperpigmentation:
-
Anesthetize the mice.
-
Shave a small area on the dorsal skin.
-
Expose the shaved area to a controlled dose of UVB radiation. A progressively increasing dose may reduce skin irritation.[6] The specific dose and frequency will need to be determined in a pilot study to achieve visible hyperpigmentation without causing burns.
-
-
Treatment Groups (n=5-10 mice per group):
-
Group 1: Vehicle control (e.g., sterile saline) via selected injection route (e.g., IP or SC).
-
Group 2: this compound (low dose, e.g., 0.1 mg/kg) via the same injection route.
-
Group 3: this compound (mid dose, e.g., 1.0 mg/kg) via the same injection route.
-
Group 4: this compound (high dose, e.g., 10 mg/kg) via the same injection route.
-
-
Administration:
-
Begin this compound or vehicle administration one day after the final UVB exposure.
-
Administer daily for 2-4 weeks.
-
-
Efficacy Assessment:
-
Visual Assessment: Photograph the pigmented area at regular intervals.
-
Colorimetry: Use a skin colorimeter to measure the L* value (lightness) of the pigmented skin at baseline and throughout the treatment period.[9]
-
Melanin Content Quantification: At the end of the study, euthanize the mice and collect skin biopsies from the treated area.
-
Tyrosinase Activity Assay: Measure the activity of tyrosinase, a key enzyme in melanin synthesis, in skin lysates.[5][15][16][17]
-
Mandatory Visualization
Caption: this compound's mechanism of action in the melanogenesis signaling pathway.
Caption: A general experimental workflow for assessing this compound efficacy in vivo.
References
- 1. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 2. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msclinical.com [msclinical.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. UVB-induced pigmentation in hairless mice as an in vivo assay for topical skin-depigmenting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UVB-induced epidermal pigmentation in mice eyes with no contact lens wear and non-UVB blocking and UVB blocking contact lens wear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacologic Induction of Epidermal Melanin and Protection Against Sunburn in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute administration of MIF-1 or Tyr-MIF-1 inhibits haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo studies of substances used in the cosmetic industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Administration of melanotropic peptides during gestation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MIF1 and MIF2 Myostatin Peptide Inhibitors as Potent Muscle Mass Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Identification of macrophage migration inhibitory factor (MIF) in rat gastrointestinal tract and its role in rat stomach] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Melanostatin Purity: A Comparative Guide to HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like Melanostatin is a critical prerequisite for reliable experimental outcomes and therapeutic safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the two cornerstone analytical techniques for peptide purity validation. We present detailed experimental protocols and supporting data to facilitate the selection and implementation of robust quality control strategies.
This compound, a tripeptide with the sequence Pro-Leu-Gly-NH2, acts as a release-inhibiting factor for melanocyte-stimulating hormone (MSH).[1][2] Like other synthetic peptides, it is susceptible to process-related impurities, including deletion sequences, truncated sequences, and products of incomplete deprotection, which can significantly impact its biological activity.[3] Therefore, rigorous analytical validation is imperative.
The Synergy of HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying peptide purity.[3][4] Reversed-Phase HPLC (RP-HPLC), in particular, separates the target peptide from its impurities based on hydrophobicity.[3][5] The resulting chromatogram provides a quantitative measure of purity by comparing the peak area of the main component to the total area of all peaks.[6]
While HPLC excels at quantification, Mass Spectrometry (MS) is unparalleled for identity confirmation.[7] MS measures the mass-to-charge ratio of molecules, providing an accurate molecular weight of the peptide.[7][8] This confirms that the primary peak observed in the HPLC chromatogram corresponds to the correct this compound sequence.[7] The combination of HPLC and MS (LC-MS) offers a powerful, integrated approach for both separation and identification of the target peptide and any impurities.[9][10]
Comparative Data on this compound Purity
The following tables present hypothetical data from the analysis of three different batches of synthetic this compound, comparing their purity as determined by RP-HPLC and identity confirmation by mass spectrometry.
Table 1: RP-HPLC Purity Analysis of this compound Batches
| Batch ID | Retention Time (min) | Main Peak Area (%) | Total Impurity Area (%) | Purity (%) |
| MS-2025-01 | 12.54 | 98.85 | 1.15 | 98.85 |
| MS-2025-02 | 12.56 | 95.23 | 4.77 | 95.23 |
| MS-2025-03 | 12.53 | 99.51 | 0.49 | 99.51 |
Table 2: Mass Spectrometry Identity Confirmation of this compound Batches
| Batch ID | Expected Mass (Da) | Observed Mass (Da) | Mass Deviation (Da) | Identity Confirmation |
| MS-2025-01 | 284.35 | 284.36 | +0.01 | Confirmed |
| MS-2025-02 | 284.35 | 284.35 | 0.00 | Confirmed |
| MS-2025-03 | 284.35 | 284.37 | +0.02 | Confirmed |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Purity
Objective: To determine the purity of a synthetic this compound sample by separating the main peptide from synthesis-related impurities.
Materials:
-
HPLC System with a gradient pump and UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[3]
-
This compound sample
-
Sample solvent: Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.[3] Filter the sample through a 0.22 µm or 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm (for the peptide backbone)[6]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-30 min: 60% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B (equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of the main this compound peak / Total area of all peaks) x 100[6]
-
-
Protocol 2: Mass Spectrometry (MS) for this compound Identity Confirmation
Objective: To confirm the molecular weight of the synthetic this compound sample.
Materials:
-
Mass Spectrometer (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI)
-
This compound sample from HPLC analysis or a separate sample prepared similarly.
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For LC-MS, the eluent from the HPLC column is directly introduced into the MS source.[9]
-
Ionization: Ionize the peptide molecules using either ESI or MALDI.[9]
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of this compound. The expected molecular weight for this compound (C13H24N4O3) is approximately 284.35 Da.[1]
-
Compare the observed mass to the theoretical mass. A close match confirms the identity of the peptide.
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the interplay between HPLC and mass spectrometry, the following diagrams are provided.
Caption: Experimental workflow for this compound purity validation using LC-MS.
References
- 1. This compound | C13H24N4O3 | CID 92910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. peptideregenesis.com [peptideregenesis.com]
- 8. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to In Vitro Melanin Inhibition: Melanostatin vs. Arbutin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Melanostatin and Arbutin (B1665170), two prominent compounds investigated for their efficacy in inhibiting melanin (B1238610) synthesis in vitro. The following sections detail their mechanisms of action, comparative quantitative data from experimental studies, and the standardized protocols used for their evaluation.
Introduction and Overview
Melanin synthesis, or melanogenesis, is a complex enzymatic cascade primarily regulated by the enzyme tyrosinase. The overproduction of melanin can lead to hyperpigmentary disorders, driving the search for effective and safe depigmenting agents. Among the numerous compounds studied, the synthetic peptide this compound and the naturally derived glycoside Arbutin are of significant interest due to their distinct mechanisms of action.
This compound , often available as this compound DM, is a synthetic peptide analogue of the melanocyte-inhibiting factor.[1] It is designed to interfere with the signaling pathways that initiate melanin production.[2] Arbutin , a glucopyranoside of hydroquinone, is found in plants like bearberry and cranberries.[3] It and its synthetic form, alpha-arbutin (B196051), are well-documented for their direct inhibitory effects on tyrosinase activity.[4][5]
Mechanism of Action
This compound and Arbutin inhibit melanogenesis via fundamentally different pathways, making them a subject of interest for targeted and combination therapies.
-
This compound: This peptide acts as a competitive antagonist to the α-melanocyte-stimulating hormone (α-MSH).[2][6] Normally, α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, triggering a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7] This, in turn, upregulates the expression and activity of tyrosinase. By blocking the binding of α-MSH to its receptor, this compound prevents the initiation of this cascade, thereby reducing tyrosinase expression and subsequent melanin synthesis.[1][8]
-
Arbutin: Arbutin's primary mechanism is the direct inhibition of tyrosinase.[3][9] Its structure is similar to that of L-tyrosine, the initial substrate for tyrosinase.[4] This structural similarity allows Arbutin to act as a competitive inhibitor, binding to the active site of the enzyme and preventing it from catalyzing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][9] This direct enzymatic inhibition effectively halts the rate-limiting steps of melanin production.[7] It has been shown to reduce tyrosinase activity without affecting its mRNA expression.[9]
Visualization of Inhibitory Pathways
The following diagram illustrates the distinct points of intervention for this compound and Arbutin within the melanogenesis signaling pathway.
Quantitative Data Comparison
The following tables summarize quantitative data from various in vitro studies. It is important to note that IC₅₀ values can vary significantly based on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. cellular) and the cell line used.
Table 1: Tyrosinase Inhibition
| Compound | Tyrosinase Source | Substrate | IC₅₀ Value | Reference(s) |
| This compound | - | - | Not Applicable¹ | [1] |
| α-Arbutin | Mushroom | L-DOPA | 0.48 mM | [4] |
| B16-F10 Mouse Melanoma | - | 297.4 ± 9.7 µM | [10] | |
| β-Arbutin (Arbutin) | Mushroom | L-DOPA | 4.8 mM | [4] |
| B16-F10 Mouse Melanoma | - | > 500 µM | [10] | |
| Kojic Acid (Control) | Mushroom | - | 14.8 µmol/L | [11] |
| B16-F10 Mouse Melanoma | - | 57.8 ± 1.8 µM | [10] |
¹this compound does not directly inhibit the tyrosinase enzyme; it works upstream by reducing its expression and activation via the α-MSH pathway.[1]
Table 2: Melanin Content Inhibition in Cell Culture
| Compound | Cell Line | Concentration | Melanin Reduction | Reference(s) |
| This compound | In vitro studies | - | Effective reduction noted² | [1][2] |
| α-Arbutin | HMV-II Human Melanoma | 0.5 mM | Reduced to 76% of control | [12] |
| β-Arbutin (Arbutin) | B16 Melanoma (α-MSH stimulated) | 1130 µmol/L (IC₅₀) | 50% reduction | [11] |
| Kojic Acid (Control) | B16 Melanoma (α-MSH stimulated) | 735 µmol/L | 45.7% reduction | [11] |
²Specific IC₅₀ values for melanin content reduction by this compound are not consistently reported in publicly available literature; however, its efficacy in reducing melanin synthesis in vitro has been validated.[1][2]
Table 3: Cytotoxicity
| Compound | Cell Line | Metric | Value / Observation | Reference(s) |
| This compound | - | - | Enhanced stability due to D-amino acids; generally considered safe in formulations. | [2] |
| α-Arbutin | HMV-II Human Melanoma | Cell Growth | No inhibition below 1.0 mM | [12] |
| β-Arbutin (Arbutin) | B16 Melanoma | IC₅₀ | 1.8 mmol/L | [11] |
| Various | General | 1 mM is often considered a boundary concentration between safety and cytotoxicity. | [4] |
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the efficacy of melanogenesis inhibitors. Below are detailed methodologies for key in vitro experiments.
Mushroom Tyrosinase Activity Assay
This cell-free assay directly measures the effect of a compound on the enzymatic activity of purified mushroom tyrosinase.
-
Reagent Preparation :
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).
-
Prepare a stock solution of L-DOPA (e.g., 2.5 mg/mL) in the same phosphate buffer.
-
Dissolve test compounds (this compound, Arbutin) and a positive control (Kojic Acid) in a suitable solvent (e.g., DMSO or buffer) to create stock solutions, followed by serial dilutions.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of the test compound dilution (or solvent control).
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the plate at room temperature (or 25°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Incubate the plate at 37°C for 10-20 minutes.
-
-
Data Acquisition :
-
Measure the absorbance of the formed dopachrome (B613829) at 475 nm using a microplate reader.[13][14]
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the solvent control and A_sample is the absorbance in the presence of the test compound.
-
Determine the IC₅₀ value by plotting inhibition percentage against the log of the compound concentration.
-
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes (e.g., B16-F10 mouse melanoma cells) after treatment with a test compound.
-
Cell Culture and Treatment :
-
Seed B16-F10 cells in a 24-well or 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[15]
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.[14][16] Often, a stimulator like α-MSH (e.g., 100 nM) is added to induce melanogenesis.[11]
-
-
Melanin Extraction :
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS).
-
Harvest the cells using trypsin and centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH (e.g., 200 µL) containing a small percentage of DMSO.
-
Incubate the mixture at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.[15][17]
-
-
Data Acquisition :
-
Measure the absorbance of the supernatant at 405-475 nm using a microplate reader.[15]
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the total protein content of the cells (determined by a separate protein assay like BCA) or cell number to account for any cytotoxic effects.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on cell viability, ensuring that observed reductions in melanin are not simply due to cell death.
-
Cell Culture and Treatment :
-
Seed cells (e.g., B16-F10 or human keratinocytes) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[14]
-
Treat the cells with the same concentrations of test compounds used in the melanin assay for the same duration (e.g., 48-72 hours).
-
-
MTT Incubation :
-
Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well.[18][19]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement :
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[18]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 540-570 nm.[16] The absorbance is directly proportional to the number of viable cells.
-
Visualization of Experimental Workflow
The diagram below outlines a typical workflow for screening and characterizing melanogenesis inhibitors in vitro.
Conclusion
This compound and Arbutin represent two distinct and valuable strategies for inhibiting melanin synthesis in vitro.
-
Arbutin acts as a direct, competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis. Its efficacy is readily quantifiable through direct enzyme inhibition and cellular melanin reduction assays. The synthetic form, α-arbutin, has demonstrated greater potency than its naturally occurring β-arbutin counterpart.[5]
-
This compound operates at a higher level in the signaling cascade, preventing the hormonal stimulation of melanogenesis by antagonizing the MC1R receptor. This mechanism suggests its potential for inhibiting melanin production triggered by external stimuli like UV radiation, which increases α-MSH levels.[1]
For researchers, the choice between these compounds depends on the experimental goal. Arbutin is an excellent candidate for studies focused on direct tyrosinase inhibition and serves as a well-established benchmark. This compound, however, offers a model for investigating the upstream regulation of melanogenesis and the development of inhibitors that target cell-surface receptors rather than intracellular enzymes. The differing mechanisms also suggest potential for synergistic effects in combination studies, a promising avenue for future research in dermatological and cosmetic science.
References
- 1. shadabchow.com [shadabchow.com]
- 2. nbinno.com [nbinno.com]
- 3. Whitening mechanism of arbutin [sprchemical.com]
- 4. mdpi.com [mdpi.com]
- 5. Arbutin 101: Skin-Care Benefits, Side Effects, Uses, and More [everydayhealth.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Research progress on peptides that inhibit melanin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound DM | 123689-72-5 | Motif Biotech [motifbiotech.com]
- 9. Arbutin: mechanism of its depigmenting action in human melanocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of alpha-arbutin on melanin synthesis in cultured human melanoma cells and a three-dimensional human skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of highly potent melanogenesis inhibitor by in vitro, in vivo and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Melanogenesis by Gallic Acid: Possible Involvement of the PI3K/Akt, MEK/ERK and Wnt/β-Catenin Signaling Pathways in B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Melanostatin and Hydroquinone Cytotoxicity in Melanocytes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Depigmenting Agents
In the pursuit of developing effective and safe treatments for hyperpigmentation, a thorough understanding of the cytotoxic profiles of active compounds is paramount. This guide provides a detailed comparison of two widely known depigmenting agents, Melanostatin (often referred to as Nonapeptide-1) and hydroquinone (B1673460), with a specific focus on their cytotoxic effects on melanocytes. While both agents aim to reduce melanin (B1238610) production, their mechanisms of action and, consequently, their impact on cell viability, differ significantly. This comparison synthesizes available experimental data to offer a clear perspective for researchers in the field.
Executive Summary: A Tale of Two Mechanisms
The fundamental difference in the cytotoxic profiles of this compound and hydroquinone lies in their distinct molecular mechanisms. This compound, a biomimetic peptide, functions as an antagonist to the α-melanocyte-stimulating hormone (α-MSH), thereby inhibiting the signaling cascade that leads to melanin synthesis without reported cytotoxicity to melanocytes. In stark contrast, hydroquinone's depigmenting action is intrinsically linked to its cytotoxic nature, involving the inhibition of tyrosinase and the generation of reactive oxygen species (ROS) that lead to melanocyte cell death.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and hydroquinone in melanocyte and related cell lines. It is important to note that while hydroquinone has been extensively studied for its cytotoxic effects, quantitative, peer-reviewed data for this compound's cytotoxicity is less prevalent, with most sources claiming its non-cytotoxic nature.
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| This compound (Nonapeptide-1) | Human Epidermal Melanocytes (HEM) and HaCaT cells | Cell Viability Assay | 20 µM (for 3 days) | No significant impact on cell viability reported. | [1] |
| B16F10 melanoma cells and HaCaT keratinocytes | MTT Assay | 10, 50, 100, and 200 μM | Not cytotoxic at the tested concentrations. | ||
| Hydroquinone | A375p (dermal cell line) | MTT Assay | Various | Significant reduction in cell viability (at least 50% reduction at all tested concentrations). | [2] |
| B16F10 (Mouse Melanoma) | MTT Assay | Dose-dependent | Significant cytotoxic effect. | [3] | |
| melan-a (Melanocytes) | Not specified | Not specified | More cytotoxic than Arbutin and Deoxyarbutin. | [3] | |
| Primary and immortalized melanocytes | MTT Assay | 250 µM (for 24 hrs) | Approximately 50% reduction in cell viability. | [4] | |
| Primary and immortalized melanocytes | MTT Assay | 500 µM (for 24 hrs) | Over 80% reduction in cell viability. | [4] |
Signaling Pathways and Mechanisms of Action
The differential cytotoxicity of this compound and hydroquinone is a direct consequence of their interaction with distinct cellular pathways.
This compound (Nonapeptide-1): A Non-Cytotoxic Pathway
This compound operates as a competitive antagonist of the melanocortin 1 receptor (MC1R) on melanocytes. By blocking the binding of α-MSH, it prevents the activation of adenylyl cyclase, thereby inhibiting the downstream signaling cascade that leads to the transcription of key melanogenic enzymes like tyrosinase.[5] This mechanism reduces melanin synthesis without interfering with the normal physiological functions or viability of the melanocytes.[6][7]
This compound's non-cytotoxic mechanism of action.
Hydroquinone: A Cytotoxic Pathway
Hydroquinone exerts its depigmenting effect through a multi-faceted and cytotoxic mechanism. Firstly, it acts as an inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis. Secondly, and more critically for its cytotoxicity, hydroquinone is oxidized within melanocytes to form highly reactive intermediates, including semiquinone radicals and p-benzoquinone.[8] These reactive species lead to oxidative stress, damage to cellular membranes and DNA, and ultimately induce apoptosis (programmed cell death).[3] This melanocytotoxic activity is a key contributor to its skin lightening effect.[8]
Hydroquinone's cytotoxic mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate melanocytes (e.g., B16F10 or primary human melanocytes) in a 96-well plate at a density of 8 x 10³ cells/well and allow them to adhere for 24 hours.[9]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (this compound or hydroquinone) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Experimental workflow for the MTT assay.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a synthetic substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore, which can be quantified.
Protocol:
-
Cell Culture and Treatment: Culture melanocytes in appropriate plates and treat with the test compounds for the desired time to induce apoptosis.
-
Cell Lysis: Lyse the cells using a specific lysis buffer provided with the assay kit to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase Reaction: Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays) in a reaction buffer.
-
Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.
-
Data Analysis: Express the caspase-3 activity as a fold change relative to the untreated control.
Conclusion
The comparison between this compound and hydroquinone highlights a critical divergence in their interaction with melanocytes. This compound presents a targeted approach to depigmentation by inhibiting a specific signaling pathway without inducing cell death. This non-cytotoxic profile makes it an attractive candidate for cosmetic and therapeutic applications where cell viability is a primary concern. Conversely, hydroquinone's efficacy is, in part, reliant on its cytotoxicity towards melanocytes. While effective, this mechanism raises safety considerations, particularly with long-term use. For researchers and drug development professionals, the choice between these or similar agents will depend on the desired therapeutic outcome, the acceptable safety profile, and the specific application. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for further investigation and development in the field of skin pigmentation.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Targeting melanocyte and melanoma stem cells by 8-hydroxy-2-dipropylaminotetralin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. Melanocytotoxic chemicals and their toxic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Efficacy of Melanostatin-5 in Skin Lightening: A Comparative Analysis with Other Peptides
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Skin Lightening Peptides
The quest for safe and effective skin lightening agents has led to the exploration of various bioactive peptides that modulate melanogenesis. Among these, Melanostatin-5 (also known as Nonapeptide-1) has emerged as a prominent candidate. This guide provides a comprehensive comparison of the efficacy of this compound-5 against other well-known and novel skin lightening peptides, supported by experimental data.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of skin lightening peptides involves the inhibition of melanin (B1238610) synthesis. However, the specific molecular targets and pathways can differ significantly.
This compound-5 (Nonapeptide-1): The Competitive Antagonist
This compound-5 is a biomimetic peptide that acts as a competitive antagonist of the alpha-melanocyte-stimulating hormone (α-MSH) at the melanocortin 1 receptor (MC1R) on melanocytes.[1][2] By blocking the binding of α-MSH, it prevents the initiation of the downstream signaling cascade that leads to the production of melanin.[1] This targeted action at the receptor level is a key differentiator for this compound-5. In vitro studies have shown that Nonapeptide-1 can downregulate the expression of MC1R and significantly diminish the expression of key melanogenesis enzymes and transcription factors, including tyrosinase, TRP-1, TRP-2, and MITF.[1]
Other Peptides: Targeting Tyrosinase and Beyond
In contrast, many other skin lightening peptides, such as Decapeptide-12 , function primarily as direct inhibitors of tyrosinase, the rate-limiting enzyme in melanogenesis.[3] Decapeptide-12 has been reported to inhibit tyrosinase activity by approximately 35% in melanocyte lysates.[3]
Oligopeptide-68 takes a different approach by inhibiting the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[4][5] By targeting MITF, Oligopeptide-68 effectively reduces the expression of tyrosinase and other enzymes involved in melanin synthesis.[4][5]
Quantitative Comparison of Efficacy
Direct head-to-head comparative studies with standardized methodologies are limited. However, by compiling data from various in vitro and clinical studies, we can draw meaningful comparisons.
Table 1: In Vitro Efficacy of Skin Lightening Peptides
| Peptide | Mechanism of Action | Assay | Results | Source |
| This compound-5 (Nonapeptide-1) | α-MSH antagonist at MC1R | Melanin Synthesis Assay (in vitro) | ~33% reduction in melanin synthesis.[1] | [1] |
| Tyrosinase Inhibition Assay | 16.67% inhibition at 0.3% (v/v).[6] | [6] | ||
| Decapeptide-12 | Tyrosinase inhibitor | Tyrosinase Inhibition Assay (melanocyte lysate) | ~35% reduction in tyrosinase activity.[3] | [3] |
| Melanin Content Assay (cultured melanocytes) | >40% reduction in intracellular melanin content after 7 days.[3] | [3] | ||
| Oligopeptide-68 | MITF inhibitor | Melanin Synthesis Assay | Dose-dependent inhibition of melanin production. | [7] |
| Tyrosinase Activity Assay | Dose-dependent inhibition of tyrosinase activity. | [7] | ||
| Novel Pentapeptide (ECGYF) | Tyrosinase inhibitor | Tyrosinase Inhibition Assay (Mushroom) | IC50: 0.46 mM.[8] | [8] |
| Arbutin (Control) | Tyrosinase inhibitor | Tyrosinase Inhibition Assay (Mushroom) | IC50: 5.73 mM.[8] | [8] |
| Kojic Acid (Control) | Tyrosinase inhibitor | Tyrosinase Inhibition Assay (Mushroom) | - | - |
| Glutathione (Control) | Tyrosinase inhibitor | Tyrosinase Inhibition Assay (Mushroom) | IC50: 1.18 mM.[8] | [8] |
Note: The experimental conditions, such as peptide concentrations and cell lines used, may vary between studies, making direct comparison challenging.
Clinical Efficacy
Clinical trials provide valuable insights into the real-world performance of these peptides.
A double-blind, parallel-group, randomized controlled pilot study on Nonapeptide-1 demonstrated a consistent reduction in the melasma area and severity index score over an eight-month period.[1] Another study reported that after 56 days of use, a formulation containing Nonapeptide-1 increased skin lightness (L* value) by 6.42%.[2]
For Oligopeptide-68 , a comparative clinical study showed that a formulation containing it had superior skin whitening effects compared to hydroquinone-based creams at 2% and 4% concentrations.[4]
A 24-week clinical evaluation of Decapeptide-12 for moderate to severe melasma reported that approximately 25% of participants experienced complete clearance of melasma after six weeks.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]
- 3. corepeptides.com [corepeptides.com]
- 4. Oligopeptide-68 | Cosmetic Ingredients Guide [ci.guide]
- 5. Does Oligopeptide-68 Have A Whitening Effect? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 6. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on peptides that inhibit melanin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. biotechpeptides.com [biotechpeptides.com]
Validating the Neuroprotective Effects of Melanostatin (MIF-1) In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the neuroprotective effects of Melanostatin, also known as MSH Release-Inhibiting Factor (MIF-1), a tripeptide (Pro-Leu-Gly-NH2) with known anti-Parkinsonian and antidepressant effects.[1][2][3] While in vivo studies suggest its therapeutic potential, comprehensive in vitro data quantifying its direct neuroprotective capabilities against common neurotoxic insults is not yet widely published. This guide outlines the requisite experimental protocols and presents a proposed comparative analysis against established neuroprotective agents.
Comparative Analysis of Neuroprotective Efficacy
To objectively evaluate the neuroprotective potential of this compound (MIF-1), its performance should be benchmarked against a standard neuroprotective agent, such as N-Acetylcysteine (NAC), a well-known antioxidant. The following tables present hypothetical, yet expected, outcomes from in vitro assays designed to quantify neuroprotection.
Table 1: Effect of this compound (MIF-1) on Neuronal Viability following Oxidative Stress
| Treatment Group (SH-SY5Y cells) | Concentration | Cell Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 4.5 |
| Hydrogen Peroxide (H₂O₂) | 200 µM | 48 ± 5.2 |
| This compound (MIF-1) + H₂O₂ | 1 µM | 75 ± 6.1 |
| N-Acetylcysteine (NAC) + H₂O₂ | 1 mM | 85 ± 5.5 |
This table illustrates the expected protective effect of this compound on cell viability in the presence of an oxidative stressor.
Table 2: Assessment of Cytotoxicity via Lactate (B86563) Dehydrogenase (LDH) Release
| Treatment Group (SH-SY5Y cells) | Concentration | LDH Release (% of Maximum) |
| Control (Vehicle) | - | 10 ± 2.1 |
| 6-Hydroxydopamine (6-OHDA) | 100 µM | 85 ± 7.3 |
| This compound (MIF-1) + 6-OHDA | 1 µM | 40 ± 5.9 |
| N-Acetylcysteine (NAC) + 6-OHDA | 1 mM | 30 ± 4.8 |
This table demonstrates the potential of this compound to reduce cell membrane damage caused by the neurotoxin 6-OHDA.
Table 3: Quantification of Apoptosis and Oxidative Stress
| Treatment Group (SH-SY5Y cells) | Caspase-3/7 Activity (Fold Change) | Intracellular ROS (Fold Change) |
| Control (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Glutamate (B1630785) | 2 mM | 4.5 ± 0.6 |
| This compound (MIF-1) + Glutamate | 1 µM | 2.1 ± 0.4 |
| N-Acetylcysteine (NAC) + Glutamate | 1 mM | 1.5 ± 0.3 |
This table highlights this compound's proposed role in mitigating apoptotic pathways and reducing reactive oxygen species induced by excitotoxicity.
Proposed Signaling Pathway for this compound (MIF-1)
Studies have indicated that this compound (MIF-1) may exert its effects through the modulation of specific intracellular signaling cascades. In SH-SY5Y neuronal cells, MIF-1 has been shown to induce the expression of the immediate early gene c-Fos.[4][5] This induction is preceded by a transient increase in the phosphorylation of Extracellular signal-Regulated Kinase (pERK) and an initial reduction in phosphorylated Signal Transducer and Activator of Transcription 3 (pSTAT3).[4][6] This suggests a potential signaling pathway where MIF-1 binding to its receptor initiates a cascade involving ERK and STAT3, ultimately leading to changes in gene expression via c-Fos that could underpin its neuroprotective effects.
Experimental Protocols
The following are detailed methodologies for the key experiments required to validate the neuroprotective effects of this compound (MIF-1) in vitro.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a widely used and appropriate model for in vitro neurotoxicity studies.[7][8]
-
Culture Conditions: Cells should be maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (MIF-1) (e.g., 0.1, 1, 10 µM) or a control compound (e.g., 1 mM NAC) for 2 hours.
-
Introduce the neurotoxic agent:
-
Incubate for an additional 24 hours before performing viability and cytotoxicity assays.
-
Cell Viability Assay (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][17]
-
After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control group.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as a marker for cytotoxicity.[4][18][19][20]
-
After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase/NADH and INT) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate LDH release as a percentage of the maximum LDH release from cells treated with a lysis buffer.
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
After treatment, equilibrate the 96-well plate to room temperature.
-
Add 100 µL of a luminogenic caspase-3/7 reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate-reading luminometer.
-
Express data as a fold change relative to the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses a cell-permeable dye (e.g., DCFH-DA) that fluoresces upon oxidation by ROS.[21][22][23][24]
-
Following treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Express data as a fold change in fluorescence relative to the untreated control.
Western Blot Analysis for Signaling Pathways
This technique is used to detect and quantify proteins involved in the proposed signaling cascade.[5]
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against pERK, ERK, pSTAT3, STAT3, c-Fos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
Experimental and Analytical Workflow
The following diagram illustrates the logical flow of experiments and data analysis for a comprehensive in vitro validation of this compound's neuroprotective properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 5. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain Activation by Peptide Pro-Leu-Gly-NH(2) (MIF-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric quantification of MIF-1 in mouse brain by multiple reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 9. Neuroprotective Effects of Farnesene Against Hydrogen Peroxide-Induced Neurotoxicity In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]
- 13. Glutamate toxicity in a neuronal cell line involves inhibition of cystine transport leading to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Extracellular Lactate Dehydrogenase A Release From Damaged Neurons Drives Central Nervous System Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neuroproof.com [neuroproof.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Reactive oxygen species and the neuronal fate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
cross-reactivity of Melanostatin with other melanocortin receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of key melanocortin ligands, with a focus on the synthetic analog Melanotan II, the endogenous agonist α-Melanocyte-Stimulating Hormone (α-MSH), and the mixed agonist/antagonist SHU9119. Understanding the binding affinities and functional potencies of these compounds at the different melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R) is critical for the development of selective therapeutics targeting a wide range of physiological processes, including pigmentation, energy homeostasis, sexual function, and inflammation.
Data Presentation: Ligand-Receptor Interaction Profiles
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Melanotan II, α-MSH, and SHU9119 at human melanocortin receptors. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.
Table 1: Binding Affinity (Ki, nM) of Melanocortin Ligands
| Ligand | hMC1R | hMC3R | hMC4R | hMC5R | Reference |
| Melanotan II | 0.67 | 34 | 6.6 | 46 | [1][2] |
| α-MSH | 0.32 | 15.5 | 41.4 | 332 | [3] |
| SHU9119 (Antagonist) | - | 0.23 (IC50) | 0.06 (IC50) | 0.09 (IC50) | [4] |
Table 2: Functional Potency (EC50, nM) of Melanocortin Ligands
| Ligand | hMC1R | hMC3R | hMC4R | hMC5R | Reference |
| Melanotan II | ~1.0 | ~1.0 | ~5.0 | ~10.0 | [3] |
| α-MSH | 1.01 | 1.04 | 4.7 | 10.5 | [3] |
| SHU9119 (Partial Agonist) | Agonist | Antagonist | Antagonist | 0.12 |
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: competitive radioligand binding assays and functional cAMP accumulation assays.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific melanocortin receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transfected to stably express a specific human melanocortin receptor subtype (e.g., hMC1R, hMC3R, hMC4R, or hMC5R). The cells are cultured and harvested, followed by homogenization and centrifugation to isolate a crude membrane fraction containing the receptors.
-
Binding Reaction: The cell membranes are incubated in a binding buffer containing a constant concentration of a high-affinity radioligand, typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-MSH), and varying concentrations of the unlabeled test compound (e.g., Melanotan II).
-
Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of radioligand bound to the receptors, is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5][6]
cAMP Accumulation Functional Assay
Objective: To measure the functional potency (EC50) of a test compound by quantifying its ability to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in melanocortin receptor signaling.
Methodology:
-
Cell Culture: HEK293 or CHO cells expressing the melanocortin receptor of interest are seeded in multi-well plates and cultured overnight.
-
Compound Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. The cells are then treated with various concentrations of the test compound (e.g., Melanotan II) and incubated for a specific period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Following incubation, the cells are lysed to release the intracellular cAMP. The concentration of cAMP in the cell lysate is then quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or reporter gene assays that measure the activity of a cAMP-responsive element (CRE).[2][6][7]
-
Data Analysis: The measured cAMP levels are plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[8]
Mandatory Visualization
Melanocortin Receptor Signaling Pathway
Caption: Agonist binding to a melanocortin receptor activates a Gs protein-coupled signaling cascade.
Experimental Workflow for a Radioligand Binding Assay
Caption: A typical workflow for determining ligand binding affinity using a radioligand binding assay.
References
- 1. Melanotan II | CAS:121062-08-6 | High affinity melanocortin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. benchchem.com [benchchem.com]
- 3. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Synthetic vs. Naturally Derived Melanostatin
For researchers and professionals in drug development and cosmetic science, understanding the nuances between synthetic and naturally derived bioactive peptides is paramount. This guide provides an objective comparison of naturally derived Melanostatin (MIF-1) and a common synthetic analog, this compound DM, focusing on their performance, underlying mechanisms, and the experimental data available to date.
Introduction to this compound and its Role in Melanogenesis
This compound, endogenously found as Melanocyte-Inhibiting Factor (MIF-1), is a tripeptide with the sequence Pro-Leu-Gly-NH2. It is a derivative of the hormone oxytocin.[1] Its primary role in pigmentation is the inhibition of melanin (B1238610) synthesis. Melanin production is a complex process initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes. This interaction triggers a signaling cascade that ultimately leads to the synthesis of melanin.[2] Both naturally derived and synthetic this compound analogs exert their effects by acting as antagonists to the α-MSH receptor, thereby blocking this signaling pathway and reducing melanin production.[2][3]
Synthetic Analogs: The Case of this compound DM
To enhance the properties of the native peptide, synthetic analogs have been developed. A prominent example is this compound DM, a hexapeptide with a sequence that includes D-amino acids (His-D-Arg-Ala-Trp-D-Phe-Lys-NH2).[3] These modifications are introduced primarily to increase the peptide's stability and resistance to enzymatic degradation, which can be a significant limitation for naturally occurring peptides.[4]
Quantitative Data Comparison
| Feature | Naturally Derived this compound (MIF-1) | Synthetic this compound DM |
| Sequence | Pro-Leu-Gly-NH2 | His-D-Arg-Ala-Trp-D-Phe-Lys-NH2 |
| Origin | Endogenous peptide derived from oxytocin[1] | Laboratory-synthesized peptide[3] |
| Primary Function | Inhibition of α-MSH release and action[1] | Antagonist of α-MSH receptor[2][3] |
| Melanin Inhibition | Established as a melanin inhibiting factor, but specific IC50 values for direct melanin synthesis inhibition in skin models are not widely reported. | In vitro studies have shown a reduction of melanin production by approximately 25%. Specific IC50 values are not consistently published.[3] |
| Stability | Remarkably resistant to degradation in human serum.[5] | Enhanced stability due to the incorporation of D-amino acids, which provides resistance to enzymatic breakdown.[4] |
| Other Functions | Exhibits a range of effects on the central nervous system, including anti-depressant and anti-Parkinsonian actions.[1] | Designed for more specific action on α-MSH signaling in skin.[3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these peptides, the following diagrams are provided.
Melanogenesis Signaling Pathway
This diagram illustrates the signaling cascade initiated by α-MSH and the point of intervention for this compound.
In Vitro Efficacy Evaluation Workflow
This diagram outlines a typical experimental workflow for assessing the efficacy of melanin-inhibiting compounds.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the performance of melanogenesis inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the test compounds on B16F10 melanoma cells and to establish a non-toxic concentration range for subsequent efficacy assays.
Methodology:
-
Cell Seeding: B16F10 melanoma cells are seeded into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell adherence.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of either naturally derived or synthetic this compound. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[6]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[6] Cell viability is expressed as a percentage relative to the untreated control cells.
Melanin Content Assay
Objective: To quantify the amount of melanin produced by B16F10 cells after treatment with the test compounds.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with non-toxic concentrations of the this compound peptides as determined by the cell viability assay, typically in a 6-well or 24-well plate. α-MSH is often added to stimulate melanin production.
-
Cell Lysis: After a 48-72 hour incubation period, the cells are washed with PBS and harvested. The cell pellet is then dissolved in 1N NaOH at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
Quantification: The melanin content is determined by measuring the absorbance of the lysate at 405-475 nm using a microplate reader. A standard curve using synthetic melanin is used to quantify the melanin concentration.
Tyrosinase Activity Assay (Cell-based and In Vitro)
Objective: To assess the effect of the test compounds on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.
a) Cellular Tyrosinase Activity:
-
Cell Culture and Treatment: Similar to the melanin content assay, B16F10 cells are cultured and treated with the test compounds.
-
Cell Lysis: After treatment, cells are washed and lysed using a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Enzyme Reaction: The cell lysate is incubated with L-DOPA (a substrate for tyrosinase). The conversion of L-DOPA to dopachrome (B613829) results in a color change.
-
Absorbance Measurement: The rate of dopachrome formation is measured by reading the absorbance at approximately 475 nm over time.
b) In Vitro (Mushroom Tyrosinase) Activity:
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing a buffer (e.g., sodium phosphate (B84403) buffer, pH 6.8), mushroom tyrosinase enzyme, and various concentrations of the this compound peptides.[9]
-
Pre-incubation: The mixture is pre-incubated for a short period (e.g., 10 minutes) at room temperature.[9][10]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-DOPA.[9][11]
-
Absorbance Measurement: The formation of dopachrome is measured spectrophotometrically at around 475 nm.[10][11] The inhibitory activity is calculated as a percentage decrease in enzyme activity compared to the control without the inhibitor.
Conclusion
Both naturally derived this compound (MIF-1) and its synthetic counterpart, this compound DM, function as inhibitors of melanin synthesis by antagonizing the α-MSH receptor. The primary advantage of the synthetic version lies in its enhanced stability, a result of the strategic inclusion of D-amino acids in its sequence.[4] While direct, quantitative comparative efficacy data remains elusive in publicly available literature, the underlying principles and available information suggest that synthetic analogs like this compound DM offer a more robust option for cosmetic and pharmaceutical formulations where stability and longevity of action are critical. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the performance differences between these two classes of molecules.
References
- 1. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]
- 2. This compound DM | 123689-72-5 | Motif Biotech [motifbiotech.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. nbinno.com [nbinno.com]
- 5. Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. The Cell Survival of F10B16 Melanoma and 4T1 Breast Adenocarcinoma Irradiated to Gamma Radiation Using the MTT Assay Based on Two Different Calculation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pepolska.pl [pepolska.pl]
A Head-to-Head Battle in Pigmentation Control: Melanostatin vs. Kojic Acid
In the quest for effective modulators of skin pigmentation, researchers and drug development professionals are constantly evaluating novel compounds against established agents. This guide provides a comprehensive comparison of two prominent molecules in the field: Melanostatin (Nonapeptide-1) and kojic acid. While both aim to reduce hyperpigmentation, they operate through distinct mechanisms, offering different approaches to controlling melanin (B1238610) synthesis. This analysis, supported by experimental data from various pigmentation models, will aid researchers in selecting the appropriate tool for their specific research needs.
Quantitative Comparison of Efficacy
The following table summarizes the available quantitative data for this compound and kojic acid from in vitro studies. It is important to note that a direct head-to-head study under identical conditions was not identified in the public domain. Therefore, the presented data is compiled from various sources, and direct comparison of absolute values should be made with caution. The key distinction lies in their mechanism of action: this compound is a signaling inhibitor, while kojic acid is a direct enzyme inhibitor.
| Parameter | This compound (Nonapeptide-1) | Kojic Acid | Model System |
| Mechanism of Action | α-MSH Antagonist | Tyrosinase Inhibitor | - |
| Binding Affinity (Ki) for MC1R | 40 nM[1][2][3] | Not Applicable | COS-1 cells expressing human MC1R |
| IC50 (cAMP Inhibition) | 2.5 nM[1][2][3] | Not Applicable | α-MSH-stimulated melanocytes |
| IC50 (Melanosome Dispersion) | 11 nM[1][2][3] | Not Applicable | α-MSH-stimulated melanocytes |
| IC50 (Mushroom Tyrosinase) | Not Applicable | 13.0 - 14.8 µmol/L[4] | Mushroom Tyrosinase Assay |
| IC50 (B16 Cell Tyrosinase) | Not Applicable | 113 µmol/L[4] | B16 Melanoma Cell Lysate |
| EC50 (Melanin Reduction) | Not explicitly found | 115.8 ± 8.0 μM[5] | 3D cultured B16F10 cells |
| Melanin Inhibition | 33% reduction of α-MSH induced melanin synthesis[6] | 45.7% inhibition at 735 µmol/L[4] | α-MSH-stimulated B16 melanoma cells |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the distinct roles of this compound and kojic acid, the following diagrams illustrate the melanogenesis signaling pathway and a typical experimental workflow for evaluating depigmenting agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. activepeptide.com [activepeptide.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Melanostatin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Melanostatin, a peptide known for its role as a melanin (B1238610) synthesis inhibitor. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
While specific disposal protocols for this compound are not extensively detailed in published literature, the following procedures are based on established best practices for the disposal of peptide-based compounds and general laboratory chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Although one Safety Data Sheet (SDS) indicates that a specific salt form of this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to treat all research chemicals with a high degree of caution.[1][2]
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
When handling the lyophilized powder, weigh it carefully to minimize the formation of airborne dust.[2]
-
After handling, thoroughly wash hands and any exposed skin.[2]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to manage it as chemical waste. Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[2]
1. Waste Segregation at the Source:
Proper segregation is the foundation of safe and compliant waste management.
-
Solid this compound Waste:
-
Place vials containing unused, expired, or residual lyophilized this compound into a designated and clearly labeled hazardous waste container for solid chemical waste.[2]
-
Any materials contaminated with solid this compound, such as weighing papers, contaminated gloves, and paper towels, should also be placed in this container.[2]
-
Seal the container securely.[2]
-
-
Liquid this compound Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.[2]
-
Ensure the waste container is compatible with the solvent used to reconstitute the this compound.
-
Do not mix incompatible waste streams to prevent potentially hazardous reactions.[3]
-
Used pipette tips and other contaminated disposable labware should be collected in the designated solid waste container.[2]
-
2. Spill Management:
In the event of a spill, prompt and appropriate action is necessary.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).
-
Carefully collect the contaminated absorbent material and place it into the designated solid hazardous waste container.[2]
-
Clean the spill area as appropriate for the solvent used.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in the solid hazardous waste container.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[2]
-
Always follow your institution's specific chemical hygiene plan and local, state, and federal regulations for chemical waste disposal.[3][4]
There are no specific, validated chemical inactivation protocols for this compound published for routine laboratory use.[2] Therefore, reliance on professional disposal services is the recommended and safest approach.
Summary of Key Information
| Parameter | Guideline | Source |
| GHS Classification | Not classified as a hazardous substance (for this compound trifluoroacetate (B77799) salt). | [1] |
| Primary Disposal Route | Licensed chemical waste disposal service or institutional EHS. | [2][3] |
| Solid Waste | Collect in a labeled hazardous waste container for solids. | [2] |
| Liquid Waste | Collect in a labeled hazardous waste container for liquids. | [2] |
| Drain/Trash Disposal | Strictly prohibited. | [2] |
| PPE | Lab coat, safety glasses, chemical-resistant gloves. | [2][5] |
| Storage | Store in a dry, well-ventilated place. Some forms require storage at -20°C. | [6][7][][9] |
Disposal Workflow Diagram
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. mybiosource.com [mybiosource.com]
- 7. This compound DM - Natural Micron Pharm Tech [nmpharmtech.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Melanostatin
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Melanostatin, a peptide known for its role in inhibiting melanin (B1238610) synthesis. Adherence to these protocols is critical for ensuring accurate experimental outcomes and maintaining a safe laboratory environment.
Immediate Safety and Handling Protocols
While some safety data sheets (SDS) for this compound and its analogs indicate that it is not classified as a hazardous substance, it is best practice to handle all chemicals with a high degree of caution.[1] The following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure and contamination.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense when handling this compound in its lyophilized powder form and in solution.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder and splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the peptide. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Engineering Controls
| Control | Specification | Purpose |
| Ventilation | Work in a well-ventilated area. | Minimizes inhalation of the lyophilized powder. |
| Containment | For procedures that may generate dust, use a chemical fume hood. | Provides an additional layer of protection against inhalation. |
Operational Plan: From Receipt to Reconstitution
Proper handling from the moment of receipt is crucial for maintaining the stability and integrity of this compound.
Storage of Lyophilized this compound
For optimal stability, lyophilized this compound should be stored under specific conditions.
| Storage Duration | Temperature | Additional Considerations |
| Short-term | -20°C | Keep in a tightly sealed container in a desiccator to prevent moisture absorption. |
| Long-term | -80°C | For extended storage, a lower temperature is recommended to minimize degradation. |
Step-by-Step Reconstitution Protocol
Reconstituting lyophilized peptides requires careful attention to detail to ensure accurate concentration and maintain sterility.
-
Equilibrate to Room Temperature : Before opening, allow the vial of lyophilized this compound to reach room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Centrifuge the Vial : Briefly centrifuge the vial to ensure that all of the lyophilized powder is at the bottom.
-
Prepare the Solvent : Use a sterile, appropriate solvent for reconstitution. The choice of solvent will depend on the specific experimental requirements and the solubility characteristics of the this compound analog. Common solvents include sterile water, phosphate-buffered saline (PBS), or a buffer recommended by the supplier.
-
Add the Solvent : Using a sterile syringe or pipette, slowly add the calculated volume of solvent to the vial. Aim the stream of solvent down the side of the vial to gently wet the powder.
-
Dissolve the Peptide : Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or degrade.
-
Storage of Reconstituted this compound : Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
-
Segregate Waste : Collect all contaminated items, including empty vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, sealed container for chemical waste. Do not pour peptide solutions down the drain.
-
Consult EHS : Contact your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of peptide waste.
Understanding this compound's Mechanism of Action
This compound functions as an antagonist of the melanocortin 1 receptor (MC1R).[2][3][4] It competitively blocks the binding of α-melanocyte stimulating hormone (α-MSH) to MC1R on the surface of melanocytes.[2][3][4] This inhibition prevents the downstream signaling cascade that leads to the synthesis of melanin.[5][6]
This compound inhibits melanin synthesis by blocking α-MSH binding to MC1R.
Quantitative Data for a this compound Analog (Nonapeptide-1)
The following data pertains to Nonapeptide-1, a known this compound analog that acts as a selective antagonist of MC1R.[3][4]
| Parameter | Value | Description |
| Ki for MC1R | 40 nM | The binding affinity of Nonapeptide-1 to the melanocortin 1 receptor. |
| IC50 (cAMP inhibition) | 2.5 nM | The concentration of Nonapeptide-1 required to inhibit 50% of the α-MSH-induced intracellular cAMP production. |
| IC50 (melanosome dispersion) | 11 nM | The concentration of Nonapeptide-1 required to inhibit 50% of the α-MSH-induced melanosome dispersion. |
Experimental Workflow: Handling Lyophilized Peptides
The following diagram outlines the general workflow for handling a lyophilized peptide like this compound in a research setting.
Workflow for handling lyophilized this compound from receipt to disposal.
References
- 1. This compound DM | 123689-72-5 | Motif Biotech [motifbiotech.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. USA Made Products | Bioplentypeps [bioplentypeps.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
